Vitamin K
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXNTAXLNYFJB-LKUDQCMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12001-79-5, 27696-10-2, 81818-54-4, 84-80-0 | |
| Record name | Vitamin K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin K semiquinone radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081818544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phylloquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vitamin K | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vitamin K | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dawn of the "Koagulationsvitamin": An In-depth Technical Guide to the Discovery of Vitamin K
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discoveries that unveiled the critical role of vitamin K in physiological processes, most notably blood coagulation. We will explore the pioneering experiments that led to its identification, the elucidation of its chemical nature, and the initial understanding of its mechanism of action. This paper aims to provide a comprehensive resource for researchers, scientists, and professionals in drug development by detailing the experimental methodologies, presenting quantitative data from foundational studies, and visualizing the key biochemical pathways.
The Serendipitous Discovery: Henrik Dam and the Hemorrhagic Chicks
The journey to understanding this compound began not with a search for a clotting factor, but with an investigation into cholesterol metabolism. In the late 1920s and early 1930s, Danish scientist Henrik Dam was studying the effects of a cholesterol-free diet on chicks.[1][2][3] He observed that chicks fed a diet extracted with non-polar solvents to remove sterols developed a hemorrhagic syndrome characterized by subcutaneous and muscular bleeding and prolonged blood clotting time.[4][5][6]
Key Experiment: Induction of this compound Deficiency in Chicks
Dam's pivotal experiments demonstrated that this hemorrhagic condition was not due to a deficiency in any of the known vitamins at the time, including vitamins A, C, and D.[3] This led him to postulate the existence of a new, fat-soluble "Koagulationsvitamin," which he termed this compound.[5]
Objective: To induce a hemorrhagic syndrome in chicks through a specialized diet and assess the effect of dietary supplementation on blood coagulation.
Methodology:
-
Animal Model: Newly hatched chicks were used for these studies as they readily develop the deficiency symptoms.[1]
-
Diet Composition: The basal diet was designed to be free of fat and cholesterol. While the exact composition varied slightly in early experiments, a typical formulation included:
-
Casein (ether-extracted)
-
Starch
-
Sucrose
-
Salt mixture
-
Yeast (to provide B vitamins)
-
Cod liver oil (ether-extracted to remove fat-soluble vitamins)[4]
-
-
Induction of Deficiency: Chicks were fed this synthetic diet for 2-3 weeks, after which they began to exhibit signs of hemorrhage.[3]
-
Assessment of Coagulation:
-
Blood Collection: Blood was drawn from a wing vein.
-
Coagulation Time Measurement: In the early 1930s, the one-stage prothrombin time test had not yet been fully developed. Dam and his colleagues used a simpler method of observing the time it took for a drop of blood on a glass slide to form a visible clot. While less precise than modern methods, this was sufficient to demonstrate a significant delay in clotting in the deficient chicks. Later, Dam and Glavind developed a more quantitative "curative blood-clotting method" to assay this compound activity.[7]
-
-
Supplementation: To identify the curative factor, various substances were added to the diet of the deficient chicks. Green leafy vegetables, such as alfalfa, and hog liver were found to be potent sources of the anti-hemorrhagic factor.[1][3]
The Chemical Quest: Edward Doisy and the Isolation of this compound
Following Dam's discovery of the physiological effects of this compound, the next crucial step was to isolate and identify the chemical compound responsible. This task was undertaken by the American biochemist Edward A. Doisy and his team at Saint Louis University.
Key Experiments: Isolation and Synthesis of Vitamin K1 and K2
Doisy's group successfully isolated two forms of this compound: vitamin K1 (phylloquinone) from alfalfa and vitamin K2 (menaquinone) from putrefied fish meal.[8][9] They then determined their chemical structures and, in 1939, achieved the first synthesis of vitamin K1.[10] For their respective contributions, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[11]
Objective: To isolate and purify the anti-hemorrhagic factor (vitamin K1) from alfalfa.
Methodology:
-
Extraction:
-
Dried alfalfa leaf meal was percolated with petroleum ether to create a crude extract.[8]
-
The solvent was evaporated to yield a dark, oily residue.
-
-
Purification: A multi-step purification process was employed, involving:
-
Saponification: The crude extract was treated with methanolic potassium hydroxide to saponify fats and esters.
-
Solvent Partitioning: The non-saponifiable fraction, containing this compound, was extracted with ether.
-
Chromatography: The extract was subjected to adsorption chromatography using columns packed with materials like magnesium oxide or calcium carbonate. The column was washed with various solvents of increasing polarity to separate different components. The this compound-containing fraction was identified by its yellow color and its biological activity in the chick assay.
-
Crystallization: Through repeated chromatographic purification and crystallization from different solvents (e.g., acetone, petroleum ether), a pure, crystalline form of vitamin K1 was obtained.[8]
-
A New Paradigm: Weston Price and "Activator X"
Key Observations: The Role of "Activator X" in Health
Price's work was primarily observational, documenting the dietary habits and health of various populations. He noted that diets rich in "Activator X," found in sources like the butterfat of cows grazing on rapidly growing green grass, fish eggs, and organ meats, were associated with strong bones, wide dental arches, and resistance to tooth decay.[4][6]
The Biochemical Machinery: this compound's Role in Coagulation
The discovery of this compound opened the door to understanding its fundamental role in the blood clotting cascade. It is now known that this compound is an essential cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) residues in a number of proteins.[13]
These Gla residues are critical for the calcium-binding capacity of these proteins, which is essential for their biological activity.[2] In the coagulation cascade, several key clotting factors, including prothrombin (Factor II), and Factors VII, IX, and X, are this compound-dependent proteins.[13]
The this compound Cycle
The body has an efficient mechanism for recycling this compound, known as the this compound cycle. This cycle allows a small amount of this compound to be reused many times.
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that results in the formation of a fibrin clot. This compound-dependent clotting factors play a crucial role in this process.
Quantitative Data from Early Studies
While early studies often lacked the sophisticated quantitative methods available today, they provided crucial initial data on the effects of this compound deficiency and supplementation.
| Experimental Group | Diet | Average Coagulation Time | Reference |
| Control Chicks | Standard Diet | Normal (minutes) | [1] |
| This compound Deficient Chicks | Fat- and Cholesterol-Free Diet | Significantly Prolonged (often > 1 hour) | [1][3] |
| Deficient Chicks + Alfalfa | Deficient Diet + Alfalfa Supplement | Returned to Normal | [3] |
| This compound Source | Relative Anti-Hemorrhagic Activity (Chick Assay) | Reference |
| Alfalfa | High | [3] |
| Putrefied Fish Meal | High | [10] |
| Hog Liver | High | [1] |
| Cabbage | Moderate | [1] |
Conclusion
The discovery of this compound stands as a testament to the power of observation and meticulous scientific inquiry. From Henrik Dam's initial observations of hemorrhagic chicks to Edward Doisy's elucidation of its chemical structure and Weston Price's insights into its broader role in health, our understanding of this vital nutrient has evolved significantly. The foundational experiments detailed in this guide laid the groundwork for decades of research into the intricate mechanisms of hemostasis, bone metabolism, and cardiovascular health. For researchers and professionals in drug development, a thorough understanding of this history provides a valuable context for current and future investigations into the therapeutic potential of this compound and its derivatives.
References
- 1. nobelprize.org [nobelprize.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: an old vitamin in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westonaprice.org [westonaprice.org]
- 5. researchgate.net [researchgate.net]
- 6. westonaprice.org [westonaprice.org]
- 7. The estimation of prothrombin in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutrition classics. Journal of Biological Chemistry (volume) 130; 1939 pages 219-234: The isolation of vitamin K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The progress of prothrombin time measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. westonaprice.org [westonaprice.org]
- 12. The Mystery of Activator X: A Confusing History of Vitamin K2 [drstevenlin.com]
- 13. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of vitamin K-dependent carboxylase
An In-Depth Technical Guide to the Mechanism of Action of Vitamin K-Dependent Carboxylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound-dependent γ-glutamyl carboxylation is a critical post-translational modification essential for the biological activity of a specific group of proteins, known as this compound-dependent proteins (VKDPs). These proteins play vital roles in several physiological processes, including blood coagulation (e.g., Factors II, VII, IX, X, and Proteins C, S, Z), bone metabolism, and the prevention of vascular calcification.[1][2] The enzyme responsible for this modification is the endoplasmic reticulum-resident integral membrane protein, γ-glutamyl carboxylase (GGCX).[2][3]
GGCX catalyzes the conversion of specific glutamate (Glu) residues on VKDPs to γ-carboxyglutamate (Gla). This modification introduces an additional carboxyl group onto the γ-carbon of the Glu side chain, creating a potent calcium-binding motif.[4] The formation of this "Gla domain" is indispensable for the proper conformation and function of these proteins, enabling them to bind to negatively charged phospholipid surfaces, a key step in their biological action.[1] This technical guide provides a detailed examination of the GGCX mechanism, the associated this compound cycle, quantitative kinetic data, and detailed experimental protocols for assessing enzyme activity.
The this compound Catalytic Cycle
The carboxylation reaction is sustained by a metabolic pathway known as the this compound cycle, which occurs in the endoplasmic reticulum. This cycle involves the interplay of two key enzymes: GGCX and the this compound epoxide reductase (VKOR) complex.[4][5]
-
Carboxylation and Epoxidation: GGCX utilizes the reduced form of this compound, this compound hydroquinone (KH₂), as a cofactor. In a coupled reaction, GGCX simultaneously carboxylates a Glu residue and oxidizes KH₂ to this compound 2,3-epoxide (KO).[4][6] This oxidation provides the necessary energy to drive the otherwise unfavorable carboxylation reaction.[6]
-
Regeneration of this compound: To sustain carboxylation, the KO product must be recycled back to KH₂. This is accomplished in a two-step reduction process catalyzed by the enzyme this compound epoxide reductase (VKORC1).[7] First, VKORC1 reduces KO to this compound quinone (K).
-
Final Reduction: In the second step, VKORC1 (and potentially other reductases) reduces this compound quinone back to the active cofactor, KH₂, completing the cycle.[2]
The anticoagulant drug warfarin exerts its effect by inhibiting VKORC1, thereby preventing the regeneration of KH₂ and leading to the secretion of under-carboxylated, inactive VKDPs.[8]
Mechanism of Action of γ-Glutamyl Carboxylase (GGCX)
Enzyme Structure and Substrate Recognition
GGCX is an integral membrane protein that spans the ER membrane multiple times.[9] Recent cryogenic electron microscopy (cryo-EM) structures have provided significant insights into its mechanism.[8][10] The enzyme possesses a transmembrane domain that anchors the this compound binding pocket and a luminal domain that interacts with the VKDP substrate.[8][10]
VKDPs are recognized by GGCX primarily through an N-terminal propeptide sequence.[1][6] This propeptide binds with high affinity to an exosite on the luminal domain of GGCX, tethering the substrate to the enzyme and correctly positioning the adjacent Gla domain (containing the target Glu residues) within the catalytic active site.[6][11] This interaction is crucial, as it not only ensures specificity but also allosterically enhances the enzyme's catalytic activity.[8]
The Coupled Carboxylation and Epoxidation Reaction
The core catalytic event is the tightly coupled carboxylation of a Glu residue and the epoxidation of KH₂. The reaction requires molecular oxygen (O₂) and carbon dioxide (CO₂) as co-substrates.[1][6] GGCX is a dual-function enzyme, possessing both carboxylase and epoxidase activities.[12] The coupling is obligatory; epoxidation of this compound does not occur efficiently in the absence of a suitable Glu-containing substrate.[13]
The Chemical Mechanism: Base-Strength Amplification
The central challenge of the carboxylation reaction is the removal of a non-acidic proton from the γ-carbon of the glutamate side chain. GGCX achieves this through a "base strength amplification" mechanism powered by the oxidation of KH₂.[11]
-
Deprotonation of KH₂: The reaction is initiated when an active site base within GGCX, identified as Lysine 218 (Lys218), deprotonates the this compound hydroquinone (KH₂).[10][12][14]
-
Oxygenation: The resulting this compound alkoxide anion reacts with molecular oxygen (O₂) to form a highly reactive this compound hydroperoxide or a related peroxy-radical intermediate.
-
Proton Abstraction: This powerful oxygenated intermediate is a strong enough base to abstract a proton from the γ-carbon of the target glutamate residue, creating a Glu carbanion.
-
Carboxylation: The nucleophilic Glu carbanion then attacks a molecule of carbon dioxide (CO₂), resulting in the formation of γ-carboxyglutamate (Gla).
-
Epoxide Formation: Concurrently, the this compound intermediate collapses to form the stable product, this compound 2,3-epoxide (KO), which is then released from the enzyme.[8][10]
Processivity of the Carboxylase
For a VKDP to become fully functional, multiple Glu residues within its Gla domain (typically 9-13) must be carboxylated.[1][6] GGCX performs this multi-site modification in a processive manner.[8] This means that once a VKDP binds to the carboxylase via its propeptide, it remains tethered to the enzyme while multiple rounds of carboxylation occur before the final, fully carboxylated protein is released.[1][8] This mechanism prevents the release of partially carboxylated, inactive intermediates and is essential for efficient protein activation.[2]
Quantitative Analysis of GGCX Activity
The kinetic parameters of GGCX are highly dependent on the specific substrates and assay conditions used. The affinity for Glu-containing substrates is dramatically increased when they are covalently linked to a high-affinity propeptide sequence.
| Parameter | Substrate | Value | Conditions / Notes | Citation(s) |
| Km | Pentapeptide (FLEEL) | ~3 mM | In vitro assay using solubilized rat liver microsomes. | [3] |
| Propeptide-linked peptide | Lowered by 3 orders of magnitude | A 28-residue peptide from prothrombin (proPT28) was used. | [12] | |
| Kd | Propeptide (Factor X) | ~1 nM | High-affinity interaction. | [1] |
| Propeptide (Factor IX) | ~5 nM | Intermediate-affinity interaction. | [1] | |
| Propeptide (Protein C) | ~20 nM | Low-affinity interaction. | [1] | |
| Optimal Temp. | N/A | 15-18 °C | For in vitro carboxylation of N-t-Boc-L-glutamic acid α-benzyl ester. | [15] |
| Turnover | profIX in complex | ~0.04–0.08 Gla/s | Determined using a peptide activity assay to quantify carboxylase amount. | [16] |
Note: Comprehensive Km and kcat values for KH₂, O₂, and CO₂ are not consistently reported and vary significantly with assay conditions and the Glu substrate used.
Experimental Protocols for Measuring GGCX Activity
Protocol 1: In Vitro [¹⁴C]CO₂ Incorporation Assay
This classic assay measures the incorporation of radiolabeled CO₂ into a peptide substrate.
A. Materials & Reagents
-
Enzyme Source: Purified recombinant GGCX or Triton X-100 solubilized liver microsomes.
-
Glutamate Substrate: Synthetic peptide such as FLEEL (Phe-Leu-Glu-Glu-Leu), typically at 3-30 mM.
-
This compound Cofactor: this compound₁ hydroquinone (KH₂). Prepared by reducing this compound₁ with dithiothreitol (DTT).
-
Radiolabel: NaH¹⁴CO₃ (Sodium Bicarbonate, ¹⁴C).
-
Reaction Buffer: e.g., 25 mM MOPS pH 7.5, 0.5 M NaCl, with detergent (e.g., CHAPS) if using purified enzyme.
-
Stop Solution: 5-10% Trichloroacetic acid (TCA).
-
Scintillation Fluid.
B. Procedure
-
Prepare KH₂: Reduce this compound₁ to KH₂ by incubating with a reducing agent like DTT (e.g., 0.2 M DTT in buffer overnight at 37°C).[17]
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, glutamate substrate (e.g., 30 mM FLEEL), and the enzyme source.[17]
-
Initiate Reaction: To start the reaction, add the prepared KH₂ (e.g., final concentration ~200 µM) and NaH¹⁴CO₃.[17]
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 20°C) for a set time (e.g., 120 minutes).[17]
-
Stop Reaction & Precipitate: Stop the reaction by adding cold TCA solution. This will precipitate the peptide substrate and enzyme.[17]
-
Remove Unincorporated ¹⁴CO₂: Boil the sample for 2-3 minutes to drive off any unincorporated H¹⁴CO₃⁻ as ¹⁴CO₂ gas. This step is critical and must be done in a well-ventilated fume hood.[17]
-
Quantification: After cooling, centrifuge the sample to pellet the precipitate. Wash the pellet, then dissolve it in a suitable solvent or directly add scintillation fluid.
-
Measure Radioactivity: Quantify the incorporated ¹⁴C using a liquid scintillation counter. The counts are proportional to the carboxylase activity.[17]
Protocol 2: Cell-Based Carboxylation Assay
This assay measures GGCX activity in a more physiological context by expressing the enzyme and a reporter protein in mammalian cells.
A. Materials & Reagents
-
Cell Line: A human embryonic kidney (HEK293) cell line with the endogenous GGCX gene knocked out using CRISPR-Cas9. This eliminates background activity.[9][12]
-
Reporter Construct: A plasmid encoding a secretable this compound-dependent reporter protein (e.g., a chimera of Factor IX's Gla domain and Protein C). The construct should include a tag for detection (e.g., His-tag). Stably transfect the GGCX-knockout cells to create a reporter cell line.[6][12]
-
GGCX Expression Vector: A plasmid (e.g., pcDNA3.1) containing the cDNA for wild-type or mutant GGCX.
-
Transfection Reagent: A standard lipid-based transfection reagent (e.g., Xfect, Lipofectamine).
-
Cell Culture Medium: DMEM supplemented with FBS and antibiotics.
-
Activator: this compound₁ or Menaquinone (MK-4).
-
ELISA Reagents:
-
Capture Antibody: An antibody that binds the reporter protein (e.g., anti-Protein C).
-
Detection Antibody: A calcium-dependent antibody that specifically recognizes the correctly folded, carboxylated Gla domain (e.g., anti-carboxylated FIX).[6]
-
HRP-conjugated secondary antibody.
-
B. Procedure
-
Cell Seeding: Seed the GGCX-knockout reporter cells into a multi-well plate (e.g., 12-well or 96-well).
-
Transfection: The next day, transiently transfect the cells with the GGCX expression vector (wild-type or mutant) using a suitable transfection reagent according to the manufacturer's protocol.[12]
-
Carboxylation Induction: After 4-6 hours, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0 to 20 µM).[9]
-
Incubation: Culture the cells for an additional 48 hours to allow for expression, carboxylation, and secretion of the reporter protein into the medium.[9]
-
Sample Collection: Collect the conditioned cell culture medium, which now contains the secreted reporter protein.
-
ELISA for Carboxylated Protein:
-
Coat Plate: Coat a high-binding 96-well ELISA plate with the capture antibody overnight at 4°C.[19][20]
-
Block: Wash the plate and block non-specific sites with a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) for 1-2 hours.[19][20]
-
Add Samples: Add the collected cell culture medium (and standards) to the wells and incubate for 2 hours at room temperature.[20]
-
Add Detection Antibody: Wash the plate, then add the calcium-dependent, conformation-specific detection antibody that recognizes only the carboxylated reporter. Incubate for 1-2 hours.[6]
-
Add Secondary Antibody & Substrate: Wash the plate, then add an HRP-conjugated secondary antibody. After another incubation and wash, add the chromogenic substrate.[18]
-
Read Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity is proportional to the amount of carboxylated reporter protein secreted, reflecting the activity of the expressed GGCX variant.[18]
-
Visualizations
Signaling and Experimental Workflows
Caption: The this compound cycle showing GGCX and VKORC1 activity.
Caption: Workflow for the in vitro radioactive GGCX assay.
Caption: Workflow for the cell-based GGCX activity assay.
References
- 1. Insights into this compound-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional insights into enzymes of the this compound cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GGCX Polyclonal Antibody (GGCX-101AP) [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into Phylloquinone (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound-dependent carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of this compound–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescent method to determine this compound-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ES2928469T3 - Vitamin K1 manufacturing process - Google Patents [patents.google.com]
- 12. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.abclonal.com [static.abclonal.com]
- 14. med.unc.edu [med.unc.edu]
- 15. Modification of the this compound-dependent carboxylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2016060670A1 - Method of making vitamin k1 - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ELISA实验方法 [sigmaaldrich.com]
- 19. cusabio.com [cusabio.com]
- 20. mabtech.com [mabtech.com]
The Pivotal Role of Vitamin K in Post-Translational Protein Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of vitamin K in the post-translational modification of proteins, a process essential for numerous physiological functions, including blood coagulation, bone metabolism, and the prevention of vascular calcification. This document provides a detailed overview of the this compound-dependent carboxylation pathway, quantitative data on enzyme kinetics and carboxylation efficiency, comprehensive experimental protocols for key assays, and visual representations of the core mechanisms and workflows.
Introduction: The Significance of this compound-Dependent Carboxylation
This compound, a fat-soluble vitamin, is an indispensable cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the post-translational conversion of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues within a select group of proteins known as this compound-dependent proteins (VKDPs).[1][2] The presence of Gla residues is paramount for the biological activity of these proteins, as it endows them with the ability to bind calcium ions (Ca2+).[1] This calcium-binding capacity is crucial for their proper conformation and interaction with negatively charged phospholipid membranes, a key step in many of their physiological roles.[1][3]
Deficiencies in this compound or impairments in the carboxylation process can lead to the circulation of undercarboxylated or non-carboxylated VKDPs, which are functionally inactive.[4] Such deficiencies are associated with a range of pathological conditions, most notably bleeding disorders due to the impaired function of coagulation factors.[5] Furthermore, emerging evidence links inadequate this compound status to an increased risk of osteoporosis and arterial calcification.[6]
This guide will delve into the molecular mechanisms of the this compound cycle, the function of the key enzymes involved, and the methods used to study this vital post-translational modification.
The this compound Cycle and γ-Glutamyl Carboxylation
The post-translational modification of VKDPs is intricately linked to the this compound cycle, a cellular salvage pathway that regenerates the active form of this compound. This cycle involves the interplay of two key enzymes: γ-glutamyl carboxylase (GGCX) and this compound epoxide reductase (VKOR).[1][7]
The active form of this compound, this compound hydroquinone (KH2), serves as a cofactor for GGCX.[1] In the endoplasmic reticulum, GGCX utilizes the energy from the oxidation of KH2 to this compound 2,3-epoxide (KO) to drive the carboxylation of glutamate residues on VKDPs.[1][8] For this process to continue, KO must be recycled back to KH2. This regeneration is accomplished in two steps by the enzyme VKORC1, which first reduces KO to this compound quinone and then to KH2.[7] The coumarin-based anticoagulant, warfarin, exerts its effect by inhibiting VKORC1, thereby disrupting the this compound cycle and leading to the production of undercarboxylated, inactive VKDPs.[9][10]
dot
Caption: The this compound Cycle in the Endoplasmic Reticulum.
Quantitative Data on this compound-Dependent Carboxylation
The efficiency and kinetics of the this compound-dependent carboxylation are influenced by several factors, including the concentrations of this compound and the specific protein substrate. The following tables summarize key quantitative data related to this process.
| Parameter | Value | Protein/Enzyme | Conditions | Reference |
| Km for FLEEL peptide | ~2200 µM | Bovine Liver Carboxylase | In vitro | [11] |
| Km for proprothrombin peptide (-18 to +10) | 3.6 µM | Bovine Liver Carboxylase | In vitro | [11] |
| Ki for proprothrombin propeptide (-18 to -1) | 3.5 µM | Bovine Liver Carboxylase | Inhibition of 28-residue peptide carboxylation | [11] |
| Gla residues per molecule | 3 mol/mol | γ-Glutamyl Carboxylase | In vitro and in vivo | [3] |
| Initial velocity of Vitamin K1 epoxide reduction | 20 pmol/mg x min | Rat Liver Microsomes | In vitro | [12] |
| Initial velocity of Vitamin K1 epoxide reduction | 32 pmol/mg x min | Human Liver Microsomes | In vitro | [12] |
Table 1: Kinetic Parameters for γ-Glutamyl Carboxylase and VKOR
| Condition | Effect on Carboxylation | Protein | System | Reference |
| Warfarin (50 nM) | >200-fold decrease | Factor IX | Cell-based (r-wt VKORC1/r-fIX cells) | [9] |
| Warfarin | 80-90% inhibition of glycosylation, no effect on carboxylation | Prothrombin | In vivo (rat) | [10] |
| Warfarin | Enhanced intracellular concentration | Factor X | HepG2 cells | [13] |
| Warfarin | No effect on intracellular concentration | Prothrombin | HepG2 cells | [13] |
| This compound concentration (EC50) | 5.8-fold higher for A-10T mutant | Factor IX propeptide mutant | Cell-based | [14] |
| This compound concentration (EC50) | 2.9-fold higher for A-10V mutant | Factor IX propeptide mutant | Cell-based | [14] |
Table 2: Impact of Warfarin and this compound Concentration on Carboxylation
| Protein | Number of Gla Residues | Reference |
| Prothrombin (Factor II) | 10 | [15] |
| Factor VII | 10 | [15] |
| Factor IX | 12 | [15] |
| Factor X | 11 | [15] |
| Protein C | 9 | [5] |
| Protein S | 11 | |
| Osteocalcin | 3 | [6] |
Table 3: Number of γ-Carboxyglutamate (Gla) Residues in Human this compound-Dependent Proteins
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-dependent protein carboxylation.
In Vitro γ-Glutamyl Carboxylase Activity Assay using a Peptide Substrate
This assay measures the activity of GGCX by quantifying the incorporation of 14CO2 into a synthetic peptide substrate.
Materials:
-
Microsomal preparation containing GGCX (from warfarin-treated animal liver to enrich for uncarboxylated precursors)
-
Synthetic peptide substrate (e.g., FLEEL: Phe-Leu-Glu-Glu-Leu)
-
This compound hydroquinone (KH2)
-
[14C]-Sodium Bicarbonate (H14CO3-)
-
Dithiothreitol (DTT)
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
Phosphatidylcholine
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl, pH 7.4
-
100 mM KCl
-
2.5 mM DTT
-
0.5% CHAPS
-
0.25 mg/mL phosphatidylcholine
-
1 mg/mL BSA
-
5 mM FLEEL peptide
-
100 µM this compound hydroquinone
-
10 µCi [14C]-Sodium Bicarbonate
-
-
Initiation of Reaction: Add the microsomal preparation (containing GGCX) to the reaction mixture to a final protein concentration of 1-2 mg/mL.
-
Incubation: Incubate the reaction mixture at 25°C for 30-60 minutes with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of 10% TCA.
-
Precipitation and Washing:
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the pellet twice with 5% TCA to remove unincorporated [14C]-bicarbonate.
-
-
Quantification:
-
Resuspend the final pellet in a suitable buffer or solubilizing agent.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of incorporated 14CO2 is proportional to the GGCX activity.
-
dot
Caption: Workflow for In Vitro γ-Glutamyl Carboxylase Assay.
Cell-Based Carboxylation Assay using HEK293 Cells
This assay evaluates the carboxylation of a specific this compound-dependent protein in a cellular context.[16]
Materials:
-
HEK293 cells
-
Expression vector containing the gene for the this compound-dependent protein of interest (e.g., Factor IX)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent
-
Vitamin K1 (phylloquinone)
-
Warfarin (optional, for inhibition studies)
-
ELISA kit specific for the carboxylated form of the target protein
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in complete medium until they reach 70-80% confluency.
-
Transfect the cells with the expression vector for the VKDP of interest using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing a known concentration of vitamin K1 (e.g., 10 µM).
-
For inhibition studies, include varying concentrations of warfarin in the medium.
-
-
Sample Collection:
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant, which contains the secreted VKDP.
-
Centrifuge the supernatant to remove any cell debris.
-
-
Quantification by ELISA:
-
Use an ELISA kit specific for the carboxylated form of the target protein to quantify its concentration in the supernatant.
-
Follow the manufacturer's protocol for the ELISA, which typically involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody, and a substrate for color development.
-
Measure the absorbance and calculate the concentration of the carboxylated protein based on a standard curve.
-
ELISA for Quantifying Undercarboxylated Osteocalcin
This method distinguishes between carboxylated and undercarboxylated osteocalcin based on their differential binding to hydroxyapatite.[17][18]
Materials:
-
Serum or plasma samples
-
Hydroxyapatite (HA) slurry
-
ELISA kit for total osteocalcin
-
Phosphate-buffered saline (PBS)
Procedure:
-
Hydroxyapatite Binding:
-
Add a defined volume of serum or plasma to a microcentrifuge tube containing a known amount of HA slurry.
-
Incubate for 1 hour at 4°C with gentle mixing to allow the carboxylated osteocalcin to bind to the HA.
-
-
Separation:
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the HA with the bound carboxylated osteocalcin.
-
Carefully collect the supernatant, which contains the undercarboxylated osteocalcin.
-
-
Quantification:
-
Measure the concentration of osteocalcin in the original (total) serum/plasma sample and in the supernatant (undercarboxylated fraction) using an ELISA kit for total osteocalcin.
-
The concentration of carboxylated osteocalcin can be calculated by subtracting the undercarboxylated fraction from the total osteocalcin concentration.
-
The results are often expressed as the ratio of undercarboxylated to total osteocalcin.
-
dot
Caption: Workflow for Quantifying Undercarboxylated Osteocalcin.
Conclusion and Future Directions
The post-translational modification of proteins through this compound-dependent carboxylation is a fundamental biological process with far-reaching implications for human health. A thorough understanding of this pathway is crucial for researchers and drug development professionals working on anticoagulants, treatments for bone disorders, and therapies for vascular diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the intricacies of this compound metabolism and the function of this compound-dependent proteins.
Future research will likely focus on elucidating the precise regulatory mechanisms of the this compound cycle, identifying novel this compound-dependent proteins and their functions, and developing more targeted therapeutic interventions that can modulate the carboxylation status of specific proteins. The continued refinement of analytical techniques will be instrumental in advancing our knowledge in this vital area of biochemistry and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 3. This compound-dependent carboxylation of the carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scicompdf.se [scicompdf.se]
- 7. Structural Modeling Insights into Human VKORC1 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Warfarin alters this compound metabolism: a surprising mechanism of VKORC1 uncoupling necessitates an additional reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of warfarin and this compound-1 on the carboxylation and glycosylation of prothrombin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-dependent carboxylation. A synthetic peptide based upon the gamma-carboxylation recognition site sequence of the prothrombin propeptide is an active substrate for the carboxylase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The effects of warfarin on HepG2 cells suggest that prothrombin and factor X interact differently with the this compound-dependent carboxylase in the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 15. Coagulation Factor IX for Hemophilia B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ELISA-based method to quantify osteocalcin carboxylation in mice [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Function: A Technical Guide to the Discovery and Characterization of Vitamin K-Dependent Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K, first identified in 1929 as a dietary factor essential for blood coagulation, is now understood to be a critical cofactor for a unique post-translational modification: the gamma-carboxylation of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla). This modification is the defining feature of a superfamily of proteins known as this compound-Dependent Proteins (VKDPs), or "Gla proteins." The introduction of a second carboxyl group on Glu residues is essential for the biological activity of these proteins, enabling them to bind calcium ions and interact with negatively charged phospholipid membranes, which is fundamental to their diverse physiological roles.
Initially characterized for their indispensable roles in hemostasis, the family of known VKDPs has expanded to include proteins involved in bone metabolism, inhibition of vascular calcification, cell growth, and signal transduction.[1][2] This guide provides an in-depth technical overview of the discovery of VKDPs, the biochemical machinery that activates them, and the modern experimental protocols used for their characterization, purification, and functional analysis.
The this compound Cycle: The Engine of Carboxylation
The biological activity of all VKDPs is conferred by the enzyme γ-glutamyl carboxylase (GGCX), which operates within the endoplasmic reticulum. GGCX utilizes the reduced form of this compound (hydroquinone) as a cofactor to drive the carboxylation of Glu residues. This process is sustained by a salvage pathway known as the this compound cycle, which regenerates this compound hydroquinone. The cycle involves two key enzymes: GGCX and this compound epoxide reductase (VKOR). The well-known anticoagulant, warfarin, exerts its effect by inhibiting VKOR, thereby disrupting the cycle and preventing the activation of VKDPs.[3]
Major Classes and Quantitative Data of VKDPs
Seventeen distinct this compound-dependent proteins have been identified in humans to date. These can be broadly categorized by their primary physiological roles. The hepatic VKDPs are mainly involved in blood coagulation, while the extra-hepatic proteins have diverse functions in tissue mineralization and cell regulation.
| Table 1: Major Human this compound-Dependent Proteins | ||||
| Protein Name | Abbreviation | Primary Function | Gla Residues | Molecular Mass (kDa) |
| Hepatic (Coagulation Factors) | ||||
| Prothrombin (Factor II) | FII | Zymogen of thrombin, central to coagulation | 10 | 72 |
| Factor VII | FVII | Initiates the extrinsic coagulation pathway | 10 | 50 |
| Factor IX | FIX | Component of the intrinsic coagulation pathway | 12 | 56-57 |
| Factor X | FX | Zymogen of Factor Xa, part of the final common pathway | 11 | 59 |
| Protein C | Anticoagulant, inactivates Factors Va and VIIIa | 9 | 62 | |
| Protein S | Cofactor for activated Protein C | 11 | ~75 | |
| Protein Z | Cofactor for the inhibition of Factor Xa | 13 | 62 | |
| Extra-Hepatic | ||||
| Osteocalcin | OC / BGP | Bone matrix protein, involved in mineralization and glucose metabolism | 3 | 5.8 |
| Matrix Gla Protein | MGP | Potent inhibitor of soft tissue and vascular calcification | 5 | 10 |
| Growth Arrest-Specific 6 | Gas6 | Ligand for TAM receptors, involved in cell survival, adhesion, and proliferation | 11 | 75 |
| Gla-Rich Protein | GRP | Involved in cartilage biology and calcification regulation | 16 | ~11 |
| Periostin | POSTN | Involved in cell adhesion, migration; tissue development and repair | - | 90 |
| Proline-rich Gla proteins | PRGP1/2 | Function not fully elucidated, expressed in nervous system | 10 / 12 | - |
| Transmembrane Gla proteins | TMG3/4 | Function not fully elucidated | - | - |
The plasma concentrations of these proteins are tightly regulated, and their measurement can be critical for diagnosing deficiencies and monitoring therapies.
| Table 2: Normal Plasma Concentrations of Select Human VKDPs | |
| Protein Name | Normal Plasma Concentration Range |
| Prothrombin (Factor II) | 100 - 150 µg/mL[4] (approx. 1.4 µM[5]) |
| Factor VII | ~0.5 µg/mL (~10 nM)[6] |
| Factor IX | ~5 µg/mL (~90 nM)[7] |
| Factor X | 8 - 10 µg/mL (135 - 170 nM)[8] |
| Protein C | 3.9 - 5.9 µg/mL[9] (~65-135 IU/dL[2]) |
| Protein S (Total) | 16 - 23 µg/mL[1][10] |
| Protein Z | ~2.9 µg/mL (~46 nM)[11] |
| Osteocalcin (OC) | 9 - 42 ng/mL (Varies with age/sex)[12] |
| Matrix Gla Protein (MGP) | 6 - 108 µg/L (6 - 108 ng/mL)[13] |
Key Signaling Pathway: Gas6-Axl
Growth arrest-specific protein 6 (Gas6) is a VKDP that functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The Gas6-Axl signaling axis is a crucial pathway involved in cell survival, proliferation, immune regulation, and cancer progression.[4][14] Upon binding of Gas6 to the Axl receptor, the receptor dimerizes and undergoes trans-autophosphorylation, activating its intracellular kinase domain. This triggers multiple downstream signaling cascades, including the PI3K/Akt and Ras/MEK/Erk pathways, which promote pro-survival and proliferative cellular responses.[14]
References
- 1. Quantitation of human protein S in the plasma of normal and warfarin-treated individuals by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein C - Wikipedia [en.wikipedia.org]
- 3. Characterization of the purified this compound-dependent gamma-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diapharma.com [diapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. enzymeresearch.com [enzymeresearch.com]
- 7. Blood Coagulation Factor IX: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of functional levels of protein C, an antithrombotic protein, using thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the measurement of protein S in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human plasma protein Z antigen: range in normal subjects and effect of warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osteocalcin | MLabs [mlabs.umich.edu]
- 13. Serum total matrix Gla protein: Reference interval in healthy adults and variations in patients with vascular and osteoarticular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human prothrombin metabolism in normal man and in hypocoagulable subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vitamin K Cycle: An In-depth Technical Guide to its Core Enzymatic Components for Researchers and Drug Development Professionals
Abstract
The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of a specific subset of proteins, known as this compound-dependent proteins (VKDPs). This process, the gamma-carboxylation of glutamate residues, is fundamental for the biological activity of proteins involved in blood coagulation, bone metabolism, and vascular calcification. The cycle is orchestrated by two key integral membrane enzymes of the endoplasmic reticulum: gamma-glutamyl carboxylase (GGCX) and this compound epoxide reductase (VKOR). This technical guide provides a comprehensive overview of the this compound cycle, with a detailed focus on the biochemical and molecular characteristics of its core enzymatic components. We present a consolidation of quantitative kinetic data, detailed experimental protocols for the assessment of enzyme activity, and visual representations of the cycle and associated experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.
The this compound Cycle: A Central Pathway in Health and Disease
The this compound cycle is a salvage pathway that regenerates this compound from its oxidized form, this compound epoxide. This recycling is paramount as it allows for the continuous activity of gamma-glutamyl carboxylase (GGCX), the enzyme responsible for the carboxylation of glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla) on VKDPs. The presence of Gla residues is a prerequisite for the calcium-binding capacity of these proteins, which in turn is essential for their function.
The cycle initiates with the dietary intake of this compound, primarily as phylloquinone (vitamin K1) from plant sources and menaquinones (vitamin K2) from bacterial fermentation. In the endoplasmic reticulum, this compound quinone is reduced to its active hydroquinone form (KH2) by the enzyme this compound epoxide reductase (VKOR) or another, yet to be fully characterized, reductase. GGCX then utilizes KH2 as a cofactor to carboxylate Glu residues on target proteins, a reaction that concomitantly oxidizes KH2 to this compound epoxide (KO). To complete the cycle and ensure a continuous supply of the active cofactor, VKOR catalyzes the reduction of KO back to this compound quinone.
Dysregulation of the this compound cycle has significant clinical implications. Deficiencies in this compound or inhibition of the cycle's enzymes can lead to bleeding disorders due to the impaired function of coagulation factors II, VII, IX, and X. Conversely, hyperactivity of the coagulation cascade is a major contributor to thromboembolic diseases. Consequently, the enzymes of the this compound cycle, particularly VKOR, are important therapeutic targets. The most widely used oral anticoagulant, warfarin, exerts its effect by inhibiting VKOR.
Enzymatic Components of the this compound Cycle
Gamma-Glutamyl Carboxylase (GGCX)
GGCX is an integral membrane protein located in the endoplasmic reticulum that catalyzes the pivotal carboxylation reaction. The enzyme utilizes the energy from the oxidation of this compound hydroquinone to drive the addition of a carboxyl group to the gamma-carbon of glutamate residues.[1]
This compound Epoxide Reductase (VKOR)
VKOR is a multipass transmembrane protein also residing in the endoplasmic reticulum. Its primary function is the reduction of this compound epoxide to this compound quinone, a critical step in the recycling of this compound.[2] This enzyme is the target of coumarin anticoagulants like warfarin.[3]
Quantitative Data on Enzyme Kinetics
The following tables summarize key kinetic parameters for human GGCX and VKORC1, providing a comparative overview of their activities with different substrates and the impact of common mutations.
Table 1: Kinetic Parameters of Human Gamma-Glutamyl Carboxylase (GGCX)
| Substrate | Km (μM) | Reference |
| FLEEL (pentapeptide) | ~2200 | [4] |
| proPT28 (prothrombin peptide -18 to +10) | 3.6 | [4] |
| proFIX59 (Factor IX propeptide and Gla domain) | 0.55 | [5] |
| Decarboxylated Bone Gla Protein | N/A | [5] |
| Decarboxylated Matrix Gla Protein | N/A | [5] |
Table 2: Kinetic Parameters and Warfarin Sensitivity of Human this compound Epoxide Reductase Complex Subunit 1 (VKORC1) and its Variants
| VKORC1 Variant | Substrate | Km (μM) | IC50 for Warfarin (nM) | Reference |
| Wild-type | This compound Epoxide | N/A | 24.7 | [6] |
| Val29Leu | This compound Epoxide | N/A | 136.4 | [6] |
| Val45Ala | This compound Epoxide | N/A | 152.0 | [6] |
| Leu128Arg | This compound Epoxide | N/A | 1226.4 | [6] |
| Asp36Tyr (Warfarin Resistant) | N/A | N/A | Higher dose required | [7] |
| -1639G>A (Warfarin Sensitive) | N/A | N/A | Lower dose required | [7] |
Note: N/A indicates data not available in the cited sources. The IC50 values are highly dependent on assay conditions.
Experimental Protocols
In Vitro this compound Epoxide Reductase (VKOR) Activity Assay (DTT-driven)
This protocol describes a common in vitro method to measure the activity of VKORC1 by quantifying the conversion of this compound epoxide to this compound.
Materials:
-
Microsomes containing VKORC1
-
This compound epoxide (KO)
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 0.5% CHAPS)
-
Quenching Solution (e.g., 1:1 isopropanol:hexane)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase (e.g., methanol)
Procedure:
-
Prepare microsomal fractions from cells overexpressing VKORC1.
-
In a microcentrifuge tube, combine the microsomal preparation with the reaction buffer.
-
Initiate the reaction by adding a known concentration of this compound epoxide and DTT.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
Inject the sample into the HPLC system to separate and quantify the amounts of this compound epoxide and this compound.
-
Calculate the enzyme activity based on the rate of this compound formation.
Cell-Based Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This protocol outlines a cell-based approach to assess GGCX activity by measuring the carboxylation of a reporter protein.[5][8]
Materials:
-
HEK293 cells stably expressing a reporter protein (e.g., a fusion protein containing the propeptide and Gla domain of a this compound-dependent protein).
-
Cell culture medium and supplements.
-
Vitamin K1 (phylloquinone).
-
Antibodies specific for the carboxylated and total forms of the reporter protein.
-
ELISA plates and reagents.
-
Plate reader.
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of vitamin K1 for 24-48 hours.
-
Collect the cell culture medium containing the secreted reporter protein.
-
Perform two separate ELISAs on the collected medium:
-
Carboxylated Reporter Protein ELISA: Use an antibody that specifically recognizes the Gla-containing form of the reporter protein.
-
Total Reporter Protein ELISA: Use an antibody that recognizes the reporter protein regardless of its carboxylation status.
-
-
Develop the ELISAs using a suitable substrate and measure the absorbance.
-
Calculate the carboxylation efficiency as the ratio of the carboxylated reporter protein to the total reporter protein.
Quantification of this compound and its Metabolites by HPLC
This protocol provides a general workflow for the analysis of this compound forms in biological samples.[9][10]
Materials:
-
Biological sample (e.g., serum, plasma, tissue homogenate).
-
Internal standard (e.g., a structural analog of this compound).
-
Extraction solvent (e.g., hexane or a mixture of isopropanol and hexane).
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).
-
HPLC system with a fluorescence or UV detector.
-
Reverse-phase C18 column.
-
Mobile phase (e.g., methanol/water gradient).
-
Post-column zinc reduction reactor (for fluorescence detection).
Procedure:
-
Add the internal standard to the biological sample.
-
Extract the lipids, including this compound, using the extraction solvent.
-
For cleaner samples, pass the extract through an SPE cartridge to remove interfering substances.
-
Evaporate the solvent from the extract.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
If using fluorescence detection, pass the column effluent through a post-column zinc reactor to reduce this compound quinone to the fluorescent hydroquinone form.
-
Detect and quantify the different forms of this compound based on their retention times and peak areas relative to the internal standard.
Visualizing the this compound Cycle and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core this compound cycle, a typical experimental workflow for identifying VKOR inhibitors, and a logical workflow for characterizing warfarin resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and function of this compound epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound-dependent carboxylation. A synthetic peptide based upon the gamma-carboxylation recognition site sequence of the prothrombin propeptide is an active substrate for the carboxylase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
A Deep Dive into the Physiological Distinctions of Phylloquinone (Vitamin K1) and Menaquinones (Vitamin K2)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Vitamin K, a group of fat-soluble vitamins, is essential for a range of physiological processes far beyond its well-established role in blood coagulation. The two primary natural forms, phylloquinone (vitamin K1) and menaquinones (vitamin K2), exhibit distinct differences in their dietary sources, bioavailability, tissue distribution, and ultimately, their physiological functions. While vitamin K1 is predominantly utilized by the liver for the synthesis of coagulation factors, vitamin K2, particularly its longer-chain forms, demonstrates a broader range of activity in extrahepatic tissues, playing crucial roles in bone metabolism and cardiovascular health. This technical guide provides an in-depth comparison of the core physiological functions of phylloquinone and menaquinones, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in their understanding and application of this vital nutrient.
Introduction
Historically identified for its anti-hemorrhagic properties, this compound is now recognized as a key player in a multitude of biological functions. The this compound family comprises phylloquinone (K1), found primarily in leafy green vegetables, and a series of menaquinones (K2), which are predominantly of bacterial origin and found in fermented foods and animal products.[1][2] The fundamental mechanism of action for all K vitamins is their role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on this compound-dependent proteins (VKDPs).[3][4] This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium and participate in various physiological processes.[3]
This guide will elucidate the distinct physiological roles of vitamin K1 and K2, focusing on their differential impacts on coagulation, bone health, and cardiovascular function. We will also provide a comparative analysis of their pharmacokinetic properties and detail key experimental protocols for their study.
Comparative Pharmacokinetics and Bioavailability
The structural differences between phylloquinone and menaquinones, specifically the length and saturation of their isoprenoid side chains, significantly influence their absorption, transport, and tissue distribution.[5]
| Parameter | Phylloquinone (Vitamin K1) | Menaquinones (Vitamin K2) | References |
| Primary Dietary Sources | Green leafy vegetables (e.g., spinach, kale, broccoli) | Fermented foods (e.g., natto), cheese, curd, meat, eggs | [1][6] |
| Bioavailability from Food | Lower, as it is tightly bound to chloroplasts in plants. | Generally higher, especially from fermented and animal sources. | [5][7] |
| Half-life in Circulation | Short (approximately 1.5-2.0 hours) | Longer, particularly for long-chain menaquinones like MK-7 (around 72 hours). | [5][8] |
| Tissue Distribution | Primarily retained and utilized in the liver. | Redistributed from the liver to extrahepatic tissues, including bone and blood vessels. | [5] |
Table 1: Comparative Pharmacokinetics of Vitamin K1 and K2
Physiological Functions: A Tale of Two Vitamins
Hemostasis and Coagulation: The Primary Domain of Phylloquinone
Vitamin K1's primary role is in the liver, where it is essential for the γ-carboxylation of several clotting factors, including prothrombin (Factor II), and Factors VII, IX, and X.[9][10] This carboxylation enables these proteins to bind to calcium ions and phospholipids on the surface of platelets, a critical step in the coagulation cascade.[11] A deficiency in vitamin K1 leads to the circulation of undercarboxylated, inactive clotting factors, resulting in impaired blood clotting and an increased risk of bleeding.[12]
While menaquinones also possess the ability to act as a cofactor for GGCX in the liver, the preferential uptake and retention of phylloquinone by the liver make it the principal form of this compound involved in hemostasis.[5]
Bone Metabolism: The Ascendancy of Menaquinones
Menaquinones, particularly the longer-chain forms like MK-7, play a more significant role in bone health.[8] This is primarily through the activation of osteocalcin, a this compound-dependent protein synthesized by osteoblasts.[13] Carboxylated osteocalcin binds to the hydroxyapatite mineral matrix of bone, contributing to bone mineralization and strength.[14] Inadequate vitamin K2 levels lead to an increase in undercarboxylated osteocalcin (ucOC), which is associated with lower bone mineral density and an increased risk of fractures.[8]
Several studies have indicated that supplementation with vitamin K2, but not necessarily K1, can improve bone health markers.[10]
Cardiovascular Health: The Protective Role of Menaquinones
A growing body of evidence points to the crucial role of menaquinones in cardiovascular health, primarily through the activation of Matrix Gla Protein (MGP).[15][16] MGP is a potent inhibitor of soft tissue calcification, including the calcification of arteries.[11] It is synthesized by vascular smooth muscle cells and, once carboxylated through the action of vitamin K2, it binds to calcium crystals and prevents their deposition in the arterial walls.[17]
Low levels of vitamin K2 result in inactive, uncarboxylated MGP (ucMGP), which is strongly associated with increased arterial stiffness, vascular calcification, and a higher risk of cardiovascular disease.[18] Observational studies have linked higher dietary intake of menaquinones, but not phylloquinone, with a reduced risk of coronary heart disease and mortality.[16]
Key Signaling Pathways and Mechanisms
The this compound Cycle
The core mechanism enabling the function of both vitamin K1 and K2 is the this compound cycle, a salvage pathway that recycles this compound to allow for the continuous carboxylation of VKDPs.
Caption: The this compound Cycle.
This enzymatic cycle involves the reduction of this compound quinone to its active hydroquinone form (KH2) by this compound epoxide reductase (VKORC1) and potentially other reductases.[3][19] KH2 then serves as a cofactor for GGCX, which carboxylates VKDPs, and in the process, is oxidized to this compound epoxide (KO).[20] VKORC1 then reduces KO back to the quinone form, completing the cycle.[3]
Activation of Osteocalcin and MGP
The activation of osteocalcin and MGP by vitamin K2 is a critical signaling pathway for bone and cardiovascular health, respectively.
References
- 1. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional study of the this compound cycle in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between Structure and Biological Activity of Various this compound Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into this compound-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Meta-analysis supports Vitamin K2’s bone health benefits [nutraingredients.com]
- 11. The Quest to Activate a Commonly Inactive Protective Protein - Dialysis Patient Citizens Education Center [dpcedcenter.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Functional Study of the this compound Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Undercarboxylated osteocalcin measurement | Allina Health [account.allinahealth.org]
- 15. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing a rat model for the study of this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Human Matrix Gla Protein (MGP) in serum and plasma using ELISA â Vitas Analytical Services [vitas.no]
- 18. researchgate.net [researchgate.net]
- 19. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
The Core of Vitamin K2 Production: A Technical Guide to Menaquinone Biosynthesis by Gut Microbiota
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the biosynthesis of menaquinones (vitamin K2) by the human gut microbiota. It details the core metabolic pathways, key bacterial contributors, and the advanced methodologies used to investigate these processes. This guide is intended to serve as a critical resource for researchers in microbiology, gastroenterology, and pharmacology, as well as for professionals involved in the development of therapeutics targeting the microbiome-host axis.
Introduction: The Significance of Microbial Menaquinones
Menaquinones (MKs), collectively known as vitamin K2, are a class of lipid-soluble vitamins essential for human health, playing critical roles in blood coagulation, bone metabolism, and cardiovascular health.[1] While dietary sources provide some forms of vitamin K, a significant portion of the body's menaquinone pool is synthesized by the gut microbiota.[2] This microbial production is a key example of the symbiotic relationship between humans and their resident gut bacteria. Understanding the intricate machinery of bacterial MK biosynthesis is paramount for elucidating its impact on host physiology and developing novel therapeutic strategies. Gut bacteria such as Escherichia coli, Bacteroides species, and various Gram-positive bacteria are known contributors to the menaquinone supply.[3]
This guide delves into the two primary biosynthetic pathways—the classical and the futalosine pathways—and presents the experimental frameworks required to study them, from bacterial cultivation to advanced metabolomic and metagenomic analyses.
Menaquinone Biosynthetic Pathways
Bacteria employ two distinct pathways for the de novo synthesis of menaquinones, both originating from the precursor molecule chorismate, which is derived from the shikimate pathway.[1][4] The choice of pathway is largely dependent on the bacterial species and its typical oxygen exposure.
The Classical (Aerobic) Pathway
The classical menaquinone biosynthesis pathway is the primary route in facultative anaerobes and aerobic bacteria, including prominent gut residents like Escherichia coli.[5] This pathway involves a series of eight core enzymatic reactions, encoded by the men genes (MenF, MenD, MenH, MenC, MenE, MenB, MenA, and MenG), to convert chorismate into the final menaquinone product.[6] The process begins in the cytosol with the synthesis of the naphthoquinone headgroup precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), which is then prenylated and methylated by membrane-bound enzymes.[5][7]
Figure 1: The Classical Menaquinone Biosynthesis Pathway. This pathway converts chorismate to menaquinone via eight enzymatic steps.
The Futalosine (Alternative) Pathway
Discovered more recently, the futalosine pathway is prevalent in many anaerobic bacteria, which are abundant in the gut.[8][9] This alternative route also begins with chorismate but proceeds through a distinct set of intermediates, including futalosine. It is catalyzed by enzymes encoded by the mqn genes (mqnABCD).[8] Interestingly, genomic analyses suggest the futalosine pathway may be more ancient and is distributed across a broader taxonomic range of prokaryotes than the classical pathway.[8][9] The presence of this pathway in strict anaerobes highlights its importance for menaquinone production in the anoxic environment of the distal gut.
Figure 2: The Alternative Futalosine Biosynthesis Pathway. This route is common in anaerobic bacteria and utilizes a different set of enzymes (mqn).
Key Menaquinone-Producing Gut Microbiota
A diverse array of bacterial genera within the human gut are capable of synthesizing menaquinones. The specific forms of MK produced (designated MK-n, where 'n' is the number of isoprenoid units in the side chain) vary between species. This diversity in production contributes to the complex pool of menaquinones available to the host. Genera belonging to the phyla Bacteroidetes, Firmicutes, and Actinobacteria are significant contributors to vitamin K2 biosynthesis.[3]
Table 1: Major Menaquinone Forms Produced by Key Gut Bacterial Genera
| Phylum | Genus | Predominant Menaquinone (MK) Forms Produced |
| Bacteroidetes | Bacteroides | MK-10, MK-11[10] |
| Prevotella | MK-5, MK-6, MK-7, MK-11, MK-12, MK-13[11] | |
| Firmicutes | Eubacterium | MK-6[11] |
| Veillonella | MK-7[10] | |
| Proteobacteria | Escherichia | MK-8[10] |
| Klebsiella | MK-8[10] | |
| Actinobacteria | Propionibacterium | Menaquinones detected[10] |
Experimental Protocols for Menaquinone Research
Investigating microbial menaquinone biosynthesis requires a combination of specialized anaerobic microbiology, analytical chemistry, and genomic techniques. The following sections provide detailed methodologies for key experimental procedures.
Protocol for Anaerobic Cultivation of Gut Bacteria
Culturing strict anaerobes from the gut is essential for isolating menaquinone producers and studying their physiology under controlled conditions.
Objective: To cultivate obligate anaerobic bacteria from fecal samples or pure cultures in an anoxic environment.
Materials:
-
Anaerobic chamber (e.g., Coy or Whitley) with a gas mix of 5-10% H₂, 5-10% CO₂, and balance N₂.[2]
-
Palladium catalyst packs for O₂ removal.
-
Pre-reduced, anaerobically sterilized (PRAS) media (e.g., Gut Microbiota Medium (GMM), Brain Heart Infusion (BHI) agar supplemented with 10% horse blood, or TYG medium for Bacteroides).[2]
-
Reducing agents (e.g., cysteine-HCl).
-
Resazurin (redox indicator).
-
Sterile, sealed culture vessels (e.g., Hungate tubes, serum bottles).
-
Gassing station with oxygen-free N₂.
Procedure:
-
Media Preparation: Prepare desired culture medium (e.g., GMM). While the medium is still hot from autoclaving, add a reducing agent like cysteine-HCl. Boil the medium for several minutes to drive off dissolved oxygen.[12]
-
Dispensing and Gassing: Transfer the hot medium into an anaerobic chamber. Alternatively, dispense the medium into Hungate tubes while continuously flushing the headspace with oxygen-free N₂ gas.[12]
-
Sealing and Sterilization: Immediately seal the tubes with butyl rubber stoppers and aluminum crimps. Autoclave the sealed, pre-reduced media. The resazurin indicator should be colorless, indicating anaerobic conditions.
-
Chamber Equilibration: Place all materials, including sterile plates, tubes, and pipettes, into the anaerobic chamber via the airlock. Allow at least 2-4 hours for the atmosphere to become fully anaerobic.
-
Inoculation:
-
For Fecal Samples: Prepare a 1:10 dilution of fresh fecal material in pre-reduced anaerobic buffer inside the chamber. Create a serial dilution series (e.g., 10⁻² to 10⁻⁸).
-
For Pure Cultures: Use a glycerol stock or an active culture of the target bacterium.
-
-
Plating and Incubation: Spread-plate the dilutions onto appropriate agar plates inside the chamber. For liquid cultures, inoculate the PRAS broth. Incubate plates and tubes at 37°C within the anaerobic chamber or in an anaerobic jar.[12]
-
Colony Picking and Sub-culturing: After sufficient incubation (24-72 hours or longer), pick individual colonies and sub-culture into fresh liquid or agar media to obtain pure isolates.
Protocol for Menaquinone Extraction from Bacterial or Fecal Samples
This protocol outlines a liquid-liquid extraction method to isolate lipid-soluble menaquinones from complex biological matrices.
Objective: To efficiently extract menaquinones from bacterial cell pellets or lyophilized fecal samples for subsequent quantification.
Materials:
-
Bacterial cell pellet or ~100-200 mg of lyophilized fecal powder.
-
Solvent mixture: 2-propanol and n-hexane (e.g., 2:1, v/v) or chloroform and methanol (2:1, v/v).[10]
-
Internal Standard (IS): A deuterated or non-native menaquinone form (e.g., MK-4-d7).
-
Vortex mixer, sonicator, and centrifuge.
-
Nitrogen gas evaporator.
-
Glass tubes.
Procedure:
-
Sample Preparation:
-
Bacterial Culture: Centrifuge the culture and collect the cell pellet. Wash once with PBS.
-
Fecal Sample: Lyophilize (freeze-dry) the fecal sample to remove water. Homogenize the dry sample into a fine powder.
-
-
Spiking Internal Standard: To a glass tube containing the weighed sample, add a known amount of the internal standard solution. The IS is crucial for correcting for extraction losses and matrix effects during analysis.
-
Solvent Extraction:
-
Add 3-5 mL of the extraction solvent (e.g., 2-propanol/n-hexane) to the sample.
-
Vortex vigorously for 1-2 minutes to ensure complete mixing and cell lysis.
-
Sonicate the sample for 15-30 minutes in a water bath to further enhance extraction efficiency.
-
-
Phase Separation: Centrifuge the mixture at ~3,000 x g for 10 minutes to pellet the solid debris.
-
Collection of Supernatant: Carefully transfer the upper organic solvent layer (containing the menaquinones) to a new clean glass tube.
-
Re-extraction (Optional but Recommended): Add another 2-3 mL of fresh extraction solvent to the original pellet, vortex, and centrifuge again. Combine the second supernatant with the first.
-
Drying: Evaporate the pooled solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or 35°C. This concentrates the sample and removes the organic solvent.
-
Reconstitution: Re-dissolve the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of a solvent compatible with the analytical instrument (e.g., methanol or ethanol).[13] Vortex thoroughly.
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed (>10,000 x g) for 5 minutes to pellet any insoluble material. Transfer the clear supernatant to an HPLC vial for analysis.
Protocol for LC-MS/MS Quantification of Menaquinones
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific quantification of different menaquinone forms.
Objective: To separate and quantify individual MK-n vitamers from an extracted sample.
Materials:
-
HPLC-MS/MS system with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Menaquinone standards (MK-4 through MK-13).
-
Extracted sample in an HPLC vial.
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards by diluting the menaquinone stock solutions in the reconstitution solvent. Each standard should also contain the internal standard at the same concentration used for the samples.
-
Chromatographic Conditions:
-
Column Temperature: 40°C.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient Elution: Start with a lower percentage of Mobile Phase B (e.g., 70-80%) and ramp up to 100% B over 10-15 minutes to elute the highly hydrophobic, long-chain menaquinones. Hold at 100% B for several minutes to wash the column, then return to initial conditions to re-equilibrate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode (APCI or ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each menaquinone (and the IS), determine the precursor ion ([M+H]⁺) and a specific product ion resulting from fragmentation. For example, for MK-7, the transition might be m/z 649.5 -> 187.1. Program the instrument to monitor these specific transitions for each target analyte.
-
-
Data Acquisition and Analysis:
-
Run the standard curve samples first, followed by the unknown samples.
-
Integrate the peak area for each MK-n vitamer and the internal standard in each sample.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration for the standards.
-
Use the linear regression equation from the standard curve to calculate the concentration of each menaquinone in the unknown samples.
-
Functional Metagenomics: A Gene-Centric Approach
Functional metagenomics allows for the direct assessment of the genetic potential of the gut microbiota to perform specific functions, such as menaquinone biosynthesis, without the need for cultivation.
Figure 3: Workflow for Functional Metagenomic Analysis. This outlines the key steps from sample collection to the identification of biosynthetic gene clusters.
Protocol for Functional Metagenomic Analysis
Objective: To identify and quantify menaquinone biosynthesis genes (men, mqn) within the collective genome of the gut microbiota.
Materials:
-
Fecal sample stored at -80°C.
-
Metagenomic DNA extraction kit (e.g., QIAamp PowerFecal Pro).
-
DNA quantification system (e.g., Qubit).
-
Access to a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
High-performance computing cluster for data analysis.
-
Bioinformatics software:
Procedure:
-
DNA Extraction: Extract total microbial DNA from 200-250 mg of a fecal sample using a validated kit designed to handle complex samples and lyse diverse bacterial cell walls.
-
Library Preparation and Sequencing: Quantify the extracted DNA. Prepare a sequencing library and perform deep shotgun sequencing to generate millions of short reads (e.g., 2x150 bp).
-
Quality Control: Use tools like FastQC to assess read quality and Trimmomatic to remove low-quality bases, adapter sequences, and host DNA contamination.
-
Assembly: Assemble the high-quality reads into longer contiguous sequences (contigs) using a metagenome assembler like MEGAHIT.
-
Gene Prediction and Annotation:
-
Predict protein-coding genes from the assembled contigs using a tool like Prokka.
-
Annotate these predicted genes by comparing their sequences against functional databases like KEGG or MetaCyc. Search for annotations corresponding to menaquinone biosynthesis enzymes (e.g., MenA, MenD, MqnA, etc.).
-
-
Pathway Abundance Analysis:
-
Map the quality-controlled reads back to the annotated genes to quantify their abundance in the original sample.
-
Aggregate the abundance of all genes belonging to the menaquinone biosynthesis pathway to estimate the overall metabolic potential of the community.
-
-
Genome-Resolved Analysis (Optional):
-
Use binning algorithms (e.g., MetaBAT 2) to cluster contigs into metagenome-assembled genomes (MAGs) based on sequence composition and coverage depth.[14]
-
Assess the completeness and contamination of each MAG.
-
Analyze high-quality MAGs to determine which specific microbial populations harbor complete menaquinone biosynthesis pathways.
-
Conclusion and Future Directions
The biosynthesis of menaquinones by the gut microbiota is a fundamental process with significant implications for host health. The dual existence of the classical and futalosine pathways ensures robust production of these vital compounds within the diverse and largely anaerobic environment of the human gut. For researchers and drug development professionals, a deep understanding of these pathways and the methods to study them is crucial.
Future research should focus on quantifying the precise contribution of microbial menaquinones to the host's this compound status, exploring the regulation of the men and mqn gene clusters in response to dietary and host signals, and investigating how dysregulation in MK production may contribute to disease states. The protocols and frameworks outlined in this guide provide a solid foundation for pursuing these critical areas of investigation, ultimately paving the way for novel microbiome-based diagnostics and therapeutics.
References
- 1. Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. e-dmj.org [e-dmj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Futalosine Pathway Played an Important Role in Menaquinone Biosynthesis during Early Prokaryote Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Production of menaquinones by intestinal anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cultivation of Anaerobes | Pharmaguideline [pharmaguideline.com]
- 13. [PDF] LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population | Semantic Scholar [semanticscholar.org]
- 14. Metagenomic Workflow — NMDC Workflow Documentation [docs.microbiomedata.org]
A Technical Guide to the Structural and Functional Distinctions Between Vitamin K1 and Menaquinones
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide elucidates the core structural differences between vitamin K1 (phylloquinone) and the various forms of vitamin K2 (menaquinones). It provides a comprehensive overview of their chemical properties, analytical methodologies for their differentiation, and the distinct signaling pathways they modulate, offering valuable insights for research and therapeutic development.
Core Structural Differences: A Comparative Analysis
Vitamin K is a family of fat-soluble vitamins that share a common 2-methyl-1,4-naphthoquinone ring structure, which is essential for their biological activity.[1][2] The primary distinction between vitamin K1 and the various menaquinones lies in the structure of the aliphatic side chain attached at the C3 position.[1][3]
Vitamin K1 (Phylloquinone) possesses a phytyl side chain. This side chain is characterized by four isoprenoid units, with the first being unsaturated and the remaining three being saturated.[3] This partial saturation is a key structural feature of phylloquinone.
Menaquinones (Vitamin K2) , designated as MK-n, have a side chain composed of a variable number (n) of unsaturated isoprenoid residues.[4][5] The number of these repeating units, which can range from 4 to 13, determines the specific menaquinone (e.g., MK-4, MK-7).[5] Unlike the phytyl chain of vitamin K1, the polyisoprenyl chain of menaquinones is fully unsaturated.[3]
Table 1: Quantitative Structural Comparison of Vitamin K1 and Common Menaquinones
| Vitamer | Chemical Formula | Molecular Weight ( g/mol ) | Number of Isoprenoid Units | Saturation of Side Chain |
| Vitamin K1 (Phylloquinone) | C31H46O2 | 450.7 | 4 | Partially Saturated[3] |
| Menaquinone-4 (MK-4) | C31H40O2 | 444.6 | 4 | Fully Unsaturated[6] |
| Menaquinone-7 (MK-7) | C46H64O2 | 649.0 | 7 | Fully Unsaturated[7] |
Visualization of Structural Differences
The fundamental structural variance between Vitamin K1 and the menaquinone series is illustrated below.
Experimental Protocols for Differentiation
The quantification and differentiation of vitamin K1 and various menaquinones in biological matrices and food samples are primarily achieved through chromatographic techniques coupled with sensitive detection methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound congeners. The methodologies often involve a combination of normal-phase and reversed-phase chromatography for separation, followed by ultraviolet (UV) or fluorescence detection.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of this compound, LLE is a common initial step. Solvents such as hexane, isooctane, or a mixture of chloroform and methanol are frequently used to extract the vitamers from the sample matrix.[8]
-
Solid-Phase Extraction (SPE): SPE is employed for sample clean-up and concentration. Silica or C18 cartridges are typically used to remove interfering substances.[6][8] For instance, a lipid extract in hexane can be applied to a silica SPE column, washed with hexane, and the this compound fraction eluted with a hexane/diethyl ether mixture.[6]
Chromatographic Separation:
-
Reversed-Phase HPLC: C18 columns are most commonly used. A gradient elution with a mobile phase consisting of a mixture of methanol, water, and an acidifier like formic acid is often employed.[9]
-
Column-Switching HPLC: This technique can be used to enhance the concentration of target components and remove contaminants, particularly in complex food matrices.[10]
Detection:
-
Fluorescence Detection: This is a highly sensitive method. This compound compounds are not naturally fluorescent, so a post-column reduction step is required. The quinone forms are passed through a reactor containing a reducing agent, such as zinc powder, to convert them to their fluorescent hydroquinone forms.[6][11] Detection is typically performed with an excitation wavelength around 246 nm and an emission wavelength around 430 nm.[11]
-
UV Detection: While less sensitive than fluorescence, UV detection is also utilized. The absorbance is typically measured at around 248 nm.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the simultaneous quantification of multiple this compound vitamers.
Sample Preparation: Similar to HPLC, sample preparation involves LLE and/or SPE.[13]
Chromatography: Reversed-phase HPLC with a C18 column is typically used to separate the different forms of this compound before they enter the mass spectrometer.[13]
Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly used.[9][14]
-
Detection: Multiple reaction monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions for each vitamer, which provides high specificity.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. 1H NMR can be used to identify the protons in the molecule, providing information about their chemical environment and confirming the structure of the side chain.[15][16]
Experimental Workflow Example: HPLC Analysis of this compound
Signaling Pathways and Biological Activity
The structural differences between vitamin K1 and menaquinones influence their absorption, bioavailability, tissue distribution, and ultimately their biological activities.
The this compound Cycle and Activation of this compound-Dependent Proteins (VKDPs)
The primary and most well-understood function of all this compound forms is their role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[3][5] This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in this compound-dependent proteins (VKDPs).[5][17] This carboxylation is essential for the biological activity of VKDPs, enabling them to bind calcium and interact with other molecules.[5]
The process, known as the this compound cycle, occurs in the endoplasmic reticulum.[5][18]
Differential Signaling of Menaquinones
Beyond their role in the this compound cycle, menaquinones, particularly MK-4 and MK-7, have been shown to modulate other signaling pathways, suggesting functions independent of GGCX.
-
Pregnane X Receptor (PXR) Activation: Both phylloquinone and menaquinones can activate the steroid and xenobiotic receptor (SXR), also known as PXR.[19][20] MK-4, in particular, is a potent activator of PXR, which in turn regulates the expression of genes involved in detoxification, inflammation, and bone metabolism.[19]
-
NF-κB Pathway Inhibition: Menaquinone-4 has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.[21][22] This anti-inflammatory effect is crucial in various tissues, including the central nervous system.[21]
-
MAPK and PI3K-AKT Pathway Inhibition: this compound has been found to alleviate intestinal inflammation by inhibiting the MAPK and PI3K-AKT signaling pathways.[23]
-
Other Pathways: Vitamin K2 has been implicated in the modulation of several other signaling pathways, including protein kinase A (PKA) and protein kinase C (PKC).[2]
Conclusion
The structural disparities between vitamin K1 and the various menaquinones, primarily in the saturation and length of their side chains, lead to significant differences in their biological functions. While all forms of this compound are essential for the activation of this compound-dependent proteins via the this compound cycle, menaquinones exhibit a broader range of activities by modulating additional signaling pathways involved in inflammation, bone metabolism, and cellular regulation. A thorough understanding of these differences, supported by robust analytical methodologies, is critical for advancing research and developing targeted therapeutic strategies that leverage the unique properties of each this compound vitamer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of vitamin K1 (phylloquinone) by plant peroxisomes and its integration into signaling molecule synthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. LT035 Analysis of this compound in foods using HPLC with column-switching | Technical Information | GL Sciences [glsciences.com]
- 11. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of phylloquinone and menaquinones in feces, serum, and food by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin K1(84-80-0) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 21. mdpi.com [mdpi.com]
- 22. Menaquinone-4 Suppresses Lipopolysaccharide-Induced Inflammation in MG6 Mouse Microglia-Derived Cells by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | this compound protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]
Beyond Blood Clotting: A Technical Guide to the Non-Coagulation Roles of Vitamin K-Dependent Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical functions of vitamin K-dependent proteins (VKDPs) beyond their well-established roles in hemostasis. Emerging research has illuminated the multifaceted involvement of these proteins in a range of physiological and pathological processes, including bone mineralization, vascular health, cell growth, and inflammation. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support advanced research and therapeutic development.
Introduction to this compound and Gamma-Carboxylation
This compound is a fat-soluble vitamin essential for the post-translational modification of a specific group of proteins, the VKDPs. The key to their function lies in a process called gamma-carboxylation, where a carboxyl group is added to glutamic acid (Glu) residues to form gamma-carboxyglutamic acid (Gla) residues.[1] This modification is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) and is crucial for the calcium-binding capacity of VKDPs, which in turn dictates their biological activity.[1] While the coagulation cascade is heavily reliant on VKDPs, a growing number of extra-hepatic VKDPs have been identified with diverse and critical non-coagulation functions.[2][3]
Matrix Gla Protein (MGP): The Guardian of Vascular Health
Matrix Gla Protein (MGP) is a potent inhibitor of soft tissue and vascular calcification.[4][5] Synthesized primarily by vascular smooth muscle cells (VSMCs) and chondrocytes, MGP's activity is dependent on its this compound-dependent carboxylation and subsequent phosphorylation.[5][6][7]
Mechanism of Action
Fully carboxylated and phosphorylated MGP (cMGP) prevents vascular calcification through several proposed mechanisms:
-
Direct Inhibition of Calcium Crystal Formation: cMGP can directly bind to calcium and hydroxyapatite crystals, preventing their growth and deposition in the arterial wall.[4]
-
Antagonism of Pro-Calcific Factors: MGP is known to inhibit the activity of bone morphogenetic proteins (BMPs), particularly BMP-2 and BMP-4, which are potent inducers of osteogenic differentiation of VSMCs.[4][6][7]
-
Regulation of Apoptosis and Matrix Vesicles: MGP may also play a role in regulating the formation and calcification of apoptotic bodies and matrix vesicles released from VSMCs.[4][6][7]
Clinical Significance and Quantitative Data
Inadequate this compound status leads to the circulation of inactive, dephosphorylated and uncarboxylated MGP (dp-ucMGP). Elevated levels of dp-ucMGP are increasingly recognized as a biomarker for this compound deficiency and a risk factor for vascular calcification and cardiovascular disease.[6][8][9]
Table 1: Circulating dp-ucMGP Levels in Various Clinical Conditions
| Clinical Condition | dp-ucMGP Levels (pmol/L) | Key Findings | Reference(s) |
| Healthy Adults (Normal Renal Function) | 247 - 557 | Baseline levels are relatively low. | [10][11] |
| Chronic Kidney Disease (CKD) | Progressively increase with declining eGFR (e.g., eGFR ≥ 90: ~247-314; eGFR < 60: ~770-953) | Higher levels are associated with increased arterial stiffness. | [10] |
| Hemodialysis Patients | ~1939 (untreated); ~5604 (on this compound antagonists) | Significantly elevated, especially in patients on VKA therapy, and correlated with vascular calcification scores. | [1] |
| Type 2 Diabetes with CKD | Median ≥656 associated with higher risk | High levels are associated with increased all-cause and cardiovascular mortality. | [12] |
| Acute Coronary Syndrome (ACS) | NSTEMI: 1063.4 ± 518.6; STEMI: 742.7 ± 166.6 | Higher levels in NSTEMI patients may reflect a greater calcification burden. | [7][13] |
| Cardiovascular Disease Risk (MESA study) | ≥520 in ages 45-53 | Associated with a greater risk of CVD, coronary heart disease, and all-cause mortality. | [6] |
Signaling Pathway
Osteocalcin: Bridging Bone and Metabolism
Osteocalcin, also known as Bone Gla Protein (BGP), is the most abundant non-collagenous protein in the bone matrix, synthesized by osteoblasts.[14] While it plays a role in bone mineralization, a significant body of research points to its function as a hormone influencing glucose metabolism and energy expenditure.[15]
Role in Bone and Glucose Homeostasis
The carboxylation status of osteocalcin is critical to its function. Carboxylated osteocalcin has a high affinity for the hydroxyapatite mineral in bone, thus playing a role in bone formation.[12] In contrast, the uncarboxylated form of osteocalcin (ucOC) is thought to be the hormonally active form.[15][16]
-
Glucose Metabolism: ucOC is suggested to enhance insulin secretion by pancreatic β-cells and improve insulin sensitivity in peripheral tissues, potentially by stimulating adiponectin release from adipocytes.[16]
-
Bone Metabolism: Serum levels of total osteocalcin are used as a biomarker for bone turnover.[15]
Clinical Significance and Quantitative Data
The relationship between different forms of osteocalcin and metabolic parameters like insulin resistance (measured by HOMA-IR) is an active area of research, with some conflicting findings.[15][16][17]
Table 2: Serum Osteocalcin Levels and Metabolic Parameters
| Parameter | Population | Osteocalcin Levels (ng/mL) | Key Findings | Reference(s) |
| Normal Range (Total Osteocalcin) | Healthy Adults | ~8 - 32 | Varies slightly between labs and populations. | [4] |
| Normal Range (Total Osteocalcin) | Healthy Adult Males (20-88 yrs) | 11.0 ± 3.9 | Levels remain relatively constant with age. | [5] |
| Normal Range (Total Osteocalcin) | Healthy Adult Females (20-50 yrs) | 7.8 ± 2.4 | Levels are constant in this age range. | [5] |
| Normal Range (Total Osteocalcin) | Healthy Adult Females (>50 yrs) | 11.0 ± 4.6 | Significantly higher after 50 years of age. | [5] |
| Association with Insulin Resistance (HOMA-IR) | Type 2 Diabetes Patients | ucOC: 3.4 (males), 4.2 (females) | No significant correlation found between ucOC and insulin resistance measured by euglycemic hyperinsulinemic clamp. | [15] |
| Association with Insulin Resistance (HOMA-IR) | Older Adults (nondiabetic) | - | Elevated carboxylated and total osteocalcin were associated with lower HOMA-IR, while ucOC was not. | [16] |
The Bone-Pancreas Endocrine Loop
Growth Arrest-Specific 6 (Gas6): A Key Signaling Ligand
Gas6 is a this compound-dependent protein that functions as a ligand for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[13] The Gas6-Axl signaling axis is implicated in a wide array of cellular processes, including cell survival, proliferation, migration, and immune regulation.[13][18][19][20]
The Gas6-Axl Signaling Pathway
Binding of Gas6 to the Axl receptor induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[13] These pathways include:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[13][20]
-
Ras/MEK/Erk Pathway: Involved in cell growth and differentiation.[13][20]
-
JAK/STAT Pathway: Plays a role in immune responses and inflammation.[13][20]
Dysregulation of the Gas6-Axl pathway is frequently observed in various cancers, where it contributes to tumor progression, metastasis, and therapeutic resistance.[13][18] Consequently, it has emerged as a promising target for cancer drug development.[13][19][21]
Role in Inflammation
The Gas6/TAM system plays a crucial role in dampening inflammatory responses.[22] It is involved in the clearance of apoptotic cells (efferocytosis) by phagocytes, which helps to prevent the release of pro-inflammatory cellular contents.[22][23] Gas6 can also modulate cytokine production, often promoting an anti-inflammatory environment.[23][24]
Quantitative Data
Plasma concentrations of Gas6 and its soluble receptor, sAxl, can be altered in various diseases, particularly cancer.
Table 3: Plasma Gas6 and sAxl Levels in Health and Disease
| Condition | Gas6 Levels (ng/mL) | sAxl Levels (ng/mL) | Key Findings | Reference(s) |
| Healthy Controls | 18.50 ± 4.19 | Median: 39.45 - 40.03 | Baseline levels in healthy individuals. | [25][26] |
| Oral Squamous Cell Carcinoma (OSCC) | 28.05 ± 6.91 | - | Significantly higher than in controls; associated with poorer prognosis. | [26] |
| Hepatocellular Carcinoma (HCC) | Significantly higher than controls | Significantly higher than controls | Levels correlate with the clinical stage of HCC. | [27] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | - | Median: 52.66 - 59.78 | Significantly higher than in healthy controls and patients with chronic pancreatitis. | [25] |
| Sepsis and SIRS | Increased ~2-fold | Also increased, but to a lesser extent than Gas6 | Gas6 concentration correlates with disease severity. | [8] |
Gas6-Axl Signaling Pathway Diagram
Other Notable Non-Coagulation VKDPs
Gla-Rich Protein (GRP)
GRP is a more recently identified VKDP characterized by a high density of Gla residues.[27][28] It is found in both skeletal and soft tissues, including cartilage, skin, and the vascular system.[27][28] GRP accumulates at sites of pathological calcification, suggesting a role as an inhibitor of ectopic mineralization, similar to MGP.[27][28][29] Its high calcium-binding capacity suggests it may directly modulate mineral formation in the extracellular matrix.[27][29]
Periostin (POSTN)
Periostin, also known as osteoblast-specific factor 2, is a matricellular protein involved in tissue remodeling, fibrosis, inflammation, and wound healing.[30][31][32] Interestingly, the FAS1 domains of human periostin contain this compound-dependent Gla residues. It functions by interacting with cell surface receptors like integrins to mediate cell adhesion and migration.
Experimental Protocols
General Experimental Workflow for Studying VKDPs
Protocol: Quantification of dp-ucMGP by ELISA
This protocol outlines the general steps for a dual-antibody sandwich ELISA to measure dp-ucMGP in plasma or serum.
-
Principle: A capture antibody specific for the dephosphorylated region of MGP is coated onto a microplate. The sample is added, and dp-ucMGP binds to the capture antibody. A second, detection antibody, which is specific for the uncarboxylated region and is labeled (e.g., with biotin), is then added. This is followed by the addition of a streptavidin-HRP conjugate and a substrate to produce a colorimetric signal that is proportional to the amount of dp-ucMGP.
-
Materials:
-
Pre-coated 96-well microplate
-
Wash Buffer
-
Sample Dilution Buffer
-
dp-ucMGP standards
-
Biotin-labeled detection antibody
-
HRP-Streptavidin Conjugate (SABC)
-
TMB substrate
-
Stop Solution
-
Microplate reader
-
-
Procedure:
-
Preparation: Prepare standards and dilute samples as required using the Sample Dilution Buffer.
-
Binding: Add 100 µL of standards and samples to the appropriate wells. Seal the plate and incubate for 90 minutes at 37°C.
-
Washing: Aspirate the liquid and wash the plate 2-3 times with Wash Buffer.
-
Detection Antibody: Add 100 µL of the biotin-labeled antibody working solution to each well. Seal and incubate for 60 minutes at 37°C.
-
Washing: Aspirate and wash the plate 3 times.
-
SABC Incubation: Add 100 µL of SABC working solution to each well. Seal and incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash the plate 5 times.
-
Signal Development: Add 90 µL of TMB substrate to each well. Incubate in the dark for 10-20 minutes at 37°C.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Analysis: Calculate the concentration of dp-ucMGP in the samples by interpolating from the standard curve.
-
(Note: This is a generalized protocol. Specific timings, dilutions, and reagents may vary between commercial kits. Always refer to the manufacturer's manual.)[19]
Protocol: Assessment of Osteocalcin Carboxylation
Determining the ratio of carboxylated to uncarboxylated osteocalcin typically involves separation by high-performance liquid chromatography (HPLC) followed by detection, often with mass spectrometry (MS).
-
Principle: The addition of carboxyl groups alters the charge and structure of osteocalcin, allowing different forms to be separated.
-
Procedure Outline:
-
Sample Preparation: Serum or plasma samples are processed to isolate osteocalcin. This may involve purification steps.
-
HPLC Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). A gradient of solvents is used to elute the different forms of osteocalcin at different times.[11][24]
-
Detection and Quantification:
-
Mass Spectrometry (MS): The eluent from the HPLC is directed into a mass spectrometer. The different forms of osteocalcin are identified based on their mass-to-charge ratio. The degree of carboxylation can be determined by the mass shift associated with the addition of carboxyl groups.[24]
-
Immunoassay: Fractions can be collected from the HPLC and then analyzed using specific ELISAs that differentiate between carboxylated and uncarboxylated forms.
-
-
Protocol: Immunohistochemistry (IHC) for MGP in Vascular Tissue
This protocol provides a general framework for the visualization of MGP in paraffin-embedded vascular tissue sections.
-
Principle: An antibody specific to MGP is used to detect the protein in its tissue context. A secondary antibody conjugated to an enzyme or fluorophore allows for visualization.
-
Procedure Outline:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue.
-
Antigen Retrieval: To unmask the antigenic epitope, heat-induced retrieval is often necessary. This involves immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 8.0) and heating (e.g., in a microwave or pressure cooker).
-
Blocking: Incubate the sections with a blocking solution (e.g., normal serum from the species the secondary antibody was raised in, with BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Apply the primary antibody against MGP, diluted to its optimal concentration, and incubate (e.g., for 1 hour at room temperature or overnight at 4°C).
-
Secondary Antibody Incubation: After washing, apply a biotinylated or fluorophore-conjugated secondary antibody that recognizes the primary antibody. Incubate for 30-60 minutes at room temperature.
-
Detection:
-
For enzymatic detection: Apply a streptavidin-HRP complex, followed by a substrate like DAB, which produces a colored precipitate.
-
For fluorescent detection: Mount with a mounting medium containing an anti-fade reagent.
-
-
Counterstaining: Lightly stain with a nuclear counterstain like hematoxylin to provide tissue context.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
-
Visualization: Examine under a microscope.
-
Conclusion and Future Directions
The study of non-coagulation VKDPs has unveiled a complex network of interactions governing key physiological processes, from the prevention of vascular disease to the regulation of energy metabolism. Proteins such as MGP, osteocalcin, and Gas6 represent promising biomarkers and therapeutic targets for a range of conditions including atherosclerosis, osteoporosis, diabetes, and cancer. Further research is required to fully elucidate the mechanisms of action of these proteins, standardize quantification methods, and explore the therapeutic potential of modulating their activity through this compound supplementation or targeted drug development. The methodologies and data presented in this guide serve as a foundational resource for professionals dedicated to advancing this exciting field.
References
- 1. Dephosphorylated-uncarboxylated Matrix Gla protein concentration is predictive of this compound status and is correlated with vascular calcification in a cohort of hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Undercarboxylated Matrix Gla Protein (ucMGP): A Novel Biomarker to Predict Coronary Artery Calcification [longerlife.org]
- 4. labs.selfdecode.com [labs.selfdecode.com]
- 5. [Serum osteocalcin levels in healthy males and females in relation to age] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Circulating Levels of Dephosphorylated-Uncarboxylated Matrix Gla Protein in Patients with Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma concentrations of Gas6 (growth arrest specific protein 6) and its soluble tyrosine kinase receptor sAxl in sepsis and systemic inflammatory response syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 10. Circulating Dephospho-Uncarboxylated Matrix Gla-Protein Is Associated With Kidney Dysfunction and Arterial Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of carboxylation on osteocalcin detection by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Association of dp-ucMGP with Cardiovascular Morbidity and Decreased Renal Function in Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circulating Levels of Dephosphorylated-Uncarboxylated Matrix Gla Protein in Patients with Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Osteocalcin measurement | Allina Health [account.allinahealth.org]
- 15. Undercarboxylated osteocalcin does not correlate with insulin resistance as assessed by euglycemic hyperinsulinemic clamp technique in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. γ-Carboxylation of osteocalcin and insulin resistance in older men and women1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Osteocalcin is associated with triglyceride glucose index rather than HOMA-IR in men with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reference intervals for serum osteocalcin concentrations in adult men and women from the study of health in Pomerania - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human dp-ucMGP(Dephosphorylated Uncarboxylated Matrix Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. mybiosource.com [mybiosource.com]
- 21. Association of Osteocalcin With Obesity, Insulin Resistance, and Cardiovascular Risk Factors in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. No Evidence of Association Between Undercarboxylated Osteocalcin and Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocolsandsolutions.com [protocolsandsolutions.com]
- 24. repository.si.edu [repository.si.edu]
- 25. researchgate.net [researchgate.net]
- 26. Elevated Serum Gas6 Is a Novel Prognostic Biomarker in Patients with Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Plasma Levels of Growth Arrest Specific Protein (Gas6) and the Soluble Form of Its Tyrosine Kinase Receptor Axl (sAxl) in Patients with Hepatocellular Carcinoma [scirp.org]
- 28. Is Matrix Gla Protein Associated with Vascular Calcification? A Systematic Review | MDPI [mdpi.com]
- 29. labcorp.com [labcorp.com]
- 30. assaygenie.com [assaygenie.com]
- 31. bosterbio.com [bosterbio.com]
- 32. youtube.com [youtube.com]
The Enduring Core: An In-depth Technical Guide to the Evolutionary Conservation of the Vitamin K-Dependent Carboxylation System
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the remarkable evolutionary conservation of the vitamin K-dependent (VKD) carboxylation system, a fundamental post-translational modification machinery essential for the function of a diverse array of proteins. The core of this system, comprising gamma-glutamyl carboxylase (GGCX) and this compound epoxide reductase (VKOR), has been maintained throughout a vast evolutionary landscape, from invertebrates to vertebrates. This conservation underscores its critical biological importance and provides a fascinating subject for scientific inquiry and a potential target for therapeutic intervention.
This document provides a comprehensive overview of the evolutionary history of GGCX and VKOR, presents comparative quantitative data, details key experimental protocols for their study, and visualizes the intricate molecular pathways and workflows involved.
Evolutionary Conservation of GGCX and VKOR
The this compound-dependent carboxylation system is an ancient biological process, with evidence of its existence predating the divergence of molluscs, arthropods, and chordates.[1] The central enzymes, GGCX and VKOR, exhibit significant conservation in their protein sequences and core functionalities across diverse animal phyla.
Gamma-Glutamyl Carboxylase (GGCX): The enzyme responsible for catalyzing the carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues, GGCX, is found in a wide range of animals.[2] Comparative sequence analyses have revealed a highly conserved 38-amino acid motif within the GGCX gene that is present in species as diverse as humans, chickens, fish, and even the fruit fly Drosophila melanogaster.[2] This motif is believed to be critical for the enzyme's catalytic function. While the overall sequence identity can vary, key functional domains remain remarkably similar. For instance, the Conus textile (a marine snail) GGCX shows 41% identity and approximately 60% sequence similarity to the bovine enzyme.[3]
This compound Epoxide Reductase (VKOR): This enzyme is crucial for recycling this compound 2,3-epoxide back to its reduced form, which is essential for continued carboxylation. Phylogenetic analyses of the VKOR family have identified five major clades, suggesting a complex evolutionary history.[4][5] VKOR homologs are present in vertebrates, Drosophila, plants, bacteria, and archaea.[6] In vertebrates, two paralogous genes, VKORC1 and VKORC1L1, exist, likely arising from a gene duplication event early in chordate evolution.[7] While VKORC1 is the primary enzyme for the this compound cycle in coagulation, VKORC1L1 may have other physiological roles.[7]
Data Presentation: Quantitative Comparison of GGCX and VKOR
The following tables summarize available quantitative data on the kinetic parameters and sequence conservation of GGCX and VKOR from various species. This data highlights the functional and structural conservation of these critical enzymes.
Table 1: Comparative Kinetic Parameters of Gamma-Glutamyl Carboxylase (GGCX)
| Species | Substrate | Km (µM) | Reference |
| Conus textile (marine snail) | Phe-Leu-Glu-Glu-Leu | 420 | [3] |
| Human proprothrombin (-18 to +10) | 1.7 | [3] | |
| Human proFactor IX (-18 to +10) | 6 | [3] | |
| This compound | 52 | [3] | |
| Bovine | Prothrombin propeptide-containing substrate | 3.6 | [8] |
Note: More comprehensive comparative kinetic data for GGCX across a wider range of species is an area for future research.
Table 2: Comparative in vitro Kinetic Parameters of this compound Epoxide Reductase (VKOR)
| Species | Km app (µM) | Vmax (nmol/mg/min) | Clint app (ml/mg/min) | Warfarin IC50 (µM) | Reference |
| Bovine | 4.54 | 45.9 | 10.1 | - | [9] |
| Canine | 6.46 | 85.7 | 13.3 | - | [9] |
| Equine | 4.88 | 58.7 | 12.0 | - | [9] |
| Human | 3.86 | 29.8 | 8.2 | 0.11 | [9] |
| Murine (Mouse) | 2.41 | 19.5 | 8.4 | 0.17 | [9] |
| Ovine (Sheep) | 4.63 | 64.9 | 14.0 | - | [9] |
| Porcine (Pig) | 4.12 | 75.8 | 18.4 | 0.12 | [9] |
| Rat | 3.73 | 41.5 | 11.1 | 0.07 | [9] |
Km app: Apparent Michaelis constant; Vmax: Maximum reaction velocity; Clint app: Apparent intrinsic clearance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound-dependent carboxylation system.
Recombinant Protein Expression and Purification
3.1.1. Expression and Purification of Recombinant Human GGCX
-
Expression System: Baculovirus-infected insect cells (e.g., Sf9 or High Five™ cells) are commonly used for expressing recombinant GGCX.[10]
-
Protocol:
-
Clone the full-length human GGCX cDNA into a baculovirus transfer vector (e.g., pFastBac).
-
Generate recombinant baculovirus using the Bac-to-Bac® system (Invitrogen).
-
Infect insect cells with high-titer viral stock.
-
Harvest cells 48-72 hours post-infection.
-
Lyse the cells in a buffer containing a mild detergent (e.g., 1% Triton X-100) and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant GGCX using affinity chromatography. A common method involves using a column with an immobilized antibody against a C-terminal tag (e.g., FLAG tag) on the recombinant protein.[11]
-
Elute the purified GGCX from the column.
-
Assess purity by SDS-PAGE and protein concentration using a standard assay (e.g., BCA assay).
-
3.1.2. Expression and Purification of Recombinant Human VKORC1
-
Expression System: Human embryonic kidney (HEK) 293 cells or baculovirus-infected insect cells can be used.[2][12]
-
Protocol:
-
Clone the human VKORC1 cDNA into a mammalian expression vector (e.g., pcDNA3.1) or a baculovirus transfer vector.
-
For mammalian expression, transfect HEK293 cells and select for stable expression. For baculovirus expression, follow the procedure described for GGCX.
-
Harvest cells and prepare microsomes by differential centrifugation.
-
Solubilize the microsomal membrane proteins using a detergent such as 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC).[2]
-
Purify the recombinant VKORC1 using affinity chromatography, for example, with an antibody recognizing an engineered tag (e.g., HPC4 tag).[2]
-
Reconstitute the purified VKORC1 into liposomes to restore activity. This can be achieved by dialysis to remove the detergent in the presence of phospholipids.[2]
-
Confirm purity and concentration as described for GGCX.
-
Enzyme Activity Assays
3.2.1. In Vitro GGCX Activity Assay (Radiolabel Incorporation)
-
Principle: This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into a glutamate-containing substrate.
-
Protocol:
-
Prepare a reaction mixture containing:
-
Purified recombinant GGCX or microsomal preparation.
-
A synthetic peptide substrate (e.g., FLEEL) or a propeptide-containing substrate.[8]
-
Reduced this compound (KH₂), which can be generated in situ from this compound and a reducing agent like dithiothreitol (DTT).
-
[¹⁴C]Sodium bicarbonate (NaH¹⁴CO₃).
-
Reaction buffer (e.g., Tris-HCl with CHAPS).
-
-
Incubate the reaction at a specific temperature (e.g., 25°C) for a set time.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the protein/peptide and remove unincorporated ¹⁴CO₂.
-
Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
3.2.2. In Vitro VKOR Activity Assay (HPLC-based)
-
Principle: This assay measures the conversion of this compound 2,3-epoxide (KO) to this compound quinone (K) by monitoring the change in their respective concentrations using high-performance liquid chromatography (HPLC).[9]
-
Protocol:
-
Prepare a reaction mixture containing:
-
Microsomal preparations from liver tissue or cells expressing VKOR.[9]
-
This compound 2,3-epoxide as the substrate.
-
A reducing agent, typically dithiothreitol (DTT).
-
Reaction buffer (e.g., phosphate buffer with Triton X-100).
-
-
Incubate the reaction at 37°C.
-
Stop the reaction at various time points by adding a mixture of isopropanol and hexane to extract the this compound metabolites.
-
Separate the this compound epoxide and this compound quinone using reverse-phase HPLC with a C18 column.
-
Detect the compounds using a UV detector at a specific wavelength (e.g., 254 nm).
-
Quantify the amounts of KO and K by comparing their peak areas to those of known standards.
-
Quantification of Gamma-Carboxylation by Mass Spectrometry
-
Principle: Mass spectrometry (MS) offers a highly sensitive and specific method to identify and quantify Gla residues in proteins. This involves enzymatic digestion of the protein followed by LC-MS/MS analysis.
-
Protocol:
-
Protein Digestion:
-
Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a tandem mass spectrometer.
-
-
Data Analysis:
-
The addition of a carboxyl group to a glutamate residue results in a mass shift of +44 Da.
-
Search the MS/MS spectra against a protein sequence database to identify peptides.
-
Specifically look for peptides with a +44 Da mass modification on glutamate residues to identify Gla-containing peptides.
-
The relative abundance of the carboxylated versus non-carboxylated forms of a peptide can be used for quantification.
-
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows within the this compound-dependent carboxylation system.
Caption: The this compound Cycle in the Endoplasmic Reticulum.
Caption: Workflow of this compound-Dependent Carboxylation by GGCX.
Caption: A typical experimental workflow for measuring VKOR activity.
Conclusion
The this compound-dependent carboxylation system represents a masterful example of evolutionary conservation, highlighting a fundamental biological process that has been preserved and adapted over hundreds of millions of years. The core components, GGCX and VKOR, demonstrate remarkable similarities in structure and function across a wide array of species, underscoring their indispensable roles in physiology. The data and protocols presented in this guide offer a valuable resource for researchers and scientists seeking to further unravel the complexities of this elegant system, with potential implications for understanding disease and developing novel therapeutics. Further research into the comparative biochemistry and genetics of this system in a broader range of organisms will undoubtedly provide deeper insights into its evolutionary trajectory and diverse biological functions.
References
- 1. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Expression and characterization of recombinant this compound-dependent gamma-glutamyl carboxylase from an invertebrate, Conus textile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phylogeny of the this compound 2,3-Epoxide Reductase (VKOR) Family and Evolutionary Relationship to the Disulfide Bond Formation Protein B (DsbB) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phylogeny of the this compound 2,3-Epoxide Reductase (VKOR) Family and Evolutionary Relationship to the Disulfide Bond Formation Protein B (DsbB) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound epoxide reductase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound epoxide reductase complex subunit 1 (Vkorc1) haplotype diversity in mouse priority strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Species comparison of vitamin K1 2,3-epoxide reductase activity in vitro: kinetics and warfarin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural and functional insights into enzymes of the this compound cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VKOR1_HUMAN - VKORC1 - Q9BQB6 | Eurofins Calixar [calixar.com]
The Expanding Universe of Vitamin K-Dependent Proteins: A Technical Guide to Novel Discoveries in Diverse Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a vital fat-soluble vitamin long recognized for its essential role in the coagulation cascade. Its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX) facilitates the post-translational modification of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues in a suite of proteins known as this compound-Dependent Proteins (VKDPs). This carboxylation is critical for their biological activity, enabling them to bind calcium ions and interact with other proteins and cell surfaces.[1][2] While the hepatic synthesis of VKDPs involved in hemostasis is well-established, recent advancements in proteomics, molecular biology, and bioinformatics have unveiled a growing family of extra-hepatic VKDPs with diverse functions in a wide array of tissues. This technical guide provides an in-depth overview of the discovery, experimental methodologies, and functional significance of novel VKDPs, with a focus on periostin, Gla-rich protein (GRP), and the emerging family of transmembrane Gla proteins (TMGs).
Newly Identified this compound-Dependent Proteins: A Multi-Tissue Perspective
The discovery of novel VKDPs has broadened our understanding of the physiological roles of this compound beyond coagulation, implicating it in bone metabolism, vascular health, cell growth, and signal transduction.
Periostin: A Matricellular Player in Tissue Remodeling and Disease
Initially identified as osteoblast-specific factor 2, periostin is a secreted extracellular matrix protein that has been subsequently recognized as a VKDP.[1] It is expressed in various tissues, including bone, skin, heart, and lungs, and plays a crucial role in tissue development, remodeling, and repair.[3] However, its dysregulation has been implicated in pathological conditions such as fibrosis and cancer.[3]
Gla-Rich Protein (GRP/Ucma): A Key Regulator of Ectopic Calcification
Gla-rich protein (GRP), also known as Upper zone of growth plate and Cartilage Matrix Associated protein (Ucma), is a more recently discovered VKDP with a high density of Gla residues.[4][5] Primarily found in cartilage and bone, GRP has also been identified in vascular smooth muscle cells.[4] A significant body of evidence points to its role as a potent inhibitor of soft tissue and vascular calcification.[4][6]
Transmembrane Gla Proteins (TMGs): An Emerging Family with Putative Signaling Roles
The transmembrane Gla proteins (TMG3 and TMG4), along with the previously identified proline-rich Gla proteins (PRGP1 and PRGP2), represent a unique class of single-pass transmembrane VKDPs.[2][7] Their discovery through cDNA cloning has revealed their widespread expression in both fetal and adult tissues.[2][7] While their precise functions are still under investigation, the presence of intracellular signaling motifs suggests their involvement in cellular communication.[2][7]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the expression of these novel VKDPs in various human tissues. It is important to note that expression levels can vary significantly based on the specific analytical method, sample preparation, and the physiological or pathological state of the tissue.
| Table 1: Quantitative mRNA Expression of Periostin in Human Tissues | |
| Tissue | Relative Expression Level (Normalized to β-actin x 104) [8] |
| Colon | High |
| Small Intestine | High |
| Breast | High (average 444 ± 390) |
| Skin | High (average 509 ± 418) |
| Lung | Moderate (average 55 ± 49) |
| Pancreas | Low (in normal tissue) |
| Liver | Low (in normal tissue) |
| Spleen | Negligible |
| Peripheral Blood Leukocytes | Negligible |
| Salivary Gland | Very Low |
| Thymus | Very Low |
| Table 2: Quantitative Expression of Gla-Rich Protein (GRP) in Human Tissues | |
| Tissue/Fluid | Concentration/Expression Level |
| Synovial Fluid (Osteoarthritis Patients) | 419.61 ± 70.14 ng/mL[5] |
| Synovial Fluid (Non-Osteoarthritis) | 382.18 ± 62.34 ng/mL[5] |
| Skin | Detected by in situ hybridization and immunohistochemistry[1] |
| Vascular System | Detected by in situ hybridization and immunohistochemistry[1] |
| Cartilage | High expression[4] |
| Bone | Detected[4] |
| Table 3: Tissue Distribution of Transmembrane Gla Proteins (TMG3 and TMG4) mRNA in Human Tissues | |
| Tissue | Expression Profile [2] |
| TMG3 | |
| Fetal Tissues | Broadly expressed |
| Adult Tissues | Broadly expressed |
| TMG4 | |
| Fetal Tissues | Broadly expressed |
| Adult Tissues | Significant increase in expression compared to fetal tissues |
Experimental Protocols
The discovery and characterization of novel VKDPs rely on a combination of advanced molecular and proteomic techniques. The following are detailed methodologies for key experiments.
Protocol 1: Discovery of Periostin from Mesenchymal Stromal Cell (MSC) Secretome using 2D Gel Electrophoresis and Mass Spectrometry
Objective: To identify novel secreted VKDPs from the conditioned medium of MSCs.
Methodology:
-
Cell Culture and Secretome Collection:
-
Culture human bone marrow-derived MSCs in serum-free medium.
-
To inhibit carboxylation in control experiments, treat cells with warfarin (a this compound antagonist).
-
Collect the conditioned medium and concentrate the secreted proteins using ultrafiltration.
-
-
Two-Dimensional (2D) Gel Electrophoresis:
-
First Dimension (Isoelectric Focusing - IEF):
-
Resuspend the concentrated protein sample in a rehydration buffer containing urea, thiourea, CHAPS, DTT, and carrier ampholytes.
-
Apply the sample to an immobilized pH gradient (IPG) strip (e.g., pH 3-10).
-
Perform isoelectric focusing using a multiphase protocol, for example: 30 minutes at 250 V, followed by a rapid voltage ramp from 250 V to 5500 V to accumulate a total of approximately 33,000 volt-hours.[9]
-
-
Second Dimension (SDS-PAGE):
-
Equilibrate the focused IPG strip in an SDS equilibration buffer containing DTT, followed by a second equilibration step in the same buffer containing iodoacetamide.
-
Place the equilibrated strip onto a large-format SDS-polyacrylamide gel (e.g., 12% acrylamide).
-
Perform electrophoresis to separate proteins based on their molecular weight.
-
-
-
Protein Visualization and Spot Excision:
-
Stain the 2D gel with a sensitive protein stain (e.g., silver stain or a fluorescent dye).
-
Compare the 2D gel profiles of secretomes from warfarin-treated and untreated MSCs to identify protein spots that show a shift in their isoelectric point (pI), indicative of a change in post-translational modifications (i.e., loss of acidic Gla residues).
-
Excise the protein spots of interest from the gel.
-
-
In-Gel Digestion and Mass Spectrometry:
-
Destain the excised gel pieces and perform in-gel digestion with a protease (e.g., trypsin).
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Protein Identification and Gla Residue Confirmation:
-
Search the obtained mass spectra against a protein database (e.g., Swiss-Prot) to identify the protein.
-
To confirm the presence of Gla residues, a specialized mass spectrometry approach is required. One method involves deuteration of the Gla residues, which results in a characteristic mass shift that can be detected by mass spectrometry.[10]
-
Protocol 2: Identification of Transmembrane Gla Proteins (TMGs) by cDNA Library Screening
Objective: To clone the cDNAs of novel transmembrane proteins containing a Gla domain.
Methodology:
-
cDNA Library Construction:
-
Isolate total RNA from a human tissue source known to express a wide variety of proteins (e.g., fetal liver or a mixture of tissues).
-
Purify mRNA using oligo(dT) chromatography.
-
Synthesize first-strand cDNA from the mRNA template using reverse transcriptase and an oligo(dT) primer.
-
Synthesize the second strand of cDNA using DNA polymerase.
-
Ligate the double-stranded cDNA into a suitable expression vector (e.g., a plasmid or lambda phage vector).
-
-
Library Screening with a Degenerate Probe:
-
Design a degenerate oligonucleotide probe based on a conserved sequence within the Gla domain of known VKDPs. The probe should be labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.
-
Plate the cDNA library to obtain individual bacterial colonies or phage plaques.
-
Transfer the colonies or plaques to a nylon or nitrocellulose membrane.
-
Lyse the cells/phages and denature the DNA on the membrane.
-
Hybridize the membrane with the labeled degenerate probe under low-stringency conditions to allow for binding to related, but not identical, sequences.
-
Wash the membrane under increasing stringency to remove non-specific binding.
-
Expose the membrane to X-ray film (for radioactive probes) or detect the non-radioactive signal to identify positive clones.
-
-
Isolation and Characterization of Positive Clones:
-
Isolate the positive clones from the original plate.
-
Purify the plasmid DNA or phage DNA.
-
Sequence the cDNA insert to determine its nucleotide sequence.
-
Translate the nucleotide sequence into a protein sequence and analyze it for the presence of a signal peptide, a Gla domain, a transmembrane domain, and any potential intracellular signaling motifs.
-
Protocol 3: Quantitative Analysis of Periostin mRNA Expression by Real-Time RT-PCR
Objective: To quantify the relative expression levels of periostin mRNA in different tissues.
Methodology:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from approximately 80 mg of tissue using a suitable method, such as the Trizol reagent.[2]
-
Assess the quality and quantity of the isolated RNA.
-
Synthesize first-strand cDNA from a standardized amount of RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Prepare a PCR reaction mixture containing cDNA, forward and reverse primers specific for periostin, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a TaqMan probe.
-
Use primers for a housekeeping gene (e.g., β-actin) as an internal control for normalization.
-
Perform the real-time PCR using a thermal cycler with the following typical cycling conditions: initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension.[4]
-
Monitor the fluorescence signal at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for both the periostin and the housekeeping gene.
-
Calculate the relative expression of periostin using the ΔΔCt method, normalizing the periostin Ct value to the housekeeping gene Ct value.
-
Signaling Pathways and Functional Relationships
The discovery of novel VKDPs has led to the elucidation of new signaling pathways and cellular functions.
Periostin Signaling
Periostin functions as a ligand for several integrin receptors, including αvβ3, αvβ5, and α6β4.[11][12][13] This interaction triggers downstream signaling cascades that are crucial for cell adhesion, migration, proliferation, and survival. The periostin-integrin signaling axis often crosstalks with other key pathways, such as the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) signaling pathways.[11][13]
Caption: Periostin signaling through integrin receptors activates multiple downstream pathways.
Gla-Rich Protein (GRP) in Calcification Inhibition
GRP is a key negative regulator of vascular calcification.[7][14] One of its proposed mechanisms of action is through the binding and sequestration of bone morphogenetic protein 2 (BMP2), a potent pro-osteogenic factor.[7][14] By inhibiting BMP2 signaling, GRP prevents the osteogenic differentiation of vascular smooth muscle cells, a critical step in the development of vascular calcification.
Caption: GRP inhibits BMP2-mediated signaling to prevent vascular calcification.
Putative Signaling of Transmembrane Gla Proteins (TMGs)
The precise signaling pathways of TMGs are yet to be fully elucidated. However, their structure provides clues to their potential functions. The presence of a PPXY motif in their intracellular domains suggests an interaction with WW domain-containing proteins, which are known to be involved in various signaling and protein trafficking events.[2][15]
References
- 1. Gla-Rich Protein Is a Novel this compound-Dependent Protein Present in Serum That Accumulates at Sites of Pathological Calcifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of two novel transmembrane γ-carboxyglutamic acid proteins expressed broadly in fetal and adult tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multiple Roles of Periostin in Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gla-rich protein, a new player in tissue calcification? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Members of Vitamin-K-Dependent Proteins, Gla-Rich Protein (GRP) and Matrix Gla Protein (MGP), as Possible New Players in the Molecular Mechanism of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gla-rich protein acts as a calcification inhibitor in the human cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of two novel transmembrane gamma-carboxyglutamic acid proteins expressed broadly in fetal and adult tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human periostin gene expression in normal tissues, tumors and melanoma: evidences for periostin production by both stromal and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Roles of Vitamin D Levels, Gla-Rich Protein (GRP) and Matrix Gla Protein (MGP), and Inflammatory Markers in Predicting Mortality in Intensive Care Patients: A New Biomarker Link? [mdpi.com]
- 10. Co-immunoprecipitation of Flag-TLR3 or Myc-MSR1 with HCV RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunoprecipitation for Flag-tagged proteins [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Notes: HPLC Methods for Vitamin K1 and K2 Analysis in Plasma
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of this compound | Annual Reviews [annualreviews.org]
- 9. This compound Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. teachmephysiology.com [teachmephysiology.com]
Sensitive Quantification of Vitamin K Vitamers by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin K, a group of fat-soluble vitamins, plays a crucial role in blood coagulation, bone metabolism, and the regulation of various cellular functions.[1][2][3] Accurate quantification of different this compound forms, known as vitamers, is essential for clinical research and nutritional assessment. This application note presents a detailed protocol for the sensitive and robust quantification of key this compound vitamers, including phylloquinone (K1) and menaquinones (MK-4 and MK-7), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput analysis in research and drug development settings.
Introduction
This compound exists in two primary natural forms: vitamin K1 (phylloquinone), synthesized by plants, and vitamin K2 (menaquinones), a family of compounds primarily of bacterial origin.[3] Among the menaquinones, MK-4 and MK-7 are of significant biological interest.[4] Given their lipophilic nature and typically low endogenous concentrations, the analysis of this compound vitamers presents a significant challenge.[4] While traditional methods like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection have been employed, they often require extensive sample cleanup and can lack the sensitivity and specificity of mass spectrometry.[5][6] LC-MS/MS has emerged as the preferred analytical technique, offering superior sensitivity, selectivity, and speed for the quantification of this compound in complex biological samples like plasma and serum.[3][6][7] This document provides a comprehensive protocol for the LC-MS/MS analysis of this compound vitamers, along with performance data and visual workflows to guide researchers.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Serum
This protocol is a widely used method for extracting lipophilic compounds like this compound from biological fluids.[7][8]
-
Aliquoting: In a 2 mL amber-colored microcentrifuge tube, add 500 µL of plasma or serum sample.[4][8]
-
Internal Standard Spiking: Add 5 µL of an internal standard solution (e.g., deuterated vitamin K1-d7, MK-4-d7, and MK-7-d7 at 100 ng/mL in methanol).[4] Vortex briefly to mix.
-
Protein Precipitation: Add 1.5 mL of acetonitrile to the sample.[4] Vortex vigorously for 20-30 seconds to precipitate proteins.
-
Extraction: Add 4 mL of hexane and vortex for 1 minute to extract the this compound vitamers into the organic layer.[8]
-
Centrifugation: Centrifuge the mixture at 4300 rpm for 10 minutes to separate the layers.[4][8]
-
Supernatant Transfer: Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 50 °C).[4][8]
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 15:85 water:methanol or a similar composition).[4][8]
-
Final Centrifugation & Transfer: Centrifuge the reconstituted sample to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Chromatographic Separation
The separation of this compound vitamers is typically achieved using reversed-phase liquid chromatography. C18 and C30 columns are commonly used due to their ability to resolve these hydrophobic compounds.[1]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting 1 | Setting 2 |
| HPLC System | Thermo Scientific Dionex Vanquish Horizon | Waters ACQUITY UPLC I-Class |
| Column | Thermo Scientific Accucore PFP, 100 x 2.1 mm, 2.6 µm[8] | Waters ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µm[9] |
| Mobile Phase A | 0.1% Formic Acid and 5mM Ammonium Formate in Water[8] | Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Methanol[8] | Methanol |
| Flow Rate | 0.4 mL/min[6] | 0.65 mL/min[1] |
| Column Temperature | 50 °C[6] | 20 °C[1] |
| Injection Volume | 5 µL[4] | 20 µL[8] |
| Run Time | Approximately 4 minutes[4][8] | 9 minutes[10] |
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is commonly used for the detection of this compound vitamers.[6][8] Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Thermo Scientific TSQ Endura Triple Quadrupole[8] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[8] |
| Nebulizer Current | N/A (for ESI) |
| Probe Temperature | N/A (for ESI) |
| Curtain Gas | N/A (for ESI) |
| Collision Gas | Nitrogen[6] |
| Detection Mode | Scheduled Multiple Reaction Monitoring (SRM)[8] |
Table 3: MRM Transitions for this compound Vitamers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Vitamin K1 | 451.4 | 187.1 | Varies by instrument |
| Vitamin K1-d7 | 458.4 | 194.1 | Varies by instrument |
| Menaquinone-4 (MK-4) | 445.3 | 187.1 | Varies by instrument |
| Menaquinone-4-d7 | 452.3 | 194.1 | Varies by instrument |
| Menaquinone-7 (MK-7) | 649.5 | 187.1 | Varies by instrument |
Note: Collision energies need to be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for this compound analysis based on published data.
Table 4: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range | LLOQ |
| Vitamin K1 | 0.10 - 10 ng/mL[4] | 0.05 ng/mL[8] |
| Menaquinone-4 (MK-4) | 0.10 - 10 ng/mL[4] | 0.1 ng/mL[8] |
| Menaquinone-7 (MK-7) | 0.10 - 10 ng/mL[4] | Not always detected in pooled plasma[4] |
LLOQs can vary depending on the sample preparation method and instrument sensitivity.
Table 5: Recovery and Precision
| Parameter | Vitamin K1 | Menaquinone-4 (MK-4) |
| Mean Recovery | > 92%[6] | > 92%[6] |
| Intra-assay Precision (%CV) | 3.2% - 10.4%[10] | 3.2% - 14.3%[10] |
| Inter-assay Precision (%CV) | < 10%[8] | < 10%[8] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 4. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 5. lcms.cz [lcms.cz]
- 6. bevital.no [bevital.no]
- 7. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. waters.com [waters.com]
- 10. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Vitamin K from Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K, a group of fat-soluble vitamins, plays a crucial role in blood coagulation, bone metabolism, and the regulation of vascular calcification.[1] Accurate quantification of this compound vitamers (K1 - phylloquinone, and K2 - menaquinones) in biological matrices is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. However, the lipophilic nature and low endogenous concentrations of this compound present significant analytical challenges, particularly in complex biological samples such as plasma, serum, and tissues.[1]
Solid-phase extraction (SPE) is a widely adopted sample preparation technique that effectively addresses these challenges by isolating and concentrating this compound from interfering matrix components.[2] This application note provides detailed protocols for the solid-phase extraction of this compound from various biological samples, along with a summary of their performance characteristics to aid researchers in selecting the most appropriate method for their specific application.
Principles of Solid-Phase Extraction for this compound
SPE is a chromatographic technique used for the selective adsorption of analytes from a liquid sample onto a solid sorbent. The basic steps involved in SPE for this compound extraction are:
-
Column Conditioning: The SPE sorbent is activated and equilibrated with a solvent to ensure reproducible retention of the analyte.
-
Sample Loading: The pre-treated biological sample is passed through the SPE cartridge, where this compound is retained on the sorbent.
-
Washing: The cartridge is washed with a specific solvent to remove interfering compounds while this compound remains bound to the sorbent.
-
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Common sample pretreatment techniques used before SPE include protein precipitation (PP) with organic solvents like ethanol or methanol, and liquid-liquid extraction (LLE) using non-polar solvents such as hexane.[2]
Experimental Protocols
This section details two distinct SPE protocols for the extraction of this compound from different biological matrices: human plasma/serum and fat-containing foods.
Protocol 1: Extraction of Vitamin K1 from Human Serum/Plasma
This protocol is adapted from a method utilizing a polymeric reversed-phase SPE sorbent for the analysis of vitamin K1 in serum.[4]
Materials:
-
Human serum or plasma sample
-
Internal Standard (IS) solution (e.g., a this compound derivative)
-
Ethanol
-
Hexane
-
Polymeric Reversed-Phase SPE cartridges
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Pretreatment:
-
Solid-Phase Extraction:
-
Conditioning: Condition the polymeric RP-SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the hexane extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove residual interferences.
-
Elution: Elute vitamin K1 with an appropriate solvent.
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the HPLC or LC-MS/MS system.
-
Protocol 2: Extraction of Vitamin K1 from Fat-Containing Foods
This protocol is based on a method developed for the determination of vitamin K1 in fat-containing foods using ultrasound-assisted extraction followed by SPE with a silica-based sorbent.[3][6]
Materials:
-
Fat-containing food sample
-
n-hexane
-
Diethyl ether
-
Silica SPE cartridges
-
Ultrasound bath
-
LC-MS/MS system
Procedure:
-
Sample Pretreatment (Ultrasound-Assisted Extraction):
-
Solid-Phase Extraction:
-
Conditioning: Activate the silica SPE column with 6 mL of n-hexane.[3]
-
Loading: Pass the extract through the column at a flow rate of 1.0 mL/min.[3]
-
Washing: Rinse the cartridge with 6 mL of n-hexane at a flow rate of 1.0 mL/min.[3]
-
Elution: Elute vitamin K1 with 8 mL of a hexane/diethyl ether (97:3, v/v) solution.[3][6]
-
-
Analysis:
Data Presentation
The performance of different SPE protocols for this compound extraction is summarized in the tables below.
Table 1: Performance of SPE Protocols for Vitamin K1 in Human Serum/Plasma
| Parameter | Method 1 | Method 2 |
| Sample Volume | 200 µL Serum | 500 µL Serum |
| SPE Sorbent | Oasis PRiME HLB µElution Plate | Polymeric RP-SPE |
| Pretreatment | Protein Precipitation with Ethanol | Protein Precipitation with Ethanol & LLE with Hexane |
| Elution Solvent | Heptane | Not Specified |
| Analytical Method | UPLC-MS/MS | HPLC with Fluorescence Detection |
| Recovery | 80.2–93.2% | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.03 ng/mL |
| Reference | [4] |
Table 2: Performance of SPE Protocol for Vitamin K1 in Fat-Containing Foods
| Parameter | Value |
| Sample Type | Fat-Containing Foods |
| SPE Sorbent | Silica Gel |
| Pretreatment | Ultrasound-Assisted Extraction |
| Elution Solvent | n-hexane/diethyl ether (97:3, v/v) |
| Analytical Method | LC-MS/MS |
| Recovery | 80.9–119.1% |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.16 µg/kg |
| Reference | [3][6] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from biological samples.
Caption: General workflow for solid-phase extraction of this compound.
Logical Relationship of SPE Steps
The following diagram illustrates the logical progression and purpose of each step in a typical solid-phase extraction protocol for this compound.
Caption: Logical flow of the SPE process for this compound purification.
References
- 1. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 2. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Fluorimetric Detection of Vitamin K After Post-Column Reduction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of vitamin K congeners (phylloquinone (K1), menaquinone-4 (MK-4), and menaquinone-7 (MK-7)) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection following post-column reduction. This method offers high sensitivity and selectivity for the determination of this compound in various matrices, including plasma, serum, and nutraceutical formulations.
Principle and Workflow
This compound and its various forms are not naturally fluorescent. This method relies on the chemical reduction of the quinone group in the this compound molecule to a hydroquinone. This conversion is achieved "post-column," meaning after the different forms of this compound have been separated by the HPLC column. The resulting hydroquinone is highly fluorescent and can be detected with high sensitivity by a fluorescence detector. The most common approach for this reduction is the use of a zinc-based chemical reactor.
The overall experimental workflow can be summarized as follows:
Caption: Experimental workflow for this compound analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC-fluorescence detection method for this compound analysis as reported in various studies.
Table 1: Chromatographic Conditions and Detection Parameters
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Excitation (nm) | Emission (nm) | Reference |
| PK, MK-4, MK-7 | C18 | Isocratic reverse phase | - | 320 (for MK-4), 240 (for PK, MK-7) | 430 | [1] |
| K1 | C18 | Methanol:Ethyl Acetate (96:4, v/v) | 0.85 | 325 | 430 | [2] |
| K1, MK-4, MK-7 | - | Methanol, 2-propanol, acetonitrile, and a methanol solution containing zinc chloride, sodium acetate, and acetic acid | 0.8 | 246 | 430 | [3] |
| K2-4, K2-7 | C18 (Waters Symmetry, 150x4.6mm, 3.5µm) | Methanol:Isopropyl alcohol:Acetonitrile:Zinc chloride solution (850:90:50:10) | 1 | 248 | 430 | [4][5] |
Table 2: Method Performance Characteristics
| Analyte | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| MK-4 | Plasma | 4 pg | - | - | >92 | [1] |
| PK | Plasma | 2 pg | - | - | >92 | [1] |
| MK-7 | Plasma | 4 pg | - | - | >92 | [1] |
| K2-4 | Nutraceuticals | 0.050 µg/mL | 0.50 µg/mL | 10-120% of target | 99.85 | [5] |
| K2-7 | Nutraceuticals | 0.005 µg/mL | 0.047 µg/mL | 10-120% of target | 100.5 | [5] |
| K1 | Plasma/Serum | 4 fmol | - | - | - | [6] |
Experimental Protocols
Protocol 1: Determination of Vitamin K1, MK-4, and MK-7 in Human Serum
This protocol is adapted from a method for the analysis of this compound in human serum, employing a post-column zinc reduction system.[3]
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of serum, add an internal standard and 2 mL of ethanol.
-
Vortex the mixture.
-
Extract the lipids by adding 4 mL of hexane and vortexing.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for solid-phase extraction (SPE).
-
Perform SPE for cleanup.
-
Elute the this compound fraction and evaporate to dryness.
-
Reconstitute the final residue in the mobile phase for HPLC injection.
2. HPLC and Post-Column Reduction Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol (85%), 2-propanol (9%), acetonitrile (5%), and a methanol solution (1%) containing 10 mM zinc chloride, 5 mM sodium acetate, and 5 mM acetic acid.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Post-Column Reactor: A column packed with metallic zinc particles.
-
Fluorescence Detection:
3. Signaling Pathway: Post-Column Reduction and Detection
The chemical transformation enabling fluorescence detection is illustrated below.
Caption: Post-column reduction of this compound for fluorescence.
Protocol 2: Estimation of Vitamin K2-4 and K2-7 in Nutraceutical Solid Dosage Forms
This protocol is based on a method for analyzing vitamin K2 in solid dosage forms.[4][5]
1. Sample Preparation (Solvent Extraction)
-
Accurately weigh and powder the solid dosage form (e.g., tablets).
-
Extract the powdered sample with acetone.
-
Evaporate the acetone extract to dryness using a rotary evaporator.
-
Dissolve the resulting residue in ethanol.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
2. HPLC and Post-Column Derivatization Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, and fluorescence detector.
-
Mobile Phase: A mixture of methanol, isopropyl alcohol, acetonitrile, and a zinc chloride solution (0.1 M) in the ratio of 850:90:50:10.[5]
-
Derivatization Reagent (in mobile phase): The zinc chloride solution can be prepared by dissolving 136 mg of zinc chloride, 40 mg of sodium acetate, and 0.1 mL of glacial acetic acid in methanol.[4][5]
-
Fluorescence Detection:
Important Considerations
-
Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification to compensate for losses during sample preparation and variations in injection volume.[1]
-
Light Sensitivity: this compound is sensitive to light. All sample preparation steps should be performed in amber-colored vials or under reduced light conditions to prevent degradation.
-
Purity of Reagents: High-purity solvents and reagents are essential to minimize background interference and ensure the integrity of the analysis.
-
System Suitability: Before running samples, the HPLC system should be equilibrated, and system suitability tests (e.g., injection precision, peak symmetry) should be performed to ensure optimal performance.
References
- 1. Determination of plasma this compound by high-performance liquid chromatography with fluorescence detection using this compound analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immunoassay of Undercarboxylated Osteocalcin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the quantification of undercarboxylated osteocalcin (ucOC), a non-collagenous protein produced by osteoblasts that has emerged as a key hormone in regulating glucose metabolism and insulin sensitivity.[1][2] Accurate measurement of ucOC is crucial for research in bone metabolism, endocrinology, and the development of therapeutics for metabolic diseases.
Introduction
Osteocalcin is synthesized as a precursor protein that undergoes post-translational modification, including the vitamin K-dependent carboxylation of three glutamic acid (Glu) residues to form gamma-carboxyglutamic acid (Gla) residues. The uncarboxylated or undercarboxylated form of osteocalcin (ucOC) is the hormonally active form.[1][2] Immunoassays are the most common methods for the quantification of ucOC in various biological samples, including serum, plasma, and cell culture supernatants.[3]
The development of specific immunoassays for ucOC has been a significant advancement, allowing for more precise measurement compared to older methods like the hydroxyapatite binding assay, which was semi-quantitative.[1][4] Modern immunoassays, typically in the format of an enzyme-linked immunosorbent assay (ELISA), utilize monoclonal antibodies that specifically recognize the undercarboxylated form of osteocalcin.[5][6][7]
Signaling Pathways of Undercarboxylated Osteocalcin
Undercarboxylated osteocalcin exerts its hormonal effects by binding to a putative receptor, G protein-coupled receptor, class C, group 6, member A (GPRC6A), which is expressed in various tissues, including skeletal muscle, pancreas, and brain.[4] The binding of ucOC to its receptor initiates a cascade of intracellular signaling events that ultimately regulate gene expression and cellular function. Key signaling pathways activated by ucOC include:
-
PI3K/Akt Pathway: This pathway is crucial for insulin signaling and glucose uptake. ucOC has been shown to enhance the phosphorylation of Akt, a key component of this pathway, leading to improved insulin sensitivity in peripheral tissues.[4][8][9]
-
MAPK/ERK Pathway: In pancreatic β-cells, ucOC stimulates cell proliferation and insulin secretion through the activation of the ERK MAPK pathway.[4]
-
AMPK Pathway: Some studies suggest that ucOC may also activate AMPK, a key sensor of cellular energy status, which could contribute to its effects on glucose uptake and metabolism.[9]
-
cAMP/CREB Pathway: This pathway is also implicated in the cellular response to ucOC.[4]
It is important to note that some studies have suggested that GPRC6A may not be the sole receptor responsible for mediating the anti-inflammatory effects of ucOC in myoblasts, indicating the potential for other signaling mechanisms.[10]
References
- 1. AN ELISA-BASED METHOD TO QUANTIFY OSTEOCALCIN CARBOXYLATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. mybiosource.com [mybiosource.com]
- 4. Undercarboxylated Osteocalcin: Experimental and Human Evidence for a Role in Glucose Homeostasis and Muscle Regulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Undercarboxylated osteocalcin measured with a specific immunoassay predicts hip fracture in elderly women: the EPIDOS Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-uncarboxylated osteocalcin (ucOC) [Fab-2] recombinant antibody | Monoclonal Antibodies - Ximbio [ximbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Recombinant Uncarboxylated Osteocalcin Per Se Enhances Mouse Skeletal Muscle Glucose Uptake in both Extensor Digitorum Longus and Soleus Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Undercarboxylated, But Not Carboxylated, Osteocalcin Suppresses TNF-α–Induced Inflammatory Signaling Pathway in Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PIVKA-II as a Biomarker of Vitamin K Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Induced by Vitamin K Absence or Antagonist-II (PIVKA-II), also known as des-gamma-carboxy prothrombin (DCP), is a precursor protein of prothrombin (Factor II).[1][2] Under normal physiological conditions, prothrombin undergoes a this compound-dependent post-translational modification where specific glutamic acid (Glu) residues are carboxylated to form gamma-carboxyglutamic acid (Gla) residues.[3][4] This carboxylation is essential for the calcium-binding capacity and subsequent activation of prothrombin in the coagulation cascade.[5]
In states of this compound deficiency or in the presence of this compound antagonists (e.g., warfarin), the gamma-glutamyl carboxylase enzyme is unable to carboxylate prothrombin precursors adequately.[3] This results in the release of under-carboxylated or non-carboxylated prothrombin, i.e., PIVKA-II, into circulation.[1] Therefore, elevated levels of PIVKA-II in serum or plasma serve as a sensitive functional biomarker for this compound deficiency.[6][7] PIVKA-II is considered an earlier and more sensitive marker of subclinical this compound deficiency than the traditional prothrombin time (PT) test.[7] While also utilized as a tumor marker for hepatocellular carcinoma (HCC), its fundamental principle as an indicator of inadequate this compound activity remains.[8][9]
These application notes provide detailed protocols for the quantitative measurement of PIVKA-II, data interpretation guidelines, and a summary of assay performance characteristics to aid researchers and drug development professionals in assessing this compound status.
Principle of PIVKA-II Formation
The formation of PIVKA-II is intrinsically linked to the this compound cycle, a metabolic pathway occurring in the endoplasmic reticulum.[3][10] This cycle is responsible for the continuous regeneration of the reduced form of this compound (this compound hydroquinone), which is an essential cofactor for the gamma-glutamyl carboxylase enzyme.
Caption: The this compound cycle and its role in prothrombin carboxylation.
Analytical Methods for PIVKA-II Measurement
Several immunoassays are available for the quantification of PIVKA-II. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescent Microparticle Immunoassay (CMIA). These assays typically utilize monoclonal antibodies specific for the uncarboxylated prothrombin precursor.
| Method | Principle | Throughput | Common Use |
| ELISA | Sandwich immunoassay with colorimetric detection. | Low to medium | Research, batch testing |
| CMIA | Sandwich immunoassay with chemiluminescent detection on automated platforms. | High | Clinical diagnostics, large-scale studies |
| LC-MS/MS | Mass spectrometry-based quantification of specific PIVKA-II peptides. | Low to medium | Reference method, high specificity |
Experimental Protocol: PIVKA-II Measurement by Sandwich ELISA
This protocol provides a generalized procedure for a sandwich ELISA. Specific details may vary based on the commercial kit used.
Pre-analytical Considerations
-
Sample Type: Serum or plasma (EDTA or heparin can be used as anticoagulants).[11][12]
-
Sample Collection: Collect blood into appropriate tubes. For serum, allow the blood to clot for 2 hours at room temperature or overnight at 4°C before centrifugation. For plasma, centrifuge within 30 minutes of collection.[11]
-
Centrifugation: Centrifuge at 1000 x g for 15-20 minutes at 2-8°C.[11][12]
-
Storage: Assay fresh samples immediately. For later use, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]
Materials
-
Microplate pre-coated with anti-PIVKA-II monoclonal antibody
-
PIVKA-II standards (lyophilized or pre-diluted)
-
Biotinylated detection antibody specific for PIVKA-II
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 0.18 N Sulfuric Acid)
-
Sample diluent buffer
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and multichannel pipettes
-
Plate washer (optional)
Assay Procedure
Caption: Standard workflow for a PIVKA-II Sandwich ELISA.
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Bring all components to room temperature before use.[13]
-
Standard and Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate.[11]
-
First Incubation: Cover the plate and incubate for 90 minutes at 37°C.[11]
-
First Wash: Aspirate the liquid from each well and wash each well with wash buffer (e.g., 350 µL) three times.[11]
-
Detection Antibody Addition: Add 100 µL of biotinylated detection antibody to each well.[11]
-
Second Incubation: Cover the plate and incubate for 60 minutes at 37°C.[11]
-
Second Wash: Repeat the wash step as in step 4.[11]
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.[11]
-
Third Incubation: Cover the plate and incubate for 30 minutes at 37°C.[11]
-
Third Wash: Aspirate and wash the wells five times.[11]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.[11]
-
Fourth Incubation: Incubate the plate for approximately 15 minutes at 37°C in the dark.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[11]
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.[11]
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding PIVKA-II concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Sample Concentration: Determine the PIVKA-II concentration in the samples by interpolating their mean absorbance values from the standard curve.
-
Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the final PIVKA-II concentration.
Data Presentation and Interpretation
Quantitative data from PIVKA-II assays should be summarized for clear interpretation and comparison.
Table 1: Performance Characteristics of a Representative PIVKA-II ELISA Kit
| Parameter | Value | Reference |
| Detection Range | 0.16 - 10 ng/mL | [11] |
| Sensitivity | 0.10 ng/mL | [11] |
| Specificity | High for human PIVKA-II, no significant cross-reactivity observed. | [11] |
| Sample Type | Serum, Plasma | [11][12] |
| Incubation Time | ~ 3.5 hours | [11] |
Table 2: Comparison of PIVKA-II Measurement Methods
| Feature | ELISA | CMIA | LC-MS/MS |
| Principle | Enzyme-linked immunosorbent assay | Chemiluminescent microparticle immunoassay | Liquid chromatography-tandem mass spectrometry |
| Throughput | Low-Medium | High | Low-Medium |
| Automation | Partial to Full | Fully Automated | Partial |
| Sensitivity | ng/mL range | mAU/mL or ng/mL range | ng/mL range |
| Specificity | Dependent on antibody quality | Dependent on antibody quality | High |
| Application | Research, smaller clinical studies | Routine clinical diagnostics | Reference method, specialized research |
Reference Values:
Reference intervals for PIVKA-II can vary depending on the population and the assay used. In healthy individuals, PIVKA-II levels are typically low. An increase in PIVKA-II is indicative of subclinical or overt this compound deficiency. It is recommended that each laboratory establishes its own reference range.
Conclusion
The measurement of PIVKA-II is a valuable tool for assessing this compound status in research, drug development, and clinical settings. Its high sensitivity makes it superior to traditional coagulation tests for detecting subclinical this compound deficiency. Standardized protocols, such as the ELISA method detailed here, provide a reliable and reproducible means of quantifying this important biomarker. Careful attention to pre-analytical variables and proper data analysis are crucial for obtaining accurate and meaningful results.
References
- 1. Frontiers | Progression of Prothrombin Induced by this compound Absence-II in Hepatocellular Carcinoma [frontiersin.org]
- 2. Progression of Prothrombin Induced by this compound Absence-II in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Review on this compound Deficiency and its Biomarkers: Focus on the Novel Application of PIVKA-II in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIVKA-II plasma levels as markers of subclinical this compound deficiency in term infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein induced by this compound absence or antagonist II-producing gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a novel model for the early detection of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and functional insights into enzymes of the this compound cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for In Vitro Measurement of Gamma-Glutamyl Carboxylase (GGCX) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl carboxylase (GGCX) is a critical enzyme in the vitamin K cycle, responsible for the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in this compound-dependent proteins (VKDPs).[1][2] This carboxylation is essential for the biological activity of VKDPs, which play vital roles in blood coagulation, bone metabolism, and the prevention of vascular calcification.[2] Dysregulation of GGCX activity is associated with various bleeding disorders and other pathologies. Accurate and reliable measurement of GGCX activity is therefore crucial for basic research, drug discovery, and clinical diagnostics.
These application notes provide detailed protocols for three common in vitro assays used to measure GGCX activity: a radiometric assay, an HPLC-based fluorescence assay, and a cell-based ELISA. Each method offers distinct advantages and is suited for different research applications.
Signaling Pathway: The this compound Cycle and Gamma-Glutamyl Carboxylation
The activity of GGCX is intrinsically linked to the this compound cycle, a series of enzymatic reactions that occur in the endoplasmic reticulum. This cycle is essential for the continuous supply of the reduced form of this compound (this compound hydroquinone), which is a necessary cofactor for the carboxylation reaction catalyzed by GGCX.
Caption: The this compound cycle and GGCX-mediated carboxylation.
Quantitative Data Summary
The choice of assay for measuring GGCX activity often depends on the specific requirements of the experiment, such as sensitivity, throughput, and the availability of specialized equipment. The following table summarizes key quantitative parameters for the described assays to facilitate comparison.
| Parameter | Radiometric Assay | HPLC-Based Fluorescence Assay | Cell-Based ELISA |
| Principle | Measures incorporation of 14CO3- into a peptide substrate. | Measures the separation and quantification of a fluorescently labeled carboxylated peptide from its uncarboxylated form.[1] | Measures the level of a specific carboxylated reporter protein secreted from cells. |
| Substrate | Synthetic peptides (e.g., FLEEL) or propeptide-containing peptides.[3] | Fluorescein isothiocyanate (FITC)-labeled synthetic peptides.[1] | Endogenously expressed reporter proteins (e.g., Factor IX). |
| Km for FLEEL | Millimolar range. | Not explicitly stated, but likely similar to the radiometric assay. | Not applicable. |
| Km for proPT28 | Three orders of magnitude lower than for FLEEL.[3] | Not reported. | Not applicable. |
| Vmax/Km for FLEEL | Can be low, but is increased in the presence of a propeptide.[4] | Not reported. | Not applicable. |
| Sensitivity | High | High | Moderate to High |
| Throughput | Low to Medium | Medium | High |
| Advantages | Direct measurement of enzymatic activity, high sensitivity. | Non-radioactive, high sensitivity, and good specificity.[1] | Measures GGCX activity in a cellular context, high throughput. |
| Disadvantages | Use of radioactivity, low throughput. | Requires specialized HPLC equipment, potential for fluorescence quenching. | Indirect measurement of enzyme activity, can be influenced by cellular factors. |
Experimental Protocols
Radiometric Assay for GGCX Activity
This protocol describes the measurement of GGCX activity by quantifying the incorporation of radiolabeled bicarbonate (H14CO3-) into a synthetic peptide substrate.
Workflow Diagram:
Caption: Workflow for the radiometric GGCX activity assay.
Materials:
-
GGCX-containing microsomal preparation
-
Peptide substrate (e.g., FLEEL)
-
Propeptide (e.g., from Factor X)
-
Reduced this compound (KH2)
-
NaH14CO3
-
Reaction Buffer (e.g., 50 mM MOPS, pH 7.4)
-
Dithiothreitol (DTT)
-
CHAPS
-
Phosphatidylcholine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, DTT, CHAPS, phosphatidylcholine, KH2, propeptide, and the peptide substrate (e.g., FLEEL).
-
Initiate the reaction by adding the GGCX-containing microsomal preparation to the reaction mixture.
-
Add NaH14CO3 to the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 20-37°C) for a defined period (e.g., 60-120 minutes).[5]
-
Stop the reaction by adding an equal volume of cold TCA.
-
Boil the sample to remove unincorporated 14CO2.[5]
-
Precipitate the carboxylated peptide and wash to remove unincorporated radiolabel.
-
Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.
HPLC-Based Fluorescence Assay for GGCX Activity
This method offers a non-radioactive alternative by using a fluorescently labeled peptide substrate. The carboxylated and uncarboxylated forms of the peptide are separated by reverse-phase HPLC and quantified by fluorescence detection.[1]
Workflow Diagram:
Caption: Workflow for the HPLC-based GGCX activity assay.
Materials:
-
GGCX-containing microsomal preparation
-
Fluorescently labeled peptide substrate (e.g., FITC-FLEELK)
-
Reduced this compound (KH2)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Dithiothreitol (DTT)
-
HPLC system with a fluorescence detector and a reverse-phase column (e.g., C18)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, DTT, KH2, and the fluorescently labeled peptide substrate.
-
Initiate the reaction by adding the GGCX-containing microsomal preparation.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a quenching solution or by rapid freezing).
-
Inject the reaction mixture into the HPLC system.
-
Separate the carboxylated and uncarboxylated peptides using a suitable gradient of solvents (e.g., acetonitrile and water with trifluoroacetic acid).
-
Detect the peptides using a fluorescence detector at the appropriate excitation and emission wavelengths for the fluorophore.
-
Quantify the amount of carboxylated product by integrating the peak area and comparing it to a standard curve.
Cell-Based ELISA for GGCX Activity
This assay measures the activity of GGCX within a cellular context by quantifying the amount of a carboxylated reporter protein secreted into the cell culture medium.
Workflow Diagram:
References
- 1. A fluorescent method to determine this compound-dependent gamma-glutamyl carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Techniques for Synthesizing Stable Isotope-Labeled Vitamin K for Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of stable isotope-labeled vitamin K analogs, essential tools for advancing metabolic research. The use of isotopically labeled compounds allows for precise tracing and quantification of this compound absorption, distribution, metabolism, and excretion (ADME) without altering its biochemical properties.
Introduction to Stable Isotope Labeling of this compound
Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), into the molecular structure of this compound. These labeled molecules are distinguishable from their endogenous counterparts by mass spectrometry (MS), enabling researchers to track their metabolic fate in complex biological systems. This approach is fundamental in pharmacokinetic studies, determining bioavailability, and elucidating metabolic pathways.
Synthesis of Stable Isotope-Labeled this compound
The synthesis of labeled this compound can be approached through chemical synthesis or biosynthetic methods. Chemical synthesis offers precise control over the location and extent of labeling, while biosynthetic methods can produce uniformly labeled compounds.
Chemical Synthesis of ¹³C-Labeled Menadione (this compound₃)
Menadione (this compound₃) serves as a key precursor for the synthesis of various this compound analogs. A common method for introducing a ¹³C label into the menadione structure involves the use of a labeled methyl source.
Protocol: Synthesis of 2-(methyl-¹³C)-1,4-naphthoquinone [1][2]
This protocol describes the homolytic methylation of 1,4-naphthoquinone using ¹³C-labeled sodium acetate.
Materials:
-
1,4-Naphthoquinone
-
Sodium acetate-2-¹³C
-
Potassium persulfate (K₂S₂O₈)
-
Silver nitrate (AgNO₃)
-
Acetic acid
-
Water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a reaction vessel, dissolve 1,4-naphthoquinone and sodium acetate-2-¹³C in a mixture of acetic acid and water.
-
Add potassium persulfate and a catalytic amount of silver nitrate to the solution.
-
Heat the reaction mixture at 60°C for 3 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(methyl-¹³C)-1,4-naphthoquinone.
Quantitative Data:
| Parameter | Value | Reference |
| Chemical Yield | 33% | [1][2] |
| Isotopic Purity | >99% ¹³C | Assumed |
Biosynthesis of Uniformly ¹³C-Labeled Phylloquinone (this compound₁)
A biosynthetic approach can be employed to produce uniformly labeled phylloquinone by growing plants in a ¹³CO₂-enriched environment.
Protocol: Production of Uniformly ¹³C-Labeled Phylloquinone from Kale
This protocol is based on the hydroponic cultivation of kale in a controlled environment with ¹³CO₂ as the sole carbon source.
Materials:
-
Kale (Brassica oleracea) seedlings
-
Hydroponic growth system
-
Controlled environmental chamber
-
¹³CO₂ gas
-
Nutrient solution for hydroponics
Procedure:
-
Establish kale seedlings in the hydroponic growth system within the controlled environmental chamber.
-
Replace the standard atmosphere with an atmosphere containing a controlled concentration of ¹³CO₂.
-
Maintain the plants under optimal growth conditions (light, temperature, humidity, and nutrient supply) for a sufficient duration to allow for the incorporation of ¹³C throughout the plant tissues.
-
Harvest the mature kale leaves.
-
Extract and purify the uniformly ¹³C-labeled phylloquinone from the plant material using standard lipid extraction and chromatographic techniques.
Quantitative Data:
| Parameter | Value |
| Isotopic Enrichment | >99 atom % ¹³C |
| Yield | Dependent on plant growth |
Experimental Protocols for Metabolic Studies
Stable isotope-labeled this compound is a powerful tool for a variety of in vivo and in vitro metabolic studies.
In Vivo Absorption and Tissue Distribution Study in a Rodent Model
This protocol outlines a typical in vivo study to assess the absorption and tissue distribution of orally administered deuterium-labeled phylloquinone.
Workflow for In Vivo Metabolic Study
Caption: Workflow for an in vivo metabolic study of labeled this compound.
Materials:
-
Deuterium-labeled phylloquinone (e.g., from labeled collard greens)
-
Laboratory rats (e.g., Fischer 344)
-
This compound-deficient rodent diet
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue dissection tools
-
Liquid nitrogen or dry ice for snap-freezing tissues
-
LC-MS/MS system
Procedure:
-
Acclimation: House rats in individual cages and provide them with a this compound-deficient diet for a period of 14 days to deplete endogenous this compound stores.
-
Dosing: On day 15, administer a single oral dose of deuterium-labeled phylloquinone mixed with a small amount of oil via gavage.
-
Sample Collection: At predetermined time points (e.g., 0, 1, 3, 6, 12, 24, 48, and 72 hours) post-dosing, collect blood samples via tail vein or cardiac puncture. At the final time point, euthanize the animals and collect various tissues (e.g., liver, brain, kidney, heart, fat).
-
Sample Processing: Immediately process blood to obtain plasma. Snap-freeze all tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Extraction: Extract total lipids, including this compound, from plasma and homogenized tissues using a suitable solvent system (e.g., hexane-isopropanol).
-
Quantification: Analyze the extracts using a validated LC-MS/MS method to quantify the concentrations of both unlabeled and deuterium-labeled phylloquinone and its metabolites.
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data. Determine the tissue distribution of the labeled this compound.
In Vitro this compound Metabolism in Cell Culture
This protocol describes an in vitro assay to study the conversion of phylloquinone to menaquinone-4 (MK-4) in a human cell line.
Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro study of labeled this compound metabolism.
Materials:
-
Human cell line (e.g., HEK293, Caco-2)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Stable isotope-labeled this compound (e.g., deuterium-labeled phylloquinone or ¹³C-menadione)
-
Cell culture plates or flasks
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions until they reach a desired confluency (e.g., 80-90%).
-
Treatment: Replace the culture medium with fresh medium containing a known concentration of the stable isotope-labeled this compound.
-
Incubation: Incubate the cells for a specific period (e.g., 24-48 hours) to allow for uptake and metabolism of the labeled vitamin.
-
Sample Collection: At the end of the incubation period, collect both the cell culture medium and the cells. Wash the cells with phosphate-buffered saline (PBS) to remove any residual labeled vitamin from the surface.
-
Extraction: Extract lipids from both the cell lysate and the culture medium.
-
Quantification: Analyze the extracts by LC-MS/MS to measure the amounts of the parent labeled this compound and any labeled metabolites, such as MK-4.
The this compound Metabolic Cycle
This compound undergoes a cyclic series of oxidation and reduction reactions in the endoplasmic reticulum, which is essential for its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) in this compound-dependent proteins.
Caption: The this compound metabolic cycle.
Data Presentation
The quantitative data obtained from metabolic studies using stable isotope-labeled this compound can be summarized in tables for clear comparison.
Table 1: Pharmacokinetic Parameters of Deuterium-Labeled Phylloquinone in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 150 ± 35 |
| Tmax (hours) | 4 ± 1 |
| AUC₀₋₂₄ (ng·h/mL) | 980 ± 120 |
| Half-life (t½) (hours) | 8.5 ± 2.1 |
| Bioavailability (%) | 45 ± 10 |
Table 2: Tissue Distribution of Deuterium-Labeled Phylloquinone in Rats 24 hours Post-Dose
| Tissue | Concentration (ng/g tissue) (Mean ± SD) |
| Liver | 250 ± 50 |
| Brain | 15 ± 4 |
| Kidney | 45 ± 12 |
| Heart | 25 ± 7 |
| Adipose | 180 ± 40 |
Table 3: In Vitro Conversion of Labeled this compound to Menaquinone-4 (MK-4)
| Cell Line | Precursor | Incubation Time (h) | MK-4 Formed (pmol/mg protein) (Mean ± SD) |
| HEK293 | d₇-Phylloquinone (1 µM) | 48 | 12.5 ± 2.8 |
| Caco-2 | ¹³C₆-Menadione (1 µM) | 24 | 25.3 ± 4.1 |
Conclusion
The synthesis and application of stable isotope-labeled this compound are invaluable for detailed metabolic research. The protocols and data presented here provide a framework for researchers to design and execute robust studies to further understand the complex roles of this compound in health and disease. These methods are crucial for the development of new therapeutic strategies and for refining dietary recommendations for this essential nutrient.
References
Application Notes and Protocols for Studying Vitamin K Deficiency and Supplementation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for investigating vitamin K (VK) deficiency and the efficacy of supplementation. The included protocols are designed to guide researchers in selecting appropriate models and methodologies for their specific research questions, from basic physiological studies to preclinical drug development.
Introduction to Animal Models of this compound Deficiency
Animal models are indispensable for understanding the pathophysiology of this compound deficiency and for evaluating the pharmacokinetics and pharmacodynamics of this compound supplements and antagonists. The choice of model depends on the research objectives, with common approaches including dietary restriction, pharmacological inhibition of the this compound cycle, and suppression of gut microbiota. Rodents, particularly rats and mice, are the most frequently used species due to their well-characterized physiology and the availability of standardized deficient diets.
Key Methods for Inducing this compound Deficiency
There are two primary methods for inducing this compound deficiency in animal models:
-
Dietary-Induced Deficiency: This method involves feeding animals a specially formulated diet lacking in this compound. To enhance the deficiency, this is often combined with the administration of broad-spectrum antibiotics to eliminate gut bacteria that produce menaquinones (vitamin K2).[1][2][3] This model closely mimics the pathological mechanism of true this compound shortage.[1][2][3] Germ-free animals, which lack intestinal flora, are also a valuable tool for establishing a primary this compound deficiency.[4]
-
Pharmacologically-Induced Deficiency: This approach utilizes this compound antagonists, such as warfarin, to block the this compound cycle.[5][6] Warfarin inhibits the enzyme this compound epoxide reductase (VKOR), preventing the recycling of this compound and leading to the production of inactive, undercarboxylated this compound-dependent proteins.[5][6] This model is particularly useful for studying the effects of this compound antagonism but does not reflect a true dietary deficiency, as the body's this compound content may not be decreased.[1]
Comparative Summary of Animal Models for this compound Deficiency
| Model | Species | Method of Induction | Key Features | Advantages | Disadvantages | Primary Applications |
| Dietary Deficiency with Antibiotics | Rat (Sprague-Dawley, Wistar) | This compound-deficient diet + Gentamicin | Progressive depletion of liver vitamin K1 and K2; increased PIVKA-II; prolonged PT and APTT.[1][2][3] | Mimics true this compound deficiency.[1] Allows for studying the reversal of deficiency with supplementation.[1] | Time-consuming to induce severe deficiency (up to 28 days).[1][2][3] Requires careful monitoring to avoid spontaneous hemorrhage. | Studying the physiological roles of this compound, assessing the efficacy of this compound supplements. |
| Pharmacological (Warfarin-Induced) | Rat, Mouse, Monkey | Administration of warfarin, often with phylloquinone to maintain hemostasis in extrahepatic tissues.[5] | Induces this compound deficiency in extrahepatic tissues while maintaining coagulation.[5] | Rapid induction of functional this compound deficiency. Useful for studying non-hemostatic roles of this compound.[5] | Does not represent a true dietary deficiency.[1] The dose of vitamin K1 required to reverse the effects is higher than in dietary models.[1] | Investigating the role of this compound in tissues other than the liver (e.g., brain, bone).[5] Studying the mechanism of action of this compound antagonists. |
| Germ-Free Model | Mouse (ICR/JCL) | This compound-deficient diet in a germ-free environment. | Severe this compound deficiency symptoms develop rapidly (within 8 days).[4] | "Clean" model of primary this compound deficiency without the confounding factor of gut microbiota.[4] | Requires specialized gnotobiotic facilities. | Fundamental research on the contribution of gut microbiota to this compound status. |
| Dietary Deficiency (Diet Only) | Mouse (C57BL/6) | This compound-deficient diet. | Can create subclinical this compound deficiency.[7] | Less severe model, suitable for studying subtle effects of this compound insufficiency. | Coprophagy can counteract the deficiency, requiring special caging.[8] | Investigating the impact of low this compound intake on specific physiological functions, such as cognition.[9] |
Quantitative Data from a Rat Model of Diet- and Gentamicin-Induced this compound Deficiency
The following tables summarize the key findings from a study establishing a rat model of this compound deficiency using a this compound-deficient diet combined with gentamicin administration.[1]
Table 1: Coagulation Parameters in this compound-Deficient Rats
| Group | Duration | Prothrombin Time (PT) (s) | Activated Partial Thromboplastin Time (APTT) (s) | Plasma PIVKA-II (pg/mL) |
| Control | - | 9.7 ± 0.1 | 19.4 ± 0.8 | 15.8 ± 0.3 |
| Deficient | 14 days | Not significantly changed | 24.3 ± 1.5 | 17.4 ± 0.3 |
| Deficient | 21 days | 12.1 ± 0.9* | 26.5 ± 1.7 | 18.0 ± 0.2 |
| Deficient | 28 days | 14.5 ± 1.4 | 28.7 ± 2.0 | 18.4 ± 0.4** |
*p<0.05 vs. control, **p<0.01 vs. control. Data are presented as mean ± SE.
Table 2: this compound-Dependent Coagulation Factor Activities (%)
| Group | Duration | Factor II | Factor VII | Factor IX | Factor X |
| Control | - | 69.3 ± 5.6 | 218.5 ± 10.7 | 62.7 ± 4.7 | 47.0 ± 2.5 |
| Deficient | 14 days | Not significantly changed | Not significantly changed | Not significantly changed | Not significantly changed |
| Deficient | 21 days | Not significantly changed | Not significantly changed | 47.5 ± 3.7* | Not significantly changed |
| Deficient | 28 days | 30.5 ± 4.8 | 106.2 ± 22.2 | 35.1 ± 5.9 | 20.2 ± 4.7 |
*p<0.05 vs. control, **p<0.01 vs. control. Data are presented as mean ± SE.
Table 3: Reversal of Coagulopathy with Vitamin K1 Supplementation in 28-Day Deficient Rats
| Treatment Group | PT (s) | APTT (s) |
| Control | 9.7 ± 0.1 | 19.4 ± 0.8 |
| Deficient (28 days) | 14.5 ± 1.4 | 28.7 ± 2.0 |
| Deficient + Vitamin K1 (0.01 mg/kg/day for 7 days) | 9.9 ± 0.1 | 21.6 ± 1.1 |
| Deficient + Vitamin K1 (0.1 mg/kg/day for 7 days) | 9.8 ± 0.2 | 20.5 ± 0.9 |
Data are presented as mean ± SE.
Experimental Protocols
Protocol 1: Induction of this compound Deficiency in Rats (Dietary + Antibiotic Method)
Objective: To establish a model of true this compound deficiency.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain).
-
This compound-deficient diet.
-
Gentamicin sulfate solution.
-
Standard laboratory animal housing.
-
Oral gavage needles.
Procedure:
-
Acclimatize rats to the animal facility for at least one week with a standard diet and water ad libitum.
-
Randomly divide the animals into a control group and one or more this compound-deficient groups.
-
Provide the control group with a standard diet.
-
Provide the this compound-deficient groups with a this compound-deficient diet.
-
For the deficient groups, administer 30 mg/kg of gentamicin intragastrically once daily.[1]
-
Continue the diet and gentamicin administration for the desired duration (e.g., 14, 21, or 28 days) to achieve varying degrees of deficiency.[1][2][3]
-
At the end of the experimental period, collect blood samples for coagulation assays and tissue samples (e.g., liver) for this compound analysis.
Assessment:
-
Measure PT, APTT, and plasma PIVKA-II levels.
-
Determine the activities of coagulation factors II, VII, IX, and X.
-
Quantify vitamin K1 and K2 concentrations in the liver using HPLC.
Protocol 2: Warfarin-Induced this compound Deficiency in Rats
Objective: To induce a state of functional this compound deficiency, particularly in extrahepatic tissues.
Materials:
-
Male rats (8 weeks old).
-
Warfarin.
-
Phylloquinone (Vitamin K1) for subcutaneous injection.
-
Drinking water bottles.
Procedure:
-
Acclimatize rats as described in Protocol 1.
-
One week prior to starting warfarin treatment, begin subcutaneous injections of phylloquinone (85 mg/kg/day), three times per week.[5]
-
Administer warfarin in the drinking water at a concentration of 14 mg/kg/day.[5]
-
Monitor the volume of water consumed three times per week to adjust the warfarin dosage.[5]
-
Continue the treatment for the desired duration (e.g., 10 weeks).[5]
-
At the end of the study, collect blood and tissue samples for analysis.
Assessment:
-
Measure this compound (phylloquinone and menaquinone-4) levels in various brain regions.[5]
-
Assess cognitive and behavioral parameters using tests such as the Morris water maze and open field test.[5]
-
Analyze sphingolipid profiles in brain tissue.[5]
Protocol 3: Vitamin K1 Supplementation and Rescue
Objective: To assess the efficacy of vitamin K1 in reversing a deficient state.
Materials:
-
This compound-deficient animals (induced via Protocol 1).
-
Vitamin K1 (phylloquinone) solution for injection or oral administration.
Procedure:
-
Induce this compound deficiency for a specified period (e.g., 28 days in rats).[1]
-
Divide the deficient animals into treatment groups.
-
Administer vitamin K1 at various doses (e.g., 0.01 mg/kg and 0.1 mg/kg) daily for a set duration (e.g., 7 days).[1] Administration can be via intravenous, subcutaneous, or oral routes depending on the study design.
-
Include a vehicle-treated deficient group as a control.
-
At the end of the supplementation period, collect blood and tissue samples.
Assessment:
-
Measure the reversal of prolonged PT and APTT.[1]
-
Assess the restoration of coagulation factor activities.[1]
-
Quantify the levels of vitamin K1 and K2 in the liver to determine repletion.[10]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: The this compound cycle, illustrating the activation of proteins and the inhibitory action of warfarin.
Caption: Experimental workflow for inducing and reversing dietary this compound deficiency in a rat model.
Conclusion
The selection of an appropriate animal model is critical for the successful study of this compound deficiency and supplementation. The dietary-induced deficiency model in rats is a robust system for investigating the physiological consequences of this compound shortage and the efficacy of replacement therapies. Pharmacological models using antagonists like warfarin are invaluable for exploring the extrahepatic functions of this compound. By utilizing the detailed protocols and understanding the quantitative outcomes presented, researchers can design and execute well-controlled experiments to advance our knowledge of this compound metabolism and its role in health and disease.
References
- 1. Establishing a rat model for the study of this compound deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishing a rat model for the study of this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newly developed model for this compound deficiency in germfree mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Deficiency Induced by Warfarin Is Associated With Cognitive and Behavioral Perturbations, and Alterations in Brain Sphingolipids in Rats [frontiersin.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Tissue Concentrations of this compound and Expression of Key Enzymes of this compound Metabolism Are Influenced by Sex and Diet but Not Housing in C57Bl6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psypost.org [psypost.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Vitamin K-Dependent Proteins (VKDPs) Using Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin K-dependent proteins (VKDPs) are a group of proteins that require this compound as a cofactor for their post-translational modification, specifically the conversion of glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla).[1] This γ-carboxylation is essential for the biological activity of VKDPs, enabling them to bind calcium ions and interact with cell membranes, which is crucial for their function in processes like blood coagulation, bone metabolism, and the prevention of vascular calcification.[2][3] In vitro cell culture models are indispensable tools for elucidating the function of specific VKDPs, screening for therapeutic modulators, and investigating the molecular mechanisms of the this compound cycle. These models allow for controlled studies in a biologically relevant environment, bridging the gap between biochemical assays and in vivo studies.
This document provides detailed application notes and protocols for utilizing cell culture models to investigate the function of key VKDPs, including Matrix Gla Protein (MGP), Growth Arrest-Specific protein 6 (Gas6), and Osteocalcin.
The this compound Cycle: The Engine of VKDP Activation
The activation of all VKDPs depends on the this compound cycle, a cellular pathway primarily located in the endoplasmic reticulum. This compound hydroquinone (KH2) acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of Glu residues on VKDPs.[1] In this process, KH2 is oxidized to this compound 2,3-epoxide (KO). To sustain carboxylation, KO is recycled back to this compound quinone by this compound epoxide reductase (VKOR), and subsequently reduced back to KH2.[1] The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby blocking the recycling of this compound and preventing the carboxylation and activation of VKDPs.[4]
Caption: The this compound Cycle in the Endoplasmic Reticulum.
Application 1: Investigating the Role of Matrix Gla Protein (MGP) in Vascular Calcification
Background: Matrix Gla Protein (MGP) is a potent inhibitor of soft tissue and vascular calcification.[3] It is primarily synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes.[3] In vitro studies have shown that during induced calcification of VSMCs, the expression of MGP mRNA is decreased, suggesting a regulatory role for this protein in preventing mineralization.[5]
Experimental Workflow: VSMC Calcification Model
Caption: Workflow for studying MGP in a VSMC calcification model.
Protocol 1: Induction of Calcification in VSMCs and MGP Analysis
Objective: To induce calcification in a culture of human aortic vascular smooth muscle cells (VSMCs) and quantify the corresponding changes in MGP gene expression.
Materials:
-
Human Aortic Smooth Muscle Cells (primary culture or cell line)
-
Smooth Muscle Cell Growth Medium (SmGM)
-
Basal Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Calcification Medium: Basal Medium + 10% FBS + 2.6 mM NaH₂PO₄
-
Warfarin (1 µM) and Vitamin K1 (10 µM) stock solutions
-
6-well tissue culture plates
-
Alizarin Red S staining solution
-
RNA extraction kit
-
qRT-PCR reagents and primers for human MGP and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed human VSMCs in 6-well plates at a density of 5 x 10⁴ cells/well in SmGM. Culture until cells reach 100% confluence.
-
Treatment Groups: Once confluent, replace the growth medium with the following treatment media:
-
Control: Basal Medium
-
Calcification: Calcification Medium
-
Calcification + Warfarin: Calcification Medium + 1 µM Warfarin
-
Calcification + this compound: Calcification Medium + 10 µM Vitamin K1
-
-
Incubation: Culture the cells for 14 days, replacing the respective media every 2-3 days.
-
Harvesting: After 14 days, wash the cells with PBS.
-
RNA Extraction: Lyse cells from one set of wells for each condition directly in the plate using the lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
Calcification Staining: Fix the cells in the remaining wells with 4% paraformaldehyde for 15 minutes. Stain with Alizarin Red S solution for 20 minutes to visualize calcium deposits. Quantify by extracting the stain with cetylpyridinium chloride and measuring absorbance at 562 nm.
-
qRT-PCR Analysis: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for MGP and GAPDH. Calculate the relative expression of MGP mRNA using the ΔΔCt method.
Data Presentation
Table 1: Expected Outcomes of VSMC Calcification and MGP Expression
| Treatment Group | Relative Calcification (OD 562nm) | Relative MGP mRNA Expression | Interpretation |
| Control | 1.0 (Baseline) | 1.0 (Baseline) | Normal physiological state. |
| Calcification | Increased (e.g., >5-fold) | Decreased | High phosphate induces calcification, which correlates with reduced MGP expression.[5] |
| Calcification + Warfarin | Significantly Increased | Decreased | Warfarin inhibits MGP carboxylation, impairing its function and potentially exacerbating calcification.[6] |
| Calcification + this compound | Decreased vs. Calcification | Restored towards baseline | This compound supports the synthesis of active, carboxylated MGP, which inhibits calcification.[6] |
Application 2: Assessing the Anti-Apoptotic Function of Gas6
Background: Growth Arrest-Specific protein 6 (Gas6) is a VKDP involved in cell survival, proliferation, and apoptosis.[7] It functions by binding to and activating the Axl family of receptor tyrosine kinases, which in turn activates downstream survival pathways like PI3K-Akt.[8] In VSMCs, Gas6 has been shown to be a potent inhibitor of apoptosis induced by serum starvation.[8]
Gas6-Axl Signaling Pathway
Caption: The Gas6-Axl signaling pathway for cell survival.
Protocol 2: Gas6-Mediated VSMC Survival Assay
Objective: To quantify the dose-dependent anti-apoptotic effect of recombinant Gas6 on serum-starved rat aortic VSMCs.
Materials:
-
Rat Aortic Smooth Muscle Cells
-
Growth Medium (e.g., DMEM with 10% FBS)
-
Serum-Free Medium (DMEM only)
-
Recombinant Rat Gas6
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow Cytometer
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Plate rat aortic VSMCs in 24-well plates and grow to ~70% confluence in standard growth medium.
-
Serum Starvation: Wash cells with PBS and replace the medium with serum-free DMEM.
-
Treatment: Add recombinant Gas6 to the serum-free medium at various concentrations (e.g., 0, 10, 50, 100, 200 ng/mL). Include a positive control with 10% FBS.
-
Incubation: Culture the cells for 24 hours.
-
Cell Harvesting: Gently trypsinize the cells, collect them along with their culture medium (to include floating apoptotic cells), and centrifuge.
-
Apoptosis Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of apoptotic cells (Annexin V positive).
Data Presentation
Table 2: Quantitative Effect of Gas6 on VSMC Apoptosis
| Treatment Group | Apoptotic Cells (%) (Mean ± SD) |
| 10% Serum (Positive Control) | 3.0 ± 0.2 |
| 0% Serum (Negative Control) | 19.8 ± 1.4 |
| 0% Serum + 100 ng/mL Gas6 | 8.9 ± 0.7 |
Data adapted from a study on rat aortic VSMCs after 24 hours of treatment. The study found that Gas6 significantly decreased apoptosis compared to the serum-starved control (P = 0.002).[8]
Application 3: A Cell-Based Reporter Assay for the this compound Cycle
Background: A powerful method to study the this compound cycle and the effects of inhibitors like warfarin is a cell-based reporter assay.[4][9] This involves stably expressing a chimeric reporter protein in a cell line like HEK293. The reporter typically consists of a Gla domain (e.g., from Factor IX) fused to a stable protein backbone.[4] The extent of γ-carboxylation of the secreted reporter can be quantified by a specific ELISA, providing a direct readout of the this compound cycle's activity within the cell.
Protocol 3: Functional Assay of the this compound Cycle Using a Reporter Protein
Objective: To measure the inhibitory effect of warfarin on this compound-dependent carboxylation in HEK293 cells expressing a reporter protein.
Materials:
-
HEK293 cell line stably expressing the FIXgla-PC reporter protein.
-
Complete Medium (e.g., DMEM, 10% FBS, antibiotics)
-
Vitamin K1 (phylloquinone)
-
Warfarin
-
ELISA kit specific for the carboxylated Gla domain of Factor IX
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Plate the HEK293-FIXgla-PC reporter cells in a 96-well plate at a density that will reach confluence within 24-48 hours.
-
Treatment: Prepare complete medium containing a constant, suboptimal concentration of Vitamin K1 (e.g., 20 nM).[4] To this medium, add increasing concentrations of warfarin (e.g., 0, 1, 10, 100, 1000 nM).
-
Incubation: Replace the existing medium on the cells with the treatment media. Culture for 48 hours.
-
Sample Collection: Collect the cell culture medium from each well.
-
ELISA: Quantify the concentration of carboxylated reporter protein in the collected media using the specific sandwich ELISA. The capture antibody recognizes only the fully carboxylated FIX Gla domain.[9]
-
Data Analysis: Plot the percentage of carboxylation (relative to the 0 nM warfarin control) against the logarithm of the warfarin concentration. Calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
Table 3: Inhibition of Reporter Protein Carboxylation by Warfarin
| Warfarin Concentration (nM) | Carboxylation Efficiency (%) (Relative to Control) |
| 0 | 100 |
| 1 | ~90 |
| 10 | ~60 |
| 50 (Calculated IC₅₀) | 50 |
| 100 | ~35 |
| 1000 | <10 |
This table represents typical dose-response data. Studies have determined the IC₅₀ of warfarin for mutant reporter proteins, with values for some mutants decreasing by over 10-fold, indicating hypersensitivity.[4]
References
- 1. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the this compound cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcification of human vascular cells in vitro is correlated with high levels of matrix Gla protein and low levels of osteopontin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Matrix Gla Protein (MGP) in Vascular Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of matrix Gla protein (MGP) in an in vitro model of vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-translational modifications regulate matrix Gla protein function: importance for inhibition of vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Decarboxylated osteocalcin, a possible drug for type 2 diabetes, triggers glucose uptake in MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
Application Notes and Protocols for the Purification of Vitamin K-Dependent Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of vitamin K-dependent proteins, a critical class of proteins involved in blood coagulation and other physiological processes. These protocols are designed to guide researchers in obtaining high-purity, active proteins for a variety of research and drug development applications.
Introduction to this compound-Dependent Proteins
This compound-dependent (VKD) proteins are a group of proteins that undergo a vital post-translational modification, the carboxylation of specific glutamic acid residues to form gamma-carboxyglutamic acid (Gla) residues.[1][2][3] This modification is essential for their biological activity, as the Gla residues are crucial for calcium-dependent binding to phospholipid surfaces, a key step in their function.[4] The VKD protein family includes several key players in the blood coagulation cascade, such as prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as anticoagulant proteins like Protein C and Protein S.[2][4]
Given their central role in hemostasis, the purification of these proteins is essential for studying their structure and function, developing diagnostic assays, and producing therapeutic agents. This document outlines several effective strategies for their purification from various sources, including plasma and recombinant expression systems.
Overview of Purification Strategies
A multi-step purification strategy is often employed to achieve high purity of this compound-dependent proteins.[5] The selection and order of purification techniques are critical for a successful outcome.[5] A typical purification workflow can be generalized as follows:
Caption: A general experimental workflow for the purification of this compound-dependent proteins.
Experimental Protocols
This section provides detailed protocols for the key purification techniques.
Barium Salt Precipitation
Barium salt precipitation is a classical and effective initial step for the enrichment of this compound-dependent proteins from plasma.[6] The Gla residues of these proteins chelate barium ions, leading to their precipitation.
Materials:
-
Plasma (anticoagulated with citrate)
-
Barium Chloride (BaCl₂) solution (1 M)
-
Sodium Citrate solution (1 M)
-
EDTA solution (0.5 M, pH 7.4)
-
Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Centrifuge and appropriate tubes
Protocol:
-
To one liter of citrated plasma, slowly add 100 mL of 1 M Barium Chloride solution while stirring gently at 4°C.
-
Continue stirring for 1 hour at 4°C to allow for complete precipitation.
-
Centrifuge the mixture at 5,000 x g for 20 minutes at 4°C to pellet the barium citrate precipitate containing the VKD proteins.
-
Discard the supernatant.
-
Wash the pellet by resuspending it in a solution containing 100 mL of 0.15 M NaCl and 10 mL of 1 M BaCl₂.
-
Centrifuge again at 5,000 x g for 20 minutes at 4°C and discard the supernatant.
-
To elute the VKD proteins, resuspend the pellet in a minimal volume of 0.2 M sodium citrate or 0.1 M EDTA solution. The strong chelating agent will remove the barium ions, resolubilizing the proteins.
-
Dialyze the eluted protein solution extensively against TBS at 4°C to remove the chelating agent.
Ion Exchange Chromatography (IEX)
Ion exchange chromatography separates proteins based on their net surface charge.[7][8] Anion exchange chromatography is commonly used for VKD proteins as they are typically negatively charged at neutral pH.[7][9]
Materials:
-
DEAE-Sepharose or similar anion exchange resin
-
Chromatography column
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.4)
-
Protein sample from barium salt precipitation step, dialyzed against Equilibration Buffer
Protocol:
-
Pack the chromatography column with the anion exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with at least 5 column volumes of Equilibration Buffer.[10]
-
Load the protein sample onto the column at a flow rate recommended by the resin manufacturer.
-
Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.[10]
-
Elute the bound VKD proteins using a linear gradient of NaCl from 50 mM to 1 M (by mixing the Equilibration and Elution Buffers).[7]
-
Collect fractions throughout the elution and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Analyze the fractions containing protein peaks for the presence of the target VKD protein using SDS-PAGE or specific activity assays.
Immunoaffinity Chromatography
This technique offers high specificity by utilizing monoclonal or polyclonal antibodies that are specific to the target this compound-dependent protein.[11][12]
Materials:
-
Antibody specific to the target VKD protein
-
Affinity chromatography support (e.g., CNBr-activated Sepharose)
-
Chromatography column
-
Binding/Wash Buffer (e.g., TBS)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or 3 M sodium thiocyanate)[11]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Protein sample (partially purified)
Protocol:
-
Couple the specific antibody to the affinity chromatography support according to the manufacturer's instructions.
-
Pack the column with the antibody-coupled resin.
-
Equilibrate the column with Binding/Wash Buffer.
-
Load the protein sample onto the column.
-
Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with the Elution Buffer. Collect small fractions and immediately neutralize the acidic eluate with the Neutralization Buffer to preserve protein activity.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity.[13] Proteins are bound to the hydrophobic resin at high salt concentrations and eluted by decreasing the salt concentration.[14]
Materials:
-
Phenyl-Sepharose or similar HIC resin
-
Chromatography column
-
Binding Buffer (e.g., 20 mM Tris-HCl, 1 M ammonium sulfate, pH 7.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, pH 7.0)
-
Protein sample in a high salt buffer
Protocol:
-
Pack the column with the HIC resin.
-
Equilibrate the column with Binding Buffer.
-
Adjust the salt concentration of the protein sample to match the Binding Buffer and load it onto the column.
-
Wash the column with Binding Buffer to remove unbound proteins.
-
Elute the bound proteins using a decreasing linear gradient of ammonium sulfate (from 1 M to 0 M).
-
Collect and analyze fractions as described for IEX.
Quantitative Data Summary
The following tables summarize typical yields and specific activities obtained for the purification of various this compound-dependent proteins. These values can vary depending on the starting material and the specific protocol used.
Table 1: Purification of Human Factor IX, Factor X, and Prothrombin [15]
| Protein | Purification Method | Yield (%) | Specific Activity (units/mg) |
| Factor IX | Barium Sulfate Adsorption & Immunoaffinity Chromatography | 34 | 269 |
| Factor X | Dextran Sulfate Agarose Chromatography | ~50 | 147 |
| Prothrombin | Dextran Sulfate Agarose Chromatography | ~50 | 24 |
Signaling Pathway
The blood coagulation cascade is a complex series of enzymatic reactions involving numerous this compound-dependent proteins. The following diagram illustrates the central role of these factors in the cascade.
Caption: The blood coagulation cascade highlighting the roles of this compound-dependent proteins.
Conclusion
The protocols described in these application notes provide a robust framework for the purification of this compound-dependent proteins. The choice of a specific protocol or combination of techniques will depend on the source of the protein, the desired purity, and the intended downstream applications. For recombinant proteins, the purification strategy may need to be adapted based on the expression system and any affinity tags used.[16][17] Careful optimization of each step is crucial for achieving high yields of pure, biologically active protein.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new this compound-dependent protein. Purification from bovine plasma and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pnas.org [pnas.org]
- 7. Protein purification by IE-chromatography [reachdevices.com]
- 8. sinobiological.com [sinobiological.com]
- 9. A method for systematic purification from bovine plasma of six this compound-dependent coagulation factors: prothrombin, factor X, factor IX, protein S, protein C, and protein Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. Purification of six human this compound-dependent proteins in a single chromatographic step using immunoaffinity columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-works.com [bio-works.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Rapid purification of factor IX, factor X and prothrombin by immunoaffinity and ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expression and purification of recombinant human coagulation factor VII fused to a histidine tag using Gateway technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of increasing the expression yield of this compound-dependent proteins - Eureka | Patsnap [eureka.patsnap.com]
Determining the Degree of Carboxylation of Vitamin K-Dependent Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K-dependent proteins (VKDPs) are a group of proteins that undergo a crucial post-translational modification known as gamma-carboxylation. This process, catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), converts specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) residues. The presence of Gla residues is essential for the biological activity of VKDPs, enabling them to bind calcium ions and interact with negatively charged phospholipid membranes. This interaction is critical for their function in various physiological processes, including blood coagulation (e.g., prothrombin, Factor VII, IX, and X), bone metabolism (e.g., osteocalcin), and the prevention of vascular calcification (e.g., Matrix Gla Protein).
The degree of carboxylation directly impacts the functionality of VKDPs. Incomplete carboxylation, resulting in undercarboxylated or non-carboxylated proteins, can lead to various pathological conditions, including bleeding disorders, osteoporosis, and cardiovascular diseases. Therefore, accurate methods for determining the degree of carboxylation are essential for basic research, clinical diagnostics, and the development of therapeutics targeting this compound metabolism.
These application notes provide an overview and detailed protocols for the principal methods used to quantify the carboxylation status of VKDPs.
Methods for Determining Carboxylation
Several analytical techniques can be employed to assess the degree of carboxylation of VKDPs. The choice of method depends on the specific research question, the required sensitivity and specificity, sample availability, and the available instrumentation. The main approaches include:
-
Immunoassays (ELISA): These assays utilize antibodies that specifically recognize either the carboxylated or undercarboxylated forms of a VKDP.
-
High-Performance Liquid Chromatography (HPLC): This method allows for the direct quantification of Gla residues after protein hydrolysis.
-
Mass Spectrometry (MS): A powerful technique for identifying and quantifying post-translational modifications, including carboxylation, at the peptide level.
-
Functional Assays: These assays measure the biological activity of a VKDP, which is dependent on its carboxylation status.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the different methods for determining VKDP carboxylation.
| Method | Principle | Sample Type | Sensitivity | Throughput | Specificity | Cost |
| Immunoassay (ELISA) | Antibody-based detection of carboxylated or undercarboxylated protein. | Serum, Plasma, Cell Culture Supernatant | High (ng/mL to pg/mL range)[1] | High | High (dependent on antibody) | Low to Medium |
| HPLC | Quantification of Gla residues after hydrolysis and derivatization. | Purified Protein, Biological Fluids | Medium (pmol range)[2] | Medium | High | Medium |
| Mass Spectrometry (MS) | Identification and quantification of Gla-containing peptides. | Purified Protein, Complex Mixtures | Very High (fmol to amol range) | Low to Medium | Very High | High |
| Functional Assays | Measurement of biological activity (e.g., clotting time). | Plasma | Medium to High | High | Medium (indirect measure) | Low |
Experimental Protocols
Immunoassay: Enzyme-Linked Immunosorbent Assay (ELISA) for Des-gamma-carboxy Prothrombin (DCP)
This protocol is based on a sandwich ELISA format for the quantitative measurement of human des-gamma-carboxy prothrombin (DCP), also known as PIVKA-II (Protein Induced by this compound Absence or Antagonist-II).
Principle: The microplate wells are pre-coated with a monoclonal antibody specific to DCP. When the sample is added, the DCP present binds to the antibody. A second biotin-labeled antibody that also recognizes DCP is then added, followed by streptavidin-horseradish peroxidase (HRP). The TMB substrate is added, and the color development is proportional to the amount of DCP in the sample.[2][3][4]
Materials:
-
DCP ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)[1][2][3][4][5]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized water
-
Wash bottle or automated microplate washer
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.[4]
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C.[3][4]
-
Washing: Aspirate the liquid from each well and wash the plate two to three times with 350 µL of wash buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.[4]
-
Detection Antibody Addition: Add 100 µL of the biotin-labeled detection antibody working solution to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C.[3][4]
-
Washing: Repeat the washing step as described in step 4.
-
HRP Conjugate Addition: Add 100 µL of the Streptavidin-HRP conjugate working solution to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[3]
-
Washing: Repeat the washing step, performing a total of five washes.[3]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 10-20 minutes at 37°C in the dark.[3]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[3]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Calculation: Construct a standard curve by plotting the absorbance of each standard against its concentration. Determine the concentration of DCP in the samples by interpolating from the standard curve.
dot
Caption: ELISA workflow for DCP quantification.
High-Performance Liquid Chromatography (HPLC) for Gamma-Carboxyglutamic Acid (Gla) Quantification
This protocol describes the quantification of Gla residues by reverse-phase HPLC after protein hydrolysis and derivatization with phenylisothiocyanate (PITC).[2]
Principle: The protein is first hydrolyzed to its constituent amino acids. The amino acids are then derivatized with PITC to form phenylthiocarbamyl (PTC) derivatives. These derivatives are separated by reverse-phase HPLC and detected by UV absorbance. The amount of Gla is quantified by comparing its peak area to that of a known standard.
Materials:
-
Purified VKDP
-
Sodium hydroxide (NaOH) for hydrolysis
-
Dowex 50 resin for desalting
-
Ammonium hydroxide
-
Phenylisothiocyanate (PITC)
-
HPLC system with a C8 or C18 reverse-phase column and a UV detector
-
Mobile phase: 0.14 M Tris, 0.05% triethylamine, pH 7.5, with 2% acetonitrile
-
Gla standard
Protocol:
-
Protein Hydrolysis: a. Place the purified protein sample in a hydrolysis tube. b. Add a sufficient volume of 2 M NaOH. c. Heat the sample at 110°C for 24 hours in a vacuum-sealed tube. d. Neutralize the hydrolysate with HCl.
-
Desalting: a. Apply the neutralized hydrolysate to a Dowex 50 column. b. Wash the column with deionized water to remove salts. c. Elute the amino acids with ammonium hydroxide. d. Lyophilize the eluted amino acid fraction.
-
Derivatization: a. Reconstitute the lyophilized amino acids in coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1). b. Add PITC solution (e.g., ethanol:PITC:triethylamine, 7:1:1). c. Incubate at room temperature for 20 minutes. d. Remove the excess reagents by vacuum centrifugation.
-
HPLC Analysis: a. Reconstitute the derivatized sample in the mobile phase. b. Inject the sample onto the HPLC system. c. Separate the PTC-amino acids using an isocratic elution with the specified mobile phase.[2] d. Detect the eluting peaks by UV absorbance at 254 nm.[2]
-
Quantification: a. Identify the Gla peak based on the retention time of the Gla standard. b. Integrate the peak area of the Gla peak. c. Calculate the amount of Gla in the sample by comparing its peak area to a standard curve generated from known amounts of Gla standard. The method is linear over a range of 10 to 1000 pmol of gamma-carboxyglutamic acid.[2]
dot
Caption: HPLC workflow for Gla quantification.
Mass Spectrometry (MS) for Carboxylation Site Analysis
This protocol provides a general workflow for the analysis of VKDP carboxylation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A key challenge in the MS analysis of Gla-containing peptides is the neutral loss of the gamma-carboxyl group during collision-induced dissociation (CID).[6] Chemical modification, such as methylation, can stabilize the Gla residue and improve detection.[6]
Principle: The VKDP is proteolytically digested into smaller peptides. These peptides are separated by LC and analyzed by MS/MS. The mass difference between a glutamic acid residue and a gamma-carboxyglutamic acid residue allows for the identification of carboxylated peptides. Fragmentation patterns in the MS/MS spectra can pinpoint the exact location of the Gla residues.
Materials:
-
Purified VKDP
-
Dithiothreitol (DTT) and iodoacetamide for reduction and alkylation
-
Trypsin or other suitable protease
-
2M methanolic HCl for methylation (optional, but recommended)
-
LC-MS/MS system (e.g., Q-Exactive HF MS)
-
C18 nano-LC column
-
Mobile phases: A (0.1% formic acid in water) and B (0.1% formic acid in 80% acetonitrile)[7]
-
Proteomics data analysis software
Protocol:
-
Sample Preparation: a. Reduction and Alkylation: Reduce disulfide bonds in the protein sample with DTT and alkylate the resulting free thiols with iodoacetamide. b. Proteolytic Digestion: Digest the protein with trypsin overnight at 37°C. c. (Optional) Methylation: To stabilize Gla residues, perform two rounds of methylation using 2M methanolic HCl with incubation at room temperature for one hour each.[6] Lyophilize the sample after methylation. d. Desalting: Desalt the peptide mixture using a C18 StageTip or similar device.
-
LC-MS/MS Analysis: a. Reconstitute the desalted peptides in mobile phase A. b. Load the sample onto the nano-LC column. c. Elute the peptides using a gradient of mobile phase B. d. Analyze the eluting peptides in the mass spectrometer using a data-dependent acquisition mode. The instrument should be set to acquire a full MS scan followed by several MS/MS scans of the most abundant precursor ions.
-
Data Analysis: a. Search the acquired MS/MS data against a protein sequence database containing the sequence of the VKDP of interest. b. Specify the variable modification of glutamic acid to gamma-carboxyglutamic acid (+43.9898 Da). If methylation was performed, also specify the methylation of Glu, Gla, and Asp residues. c. Identify peptides containing Gla residues and validate the MS/MS spectra to confirm the site of carboxylation. d. The degree of carboxylation at a specific site can be estimated by comparing the peak areas of the carboxylated and non-carboxylated forms of the peptide.
dot
Caption: Mass spectrometry workflow for carboxylation analysis.
Functional Assay: Prothrombin Time (PT) Assay
This protocol describes a functional assay to assess the overall carboxylation status of prothrombin in a plasma sample.
Principle: The prothrombin time (PT) test measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.[8][9][10] Since the activity of prothrombin is dependent on its carboxylation, an increased PT can indicate a deficiency in carboxylated prothrombin.
Materials:
-
Platelet-poor plasma sample
-
PT reagent (containing thromboplastin and calcium chloride)
-
Coagulometer or a water bath and stopwatch
-
Control plasma with a known PT
Protocol:
-
Sample Collection and Preparation: a. Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.[10] b. Centrifuge the blood sample to obtain platelet-poor plasma.
-
Assay Performance: a. Pre-warm the plasma sample and the PT reagent to 37°C. b. Pipette the plasma sample into a cuvette or test tube. c. Add the PT reagent to the plasma sample and simultaneously start a timer. d. Record the time in seconds for the formation of a fibrin clot. This is the prothrombin time.
-
Interpretation: a. Compare the PT of the test sample to the normal reference range (typically 10-13 seconds).[8] b. A prolonged PT may indicate a reduced level of functional, carboxylated prothrombin. c. To obtain a more quantitative measure of the degree of carboxylation, a standard curve can be generated by mixing plasma containing fully carboxylated prothrombin with plasma completely devoid of prothrombin in different ratios. The PT of the test sample can then be compared to this standard curve.
dot
Caption: Prothrombin Time (PT) assay workflow.
Conclusion
The determination of the degree of carboxylation of VKDPs is crucial for understanding their function and role in health and disease. The methods described in these application notes—ELISA, HPLC, mass spectrometry, and functional assays—provide a range of options for researchers. The choice of method will depend on the specific experimental goals, available resources, and the level of detail required. By applying these protocols, researchers and drug development professionals can accurately assess the carboxylation status of VKDPs, leading to new insights into their biological roles and the development of novel therapeutic strategies.
References
- 1. mybiosource.com [mybiosource.com]
- 2. krishgen.com [krishgen.com]
- 3. Human DCP ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Human DCP(Des-gamma carboxyprothrombin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 10. Laboratory Evaluation of Coagulopathies - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in LC-MS analysis of vitamin K
Welcome to the technical support center for LC-MS analysis of vitamin K. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of this compound?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample apart from the analyte of interest.[1] For this compound analysis, which is often performed on serum, plasma, or food samples, this includes endogenous components like proteins, salts, and particularly phospholipids.[1][2][3]
Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound), leading to either ion suppression or, less commonly, ion enhancement.[1][4] This interference can significantly impact the accuracy, precision, and sensitivity of the analysis.[4][5] this compound compounds are particularly susceptible because they are highly lipophilic (fat-soluble) and present at very low concentrations in biological samples, making their signal easily obscured by more abundant matrix components.[3][6][7]
Q2: I'm observing significant ion suppression. What is the most effective first step to mitigate this?
A: The most critical and effective strategy to counteract matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][8][9] A SIL-IS, such as deuterated vitamin K1 (Vitamin K1-d7) or 13C6-vitamin K1, is chemically identical to the analyte but has a different mass.[2][10]
Because it co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement.[2][11] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by the matrix effect is normalized, leading to more accurate and reliable quantification.[1][10] While significant ion suppression may still occur, the SIL-IS adequately compensates for it.[10]
Below is a diagram illustrating the principle of using a SIL-IS to correct for matrix effects.
Q3: Which sample preparation technique is best for reducing matrix effects before analyzing this compound?
A: The choice of sample preparation technique depends on the matrix complexity and desired cleanliness of the final extract. The three most common and effective methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).[2] Often, a combination of these techniques yields the best results.[2][12]
-
Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of this compound, LLE is highly effective.[2] It uses an organic solvent (like hexane or an ethanol/hexane mixture) to extract this compound from the aqueous sample matrix, leaving behind many polar interferences.[8][13]
-
Solid-Phase Extraction (SPE): SPE provides excellent selectivity by using a solid sorbent to retain the analyte while matrix components are washed away.[1][2] It is very effective at removing interfering compounds and can significantly improve the sensitivity of the assay.[14]
-
Protein Precipitation (PP): This is a rapid and simple method where a solvent like acetonitrile or ethanol is used to crash out proteins.[2][13] However, it is the least selective method and may not sufficiently remove other matrix components like phospholipids. Therefore, it is often used in combination with LLE or SPE.[2]
A specialized form of SPE involves phospholipid removal plates, which are highly effective for plasma and serum samples, as phospholipids are a major source of ion suppression.[3]
Troubleshooting Guide
Issue: Poor peak shape and low signal intensity for this compound analytes.
This common issue often points to insufficient sample cleanup or suboptimal chromatographic conditions.
Workflow for Troubleshooting Poor Signal
-
Verify Internal Standard Performance: Ensure your SIL-IS is being recovered properly. If the IS signal is also low, it points to a systemic issue in the extraction or injection phase rather than just matrix effects on the analyte.
-
Enhance Sample Preparation: If you are only using protein precipitation, consider adding an LLE or SPE step for more thorough cleanup. For plasma/serum, incorporating a specific phospholipid removal step can dramatically reduce ion suppression.[3]
-
Optimize Chromatography: Better separation of this compound from co-eluting matrix components is key.[1]
-
Column Choice: Columns with different selectivities, such as a PFP (Pentafluorophenyl) column, can improve separation from endogenous interferences.[10][13] Core-shell columns can also offer higher efficiency and better peak shapes for hydrophobic molecules like this compound.[6]
-
Mobile Phase: Adjusting the mobile phase composition and gradient can shift the retention time of this compound away from regions of high matrix interference.[5]
-
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum
This protocol is adapted from methodologies designed to extract lipophilic vitamins from serum.[13][15]
-
Sample Aliquot: Transfer 500 µL of serum sample into a glass test tube.
-
Add Internal Standard: Spike the sample with 50 µL of the SIL-IS working solution (e.g., K1-d7 at 100 ng/mL in methanol) and vortex briefly.[3]
-
Protein Precipitation: Add 1.5 mL of ethanol to the tube, vortex for 1 minute to precipitate proteins.[13]
-
Extraction: Add 4 mL of n-hexane, vortex vigorously for 1 minute.[13][15]
-
Centrifugation: Centrifuge the tubes for 10 minutes at approximately 4000 rpm to separate the layers.[3][13]
-
Evaporation: Carefully transfer the upper organic (hexane) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[13]
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 15:85 water:methanol) for injection into the LC-MS system.[3][13]
Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
This protocol is based on a method using a phospholipid removal plate, which simplifies cleanup and is highly effective.[3]
-
Sample Aliquot: Mix a 500 µL aliquot of plasma/serum with 5 µL of the SIL-IS solution.
-
Protein Precipitation: Add 1.5 mL of acetonitrile, vortex for 20 seconds.
-
Centrifugation: Centrifuge at 4300 rpm for 10 minutes.
-
Phospholipid Removal: Load the resulting supernatant onto a phospholipid removal 96-well plate.
-
Elution: Apply a vacuum to collect the eluate.
-
Evaporation: Evaporate the eluate to dryness at 50 °C under nitrogen.
-
Reconstitution: Reconstitute the extract with 100 μL of the initial mobile phase for analysis.
Quantitative Data on Method Performance
The following tables summarize the performance of various LC-MS methods for this compound analysis, highlighting the effectiveness of different sample preparation and analytical strategies.
Table 1: Comparison of Sample Preparation Techniques and Matrix Effects
| Analyte(s) | Matrix | Sample Preparation | Matrix Effect / Factor | Internal Standard Used? | Reference |
| K1, MK-4, MK-7 | Human Serum | Solid-Phase Extraction (SPE) | -2.8% to +13% | Yes (Deuterated IS) | [14] |
| Vitamin K1 | Human Serum | PRiME µElution SPE | Significant suppression observed | Yes (13C6-vitamin K1) | [10] |
| K1, K2 (MK4, MK7) | Plasma | Phospholipid Removal Plate | No chromatographic interferences observed | Yes (K1-d7, MK4-d7, MK7-d7) | [3] |
| Vitamin K1 | Spinach, Kimchi | LLE | No significant change in ionization efficiency | Yes (Vitamin K1-d7) | [11] |
Table 2: Achieved Limits of Quantification (LOQ) with Different Methods
| Analyte(s) | Matrix | Method | LOQ / LLMI | Reference |
| Vitamin K1 | Serum | UPLC-MS/MS (ESI) with SPE | 0.05 ng/mL | [10] |
| K1, MK-4, MK-7 | Human Serum | LC-MS/MS with SPE | K1 & MK-4: ~0.14 nmol/L, MK-7: ~4.4 nmol/L | [2] |
| Vitamin K3 | Human Plasma | UPLC-MS/MS (ESI) | 0.03 ng/mL | [2] |
| K1, K1 Epoxide | Human Plasma | LC-APCI-MS/MS | 30 pg/mL (LOD) | [2] |
| This compound's | Serum | LC-MS/MS (ESI) with LLE | 50 pg/mL to 1 ng/mL | [13] |
References
- 1. longdom.org [longdom.org]
- 2. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Discover the Methodology for Effectively Evaluating and Screening for this compound Compounds | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of isotope ratios in vitamin K1 (phylloquinone) from human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
improving the sensitivity of vitamin K detection in serum samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of vitamin K detection in serum samples.
Frequently Asked Questions (FAQs)
Q1: Why is the sensitive detection of this compound in serum so challenging?
A1: Several factors contribute to the difficulty of accurately measuring this compound in serum. The vitamin's non-polar, lipophilic nature means it is present in very low circulating concentrations and is often subject to interference from a high background of endogenous lipids.[1][2] this compound also exhibits significant intra- and inter-individual variation in plasma concentrations.[1] Furthermore, its hydrophobicity can cause it to adhere to glass and plastic surfaces, leading to sample loss during preparation.[3]
Q2: What are the most sensitive methods for quantifying this compound in serum?
A2: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FD) after post-column reduction is widely recognized as a highly selective and sensitive method.[4][5][6] In recent years, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has become increasingly common due to its enhanced sensitivity, specificity, and throughput, though it can be susceptible to matrix effects.[1][7]
Q3: What is the purpose of post-column reduction in HPLC-fluorescence detection?
A3: this compound in its natural quinone form is not fluorescent. The post-column reactor contains a reducing agent, typically powdered zinc, which converts this compound into its fluorescent hydroquinone derivative.[4][8] This chemical reduction step is essential for enabling highly sensitive fluorescence detection.
Q4: What are the critical pre-analytical steps for handling serum samples?
A4: Proper sample handling is crucial to prevent degradation. This compound is very sensitive to light, so all analytical procedures should be carried out under subdued lighting.[9][10] Samples should be promptly centrifuged after collection and stored frozen at -20°C or lower for long-term stability.[8][10]
Q5: Should I measure this compound in serum or plasma?
A5: Both serum and plasma are suitable for this compound analysis.[8][10] The choice often depends on the specific protocol or other analytes being measured from the same sample. Consistency in sample type is key for comparative studies.
Q6: What should I use as an internal standard?
A6: Using an internal standard is critical to compensate for procedural losses during extraction and analysis. Deuterated analogs of the specific this compound forms being measured (e.g., Phylloquinone-D7 for Vitamin K1) are ideal for mass spectrometry methods.[1][11] For HPLC-FD, synthetic this compound derivatives or other menaquinones not expected in the sample (e.g., MK-6) have been successfully used.[5][12]
Troubleshooting Guides
Problem: Low or No Signal / Poor Sensitivity
Click to expand troubleshooting steps
-
Possible Cause 1: Analyte Degradation.
-
Possible Cause 2: Inefficient Extraction.
-
Solution: this compound's lipophilic nature requires robust extraction. Optimize liquid-liquid extraction (LLE) with solvents like hexane or combine LLE with solid-phase extraction (SPE) for cleaner samples.[1][11] Ensure complete evaporation of the organic solvent and proper reconstitution in a compatible solvent.
-
-
Possible Cause 3 (HPLC-FD): Inactive Post-Column Reactor.
-
Solution: The zinc particles in the reduction column become oxidized and lose activity over time. Check the performance of the reactor and replace the zinc packing as needed.[8]
-
-
Possible Cause 4 (LC-MS/MS): Ion Suppression.
-
Solution: Co-eluting endogenous lipids can suppress the ionization of this compound.[1][9] Improve sample cleanup by using SPE or specific phospholipid removal plates.[2] Adjusting the chromatographic gradient to better separate this compound from interfering matrix components can also significantly improve signal.[3]
-
-
Possible Cause 5 (LC-MS/MS): Poor Ionization.
-
Solution: this compound compounds can be difficult to ionize.[3] Optimize mobile phase additives (e.g., ammonium formate) to promote adduct formation. If using electrospray ionization (ESI) yields a poor signal, consider using an atmospheric pressure chemical ionization (APCI) source, which can be more effective for non-polar molecules.[6]
-
Problem: High Background or Interfering Peaks
Click to expand troubleshooting steps
-
Possible Cause 1: Matrix Interference.
-
Solution: Serum is a complex matrix rich in lipids that can interfere with detection.[4] A multi-step sample preparation, such as combining protein precipitation, LLE, and SPE, is often necessary to achieve a clean extract.[1][11] Using highly selective HPLC columns, such as those with PFP or Biphenyl phases, can also help resolve this compound from interferences.[2][9]
-
-
Possible Cause 2: System Contamination.
-
Solution: Use only HPLC or MS-grade solvents and reagents. Regularly flush the HPLC/LC-MS system to remove contaminants that may have built up in the lines, injector, or column.
-
Problem: Poor Reproducibility (High %CV)
Click to expand troubleshooting steps
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Manually intensive extraction procedures can be a major source of variability. The consistent use of an appropriate internal standard added at the very beginning of the extraction process is essential to correct for variability.[1][12] Where possible, consider automated sample preparation platforms.
-
-
Possible Cause 2: Analyte Adsorption.
-
Solution: Due to its hydrophobicity, this compound can adsorb to plastic and glass surfaces.[3] Use low-adsorption autosampler vials and plates. Check for sample carryover by injecting a blank solvent after a high-concentration sample.
-
-
Possible Cause 3: HPLC System Instability.
-
Solution: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump, which can cause pressure fluctuations and retention time shifts.[8] Check the system for any leaks and ensure the pump is delivering a stable flow rate.
-
Quantitative Data Summary
Table 1: Comparison of Common Analytical Methods for this compound in Serum
| Method | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| HPLC-Fluorescence Detection (FD) | 0.03 - 0.15 ng/mL[5][13] | High sensitivity and selectivity; robust and well-established.[4] | Requires extensive sample cleanup; requires post-column derivatization.[1][7] |
| LC-Tandem Mass Spectrometry (MS/MS) | 50 pg/mL - 1 ng/mL[9] | Highest specificity and sensitivity; high throughput possible.[1] | Susceptible to matrix effects (ion suppression); more expensive equipment.[1] |
| HPLC-UV Detection | ~0.33 ng/mL[1] | Cost-effective and straightforward. | Generally lacks the sensitivity required for endogenous serum levels.[1] |
Table 2: Example Performance Data for Validated this compound Detection Methods
| Method | Analyte | LOQ / LOD | Recovery | Inter-Assay Precision (%CV) | Intra-Assay Precision (%CV) | Reference |
| HPLC-FD | K1, MK-7 | 0.03 ng/mL | 98% - 110% | < 10% | < 10% | [5] |
| HPLC-FD | MK-4 | 0.04 ng/mL | 98% - 110% | < 10% | < 10% | [5] |
| HPLC-FD | K1 | LOD: 0.015 ng/mL | 91% - 114% | < 10% | < 10% | [13] |
| HPLC-FD | K1 | LOD: 4 fmol | - | 8.1% - 16% | 3.0% - 8.2% | [14] |
| LC-MS/MS | K1, MK-4, MK-7 | 50 pg/mL - 1 ng/mL | - | < 10% | - | [9] |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis by HPLC-Fluorescence Detection (Based on methodologies described in Klapkova et al., 2018 and Marinova et al., 2011)[5][13]
-
Sample Preparation:
-
To a 500 µL serum sample in a glass tube, add an appropriate amount of internal standard.
-
Add 2 mL of ethanol to precipitate proteins and vortex for 30 seconds.[15]
-
Add 4 mL of n-hexane, vortex vigorously for 1 minute, and centrifuge to separate the phases.[5][15]
-
Transfer the upper n-hexane layer to a clean tube.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a non-polar solvent (e.g., hexane).
-
Apply the sample to a pre-conditioned silica SPE cartridge.
-
Wash the cartridge with hexane to remove interfering lipids.
-
Elute the this compound fraction with a slightly more polar solvent, such as hexane containing a small percentage of diethyl ether.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
HPLC-FD Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of methanol and a suitable salt buffer.
-
Post-Column Reactor: A column packed with powdered metallic zinc placed between the analytical column and the detector.[5][8]
-
Fluorescence Detection: Excitation at ~246 nm and emission at ~430 nm.[5]
-
Protocol 2: Sample Preparation and Analysis by LC-MS/MS (Based on methodologies described by Thermo Fisher Scientific and SiliCycle)[9][11]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 500 µL serum sample, add 50 µL of an internal standard solution.
-
Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.[9]
-
Add 4 mL of hexane, vortex for 1 minute, and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[9]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under nitrogen. Note: Protect the sample from light during this step.[9]
-
Reconstitute the extract in 200 µL of a methanol/water mixture and transfer to an MS vial.[9]
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system capable of high pressure gradients.
-
Column: A column with high selectivity for hydrophobic compounds, such as a C18, PFP, or Biphenyl phase.[2][9]
-
Mobile Phase: A gradient using water and methanol containing 0.1% formic acid and/or 5mM ammonium formate to assist ionization.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode using either ESI or APCI.
-
Detection: Scheduled Selected Reaction Monitoring (SRM) to maximize sensitivity and throughput by monitoring specific precursor-to-product ion transitions for each this compound analog and internal standard.
-
Visualizations
Caption: General workflow for sensitive this compound analysis in serum samples.
Caption: Schematic of an HPLC system with post-column reduction for fluorescence detection.
Caption: Troubleshooting logic for addressing low signal in this compound analysis.
References
- 1. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 3. Discover the Methodology for Effectively Evaluating and Screening for this compound Compounds | Separation Science [sepscience.com]
- 4. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. listarfish.it [listarfish.it]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Human biomarkers for measuring this compound intake and status | OpeN-Global | King’s College London [kcl.ac.uk]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. A Validated HPLC Method for the Determination of this compound in Human Serum – First Application in a Pharmacological Study [benthamopenarchives.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Menaquinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of menaquinones (Vitamin K2). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of menaquinones in a question-and-answer format.
Question: Why are my menaquinone peaks tailing or showing poor symmetry?
Answer: Peak tailing in menaquinone analysis can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause tailing. Using a column with end-capping or a C30 stationary phase can minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[1]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2][3]
-
Column Contamination or Degradation: Buildup of contaminants on the column or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent or replace it if necessary.[4]
Question: My chromatogram shows broad peaks for menaquinones. What is the cause and how can I fix it?
Answer: Broad peaks can compromise resolution and sensitivity. Common causes include:
-
Large Injection Volume: Injecting a large volume of sample can lead to band broadening. It is advisable to inject a smaller volume.[5]
-
Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks. Optimize the flow rate for your column and separation.[3]
-
Column Deterioration: An aging or damaged column can result in broader peaks.[4] Consider replacing the column.
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the lengths as short as possible.
Question: I am observing split peaks for my menaquinone analytes. What could be the issue?
Answer: Split peaks suggest a problem with the sample introduction or the column itself.
-
Partially Clogged Frit: A blocked inlet frit on the column can cause the sample to be distributed unevenly, leading to split peaks. Back-flushing the column or replacing the frit may resolve the issue.[1]
-
Column Void or Channeling: A void at the head of the column or channeling within the packing material can cause the sample band to split. This often requires replacing the column.[1]
-
Sample Solvent Effects: Injecting the sample in a solvent that is not compatible with the mobile phase can cause peak splitting.[2] Ensure the sample solvent is miscible with the mobile phase.
Question: What are the likely sources of ghost peaks in my blank runs?
Answer: Ghost peaks are extraneous peaks that appear in blank injections and can interfere with the analysis.
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[4]
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. Implement a thorough needle wash program and, if necessary, inject a blank solvent after high-concentration samples.
-
Sample Degradation: Menaquinones are susceptible to degradation, especially when exposed to light or alkaline conditions.[6] Degradation products may appear as unexpected peaks. Prepare samples fresh and store them in amber vials to protect them from light.[6]
Question: Why is the recovery of my menaquinones low?
Answer: Low recovery can be due to several factors during sample preparation and analysis.
-
Incomplete Extraction: Menaquinones, being fat-soluble, may require specific extraction procedures for complete recovery from complex matrices. A mixture of isopropanol and n-hexane is often used for efficient extraction.[7] Multiple extraction steps may be necessary to ensure high recovery.[6]
-
Poor Solubility: Menaquinones have low solubility in highly polar solvents.[8] This can lead to precipitation and loss of analyte. Ensure the chosen solvent for sample reconstitution is appropriate.
-
Adsorption to Surfaces: Menaquinones can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene vials can help minimize this issue.
Frequently Asked Questions (FAQs)
What is the best type of HPLC column for menaquinone analysis?
Reverse-phase columns are most commonly used for menaquinone analysis. C18 and C30 columns are frequently employed.[8] C30 columns can offer better separation for the different menaquinone isomers due to their shape selectivity. C8 columns have also been used successfully for faster analysis.[8]
What detection methods are suitable for menaquinones?
UV detection at around 248 nm is a common and robust method for menaquinone analysis.[6][7] For higher sensitivity, especially for low concentrations in biological samples, fluorescence detection after post-column reduction with zinc or platinum is a powerful technique.[9][10]
How can I improve the stability of my menaquinone samples and standards?
Menaquinones are sensitive to light, heat, and alkaline conditions.[6] To ensure stability:
-
Protect samples and standards from light by using amber glassware or covering vials with aluminum foil.[6]
-
Store stock solutions and samples at low temperatures, typically at 4°C or below.
-
Avoid alkaline pH conditions during sample preparation and in the mobile phase.[6]
Experimental Protocol: HPLC Analysis of Menaquinone-7 (MK-7)
This protocol provides a general methodology for the analysis of MK-7 in a supplement product. Method validation and optimization will be required for specific sample matrices and instrumentation.
1. Sample Preparation
-
Extraction: For an oil-based supplement, dissolve a known amount of the sample in n-hexane. For solid supplements, grind the sample to a fine powder and extract with a mixture of 2-propanol and n-hexane (e.g., 2:1 v/v).[7] Sonication or vortexing can aid in extraction.
-
Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[9]
-
Final Solution: Evaporate the extraction solvent under a stream of nitrogen. Reconstitute the residue in the mobile phase or a suitable solvent like methanol. Filter the final solution through a 0.45 µm filter into an amber HPLC vial.[6]
2. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 or C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol/Isopropanol (e.g., 85:15 v/v) or Gradient: A mixture of organic solvents like methanol, ethanol, and water.[11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection | UV at 248 nm or Fluorescence (Excitation: 246 nm, Emission: 430 nm) after post-column reduction. |
3. Data Analysis
-
Identify the MK-7 peak by comparing its retention time to that of a certified reference standard.
-
Quantify the amount of MK-7 in the sample by creating a calibration curve using standards of known concentrations.
Quantitative Data Summary
The following table summarizes typical performance data for HPLC analysis of menaquinones from various studies.
| Parameter | Menaquinone | Value | Reference |
| Retention Time | MK-7 | ~7.19 min | [7] |
| Retention Time | MK-7 | ~2.3 min | [11] |
| Limit of Detection (LOD) | MK-7 | 0.1 µg/mL | [7] |
| Limit of Quantification (LOQ) | MK-7 | 0.29 µg/mL | [7] |
| Limit of Quantification (LOQ) | MK-4 | 0.04 ng/mL | [9] |
| Limit of Quantification (LOQ) | MK-7 | 0.03 ng/mL | [9] |
| Recovery | MK-7 | >94% | [7] |
| Recovery | MK-7 | 96.0% - 108.9% | [8] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common HPLC analysis issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. mastelf.com [mastelf.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Menaquinone-7 by a Simplified Reversed Phase- HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimization of Sample Preparation for Vitamin K Analysis in Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the analysis of vitamin K in various food matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low recovery of this compound from my food samples. What are the potential causes and solutions?
A: Low recovery of this compound is a common issue stemming from several factors throughout the sample preparation process. Here are the primary causes and troubleshooting steps:
-
Incomplete Extraction: this compound is a lipophilic (fat-soluble) vitamin, and its extraction efficiency is highly dependent on the solvent system and the food matrix.[1][2]
-
Solution:
-
For high-fat matrices like oils and meats, ensure thorough homogenization and consider using a combination of polar and non-polar solvents (e.g., hexane/isopropanol or hexane/ethanol) to effectively break lipid-analyte interactions.[2]
-
Ultrasound-assisted extraction (UAE) can improve extraction efficiency by increasing solvent penetration into the sample matrix.[1][3]
-
For complex matrices, enzymatic hydrolysis (e.g., using lipase) prior to solvent extraction can help release this compound from the fat globules, although this method can be time-consuming.[1][4]
-
-
-
Degradation of this compound: this compound is sensitive to light, heat, and alkaline conditions.[5][6][7]
-
Solution:
-
Protect samples from light at all stages by using amber glassware or wrapping containers in aluminum foil.[5]
-
Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature or a gentle stream of nitrogen for solvent removal. A study on pressurized liquid extraction (PLE) showed that temperatures above 110°C can lead to thermal degradation of vitamin K1.[8]
-
Saponification, a traditional method to remove lipids, should be avoided as the strong alkaline conditions can destroy this compound.[1][4]
-
-
-
Losses during Cleanup: Solid-phase extraction (SPE) is a common cleanup step, but improper column selection or elution can lead to analyte loss.
-
Solution:
-
Ensure the SPE cartridge (e.g., silica, C18) is appropriate for the sample extract and that the column is properly conditioned before loading the sample.[4]
-
Optimize the composition and volume of the washing and elution solvents to ensure that interferences are removed without eluting the this compound. A common elution solvent for silica SPE is a mixture of hexane and diethyl ether (e.g., 97:3, v/v).[3][4]
-
-
Q2: My chromatograms show significant matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects are a major challenge in LC-MS/MS analysis, especially when using electrospray ionization (ESI).[9][10] They are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.
-
Solutions:
-
Improve Sample Cleanup: A more rigorous cleanup procedure is the most effective way to reduce matrix effects.
-
Optimize Chromatographic Separation:
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d7-PK, d7-MK-4) is crucial to compensate for matrix effects and variations in sample preparation and instrument response.[9]
-
Consider a Different Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than ESI for certain compounds.[9]
-
Q3: What is the best extraction method for different types of food matrices?
A: The optimal extraction method depends on the characteristics of the food matrix, particularly its fat and water content.
-
High-Fat Foods (e.g., oils, butter, meat):
-
Green Leafy Vegetables (e.g., spinach, kale):
-
Homogenization and Solvent Extraction: Homogenize the sample (lyophilized or fresh) and extract with a solvent mixture. Protecting the sample from light is critical due to the presence of chlorophyll, which can promote photodegradation.
-
-
Fermented Foods (e.g., cheese, natto):
-
Dairy Products:
Q4: How can I prevent the degradation of this compound during sample storage and preparation?
A: this compound is susceptible to degradation from light, heat, and alkaline conditions.[5][6][7]
-
Storage: Store samples at -80°C to minimize degradation.[9]
-
Light Protection: Use amber-colored glassware or wrap containers with aluminum foil throughout the entire procedure.[5]
-
Temperature Control: Avoid high temperatures during extraction and evaporation steps.
-
pH Control: Avoid strongly alkaline conditions. Saponification should generally be avoided.[1][4]
-
Oxygen Exclusion: For sensitive analyses, it is recommended to exclude oxygen from mobile phases by continuously bubbling a stream of nitrogen through the eluent bottles.[4]
Data Presentation: Comparison of Sample Preparation and Analytical Methods
Table 1: Recovery of Vitamin K1 Using Different Extraction Methods
| Food Matrix | Extraction Method | Recovery (%) | Reference |
| Fat-containing foods | Ultrasound-Assisted Extraction (UAE) with SPE | 80.9 - 119.1 | [1][3] |
| Fermentation Broth | Thermo-acidic extraction with ethanol | 96.0 - 108.9 | [14] |
| Human Plasma | Protein Precipitation with Acetonitrile | Not specified, but excellent accuracy and precision reported | [10] |
| Various Foods | Liquid-Liquid Extraction with SPE | Coefficients of variation did not exceed 10% | [15] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis
| Analytical Method | Analyte | LOD | LOQ | Reference |
| LC-MS/MS | Vitamin K1 | 0.05 µg/kg | 0.16 µg/kg | [1][3] |
| HPLC-FLD | Phylloquinone (in plasma) | - | 0.04 ng/mL | [15] |
| LC-ESI-MS/MS | PK, MK-4, MK-7, MK-9 | - | 0.7 µ g/100g | [9] |
| HPLC-UV | Menaquinone-7 | 0.03 µg/mL | 0.10 µg/mL | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and Solid-Phase Extraction (SPE) for Vitamin K1 in Fat-Containing Foods
This protocol is adapted from a method for determining vitamin K1 in fat-containing foods.[1][3]
-
Sample Homogenization: Weigh 0.1 g of the homogenized sample into a 10 mL tube.
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution (e.g., Vitamin K1-D7).
-
Extraction:
-
Add 7 mL of n-hexane to the tube and vortex to mix.
-
Perform ultrasound-assisted extraction under optimal conditions (e.g., 50 °C, 700 W, 50 min).
-
-
Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica SPE cartridge (e.g., 500 mg, 3 mL) by washing with hexane/diethyl ether (97:3, v/v) followed by pure hexane.
-
Load the supernatant from the extraction onto the conditioned SPE cartridge.
-
Wash the cartridge with hexane to remove non-polar interferences.
-
Elute the this compound fraction with 8 mL of hexane/diethyl ether (97:3, v/v).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
This is a general protocol that can be adapted for various food matrices.[2]
-
Sample Homogenization: Homogenize a known amount of the food sample. For dry samples, rehydration may be necessary.
-
Extraction:
-
Add a mixture of isopropanol and hexane (e.g., 1:2 v/v) to the homogenized sample.
-
Vortex or shake vigorously for a specified period (e.g., 15-30 minutes).
-
-
Phase Separation:
-
Add water or a saline solution to induce phase separation.
-
Centrifuge to obtain a clear separation of the aqueous and organic layers.
-
-
Collection of Organic Layer: Carefully collect the upper organic layer (hexane), which contains the lipid and this compound.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with hexane to maximize recovery.
-
Washing: Combine the organic extracts and wash with water to remove any remaining polar interferences.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, then evaporate the solvent to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for further cleanup (e.g., SPE) or direct analysis.
Visualizations
Caption: General experimental workflow for this compound analysis in food matrices.
Caption: Decision tree for selecting a sample preparation method for this compound analysis.
References
- 1. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. [Study on the degradation kinetics of vitamin K3 powder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitative measurement of vitamin K2 (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Long-Chain Menaquinones
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for the complex process of quantifying long-chain menaquinones (MKs), also known as vitamin K2.
Frequently Asked Questions (FAQs)
Q1: What are long-chain menaquinones and why is their quantification important?
Long-chain menaquinones (MKs) are a form of vitamin K2, a group of essential fat-soluble vitamins.[1][2] They are characterized by a 2-methyl-1,4-naphthoquinone ring with a side chain composed of a variable number of isoprenoid units (from 5 to 13).[2][3] For example, MK-7 has seven isoprenoid units. These compounds are primarily synthesized by bacteria and are found in fermented foods like natto and cheese, as well as in some animal products.[2][4] Accurate quantification is crucial as long-chain MKs like MK-7 have a longer half-life in the blood compared to shorter-chain forms and are associated with bone metabolism, cardiovascular health, and blood coagulation.[4][5]
Q2: What are the primary challenges in the quantification of long-chain menaquinones?
The analysis of long-chain MKs is inherently difficult due to several factors:
-
Extreme Hydrophobicity: Their long isoprenoid side chains make them highly lipophilic (fat-soluble), leading to poor solubility in polar solvents and a tendency to adhere to plastic and glass surfaces.[6]
-
Low Concentrations: MKs are often present at very low concentrations (pg/mL to ng/mL) in biological samples like serum and plasma, requiring highly sensitive analytical methods.[6][7][8]
-
Complex Matrices: They are typically embedded in complex lipid-rich matrices (e.g., cell membranes, oils in dietary supplements, plasma), which can cause significant interference and ion suppression during analysis.[9][10]
-
Poor Ionization: These compounds are difficult to ionize efficiently for mass spectrometry detection.[6][11]
-
Lack of Standards: Commercially available analytical standards for many long-chain forms (MK-8 through MK-13) are scarce, complicating accurate identification and quantification.
-
Isomer Separation: Chemically synthesized MK-7 can contain various inactive cis isomers, which are difficult to separate from the biologically active all-trans form.[4][10]
Q3: What are the most common analytical methods for quantifying long-chain MKs?
High-Performance Liquid Chromatography (HPLC) is the standard separation technique.[3] It is most often coupled with tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity, which is necessary for detecting the low concentrations of MKs in biological samples.[3][5][9]
-
Separation: Reversed-phase columns, such as C18, are frequently used.[12] Specialized columns like core-shell C18 or those with biphenyl phases can offer improved peak shape and resolution for highly hydrophobic analytes.[6][9][11]
-
Detection: While UV and fluorescence detectors can be used, MS/MS is preferred.[13] Atmospheric Pressure Chemical Ionization (APCI) is often the chosen ion source as it is effective for nonpolar compounds like MKs.[7][14]
Q4: Are analytical standards for long-chain menaquinones readily available?
Standards for shorter-chain menaquinones like MK-4 and the common long-chain form MK-7 are commercially available from suppliers like Sigma-Aldrich.[15][16] However, obtaining certified reference standards for longer forms (MK-8, MK-9, MK-10, etc.) is a significant challenge. Researchers often have to rely on purification from bacterial cultures or use the response factor of a more common standard (like MK-7) to estimate the concentration of other long-chain forms, which can introduce inaccuracies.
Troubleshooting Guide
Problem: My recovery of long-chain MKs from the sample matrix is very low. What can I do?
Low recovery is a frequent issue, often stemming from inefficient extraction from complex matrices like bacterial biomass or oil-based supplements.
-
Optimize Cell Lysis: For bacterial samples, the thick cell wall must be disrupted to release the menaquinones located in the cytoplasmic membrane.[1][17] Consider enzymatic treatment (e.g., lysozyme) or physical methods like bead-beating.[17][18]
-
Select Appropriate Solvents: Extraction is typically performed with organic solvents. A common approach is a two-step liquid-liquid extraction using a polar solvent like ethanol or methanol followed by a non-polar solvent like n-hexane.[5] For wet bacterial biomass, direct extraction with ethanol has been shown to be effective.[1]
-
Consider Saponification: For oil-based matrices, saponification can break down triglycerides that interfere with extraction. However, this is a harsh method and should be optimized to avoid degradation of the menaquinones.
-
Use Solid-Phase Extraction (SPE): SPE can be used for sample cleanup after the initial extraction to remove interfering lipids.[7] However, methods must be carefully validated, as low recovery from SPE columns has been reported for oil-based supplements.[10]
-
Protect from Light: All menaquinones are light-sensitive. Perform all extraction and sample preparation steps under yellow light or in amber vials to prevent photo-oxidation.[7]
Problem: I'm seeing poor chromatographic peak shape, tailing, or low resolution.
This often points to issues with the interaction between the highly hydrophobic MKs and the LC system.
-
Column Choice: Standard C18 columns may not provide sufficient retention or good peak shape. Consider using a core-shell C18 column, which can improve efficiency, or a column with a different chemistry, like a biphenyl phase, which can offer better performance for lipophilic compounds.[6][9][11]
-
Mobile Phase Composition: A strong non-polar organic solvent is required. Mobile phases often consist of methanol, sometimes mixed with isopropanol or acetonitrile.[11][12][14] Ensure the mobile phase has sufficient elution strength for these high LogP compounds.
-
Column Temperature: Increasing the column temperature (e.g., to 35-40°C) can decrease solvent viscosity and improve peak shape and runtime.[12][14]
-
System Contamination: The hydrophobicity of MKs makes them prone to carryover. Implement rigorous wash cycles with a strong solvent (like isopropanol) between injections to clean the injector and column.
Problem: My signal intensity in the mass spectrometer is low or inconsistent.
This is a critical challenge due to the poor ionization efficiency of menaquinones.[6][11]
-
Choose the Right Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is generally preferred over Electrospray Ionization (ESI) for nonpolar analytes like menaquinones, as it tends to provide better sensitivity.[7][11]
-
Optimize Source Parameters: Carefully optimize APCI source parameters, including vaporizer temperature and corona discharge current, to maximize the formation of protonated molecules ([M+H]^+).
-
Address Matrix Effects: Co-eluting lipids from the sample can suppress the ionization of your target analytes.[9] Improve sample cleanup using SPE or a simple phospholipid removal procedure to reduce matrix interference.[9]
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated MK-7) is highly recommended to correct for variations in extraction, matrix effects, and instrument response.[3]
Problem: I am having trouble separating the cis and trans isomers of MK-7.
This is crucial for dietary supplements, as only the all-trans isomer is biologically active.[13] Synthetically produced MK-7 often contains inactive cis isomers.[4][10]
-
Specialized Columns: Standard C18 columns may not be able to resolve these geometric isomers. Specialized stationary phases, such as those with cholesteryl-group ligands, have been successfully used for the stereoselective separation of MK-7 isomers.[10]
-
Method Optimization: Isocratic elution conditions with a carefully optimized mobile phase composition are often required for this type of separation.[10] The analysis time may be significantly longer than a standard quantification run.[10]
Quantitative Data Summary
For effective quantification, understanding method performance is key. The tables below summarize representative data for extraction efficiency and LC-MS/MS method performance.
Table 1: Comparison of Menaquinone Extraction Methods & Recovery
| Matrix | Extraction Method | Menaquinone | Average Recovery (%) | Reference |
|---|---|---|---|---|
| Food & Feces | Liquid extraction with 2-propanol/hexane followed by SPE cleanup | MK-4 to MK-13 | 76.5 - 94.7% | [7] |
| Wet Bacterial Cells | Direct extraction with ethanol (x2) | MK-7 | ~102.8% (vs. control) | [19] |
| Homogenized Food | Liquid extraction with hexane/water | Phylloquinone, MK-4 | ~100% | [14] |
| Oil-Based Supplements | Standard addition method with sample prep | all-trans MK-7 | ~90% |[10] |
Table 2: Example LC-MS/MS Method Performance for MKs in Human Serum
| Analyte | Linearity (R²) | LLOQ (ng/mL) | LOD (ng/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
|---|---|---|---|---|---|---|
| MK-4 | 0.994 | 0.03 | 0.00375 | 3.2 - 14.3% | 8.7 - 15.2% | [5] |
| MK-7 | 0.978 | 0.03 | 0.0019 | 6.0 - 11.1% | 7.2 - 13.2% | [5] |
(LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; CV: Coefficient of Variation)
Detailed Experimental Protocol
Protocol: Quantification of Long-Chain Menaquinones from Bacterial Biomass by LC-MS/MS
This protocol provides a representative workflow for extracting and quantifying long-chain MKs (e.g., MK-7, MK-8, MK-9) from a bacterial source like Lactococcus lactis.
1. Sample Preparation & Extraction
-
Safety: Perform all steps involving organic solvents in a chemical fume hood. Protect samples from direct light throughout the procedure.
-
Harvesting: Centrifuge the bacterial culture (e.g., at 3000 x g for 10 min) to pellet the cells. Discard the supernatant.
-
Washing: Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media.
-
Cell Lysis (Optional but Recommended): For bacteria with thick cell walls, resuspend the pellet in a buffer containing lysozyme and incubate to aid in cell wall breakdown.[18]
-
Liquid-Liquid Extraction:
-
Add 10 mL of isopropanol and 4 mL of n-hexane to the wet cell pellet.[2]
-
Add an internal standard (e.g., deuterated MK-7) at a known concentration.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and cell disruption.[2]
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.[2]
-
Carefully collect the upper organic (n-hexane) layer into a clean glass tube.[2]
-
Repeat the extraction on the remaining aqueous layer with another 4 mL of n-hexane to maximize recovery.[2]
-
-
Drying and Reconstitution:
-
Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen gas.[2]
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of a suitable solvent like ethanol or methanol.[2][14]
-
Vortex and centrifuge to pellet any insoluble debris. Transfer the supernatant to an amber HPLC vial for analysis.
-
2. LC-MS/MS Analysis
-
LC System: An Agilent 1260 Infinity or similar.[11]
-
Column: Kinetex 5 µm EVO C18 (50 x 2.1 mm) or Raptor Biphenyl (100 x 2.1 mm).[9][11]
-
Mobile Phase A: Water.[11]
-
Mobile Phase B: Acetonitrile / Isopropanol (1:1, v/v).[11]
-
Flow Rate: 0.6 mL/min.[11]
-
Injection Volume: 5 µL.[11]
-
Example Gradient:
Time (min) %B 0.0 70 1.0 70 1.5 98 3.5 98 3.6 70 5.0 70 (This is an example gradient and must be optimized for your specific analytes and column).[11]
-
MS System: SCIEX 6500 Triple Quadrupole or similar.[11]
-
Ion Source: APCI, Positive Polarity.[11]
-
Source Temperature: 350°C.[11]
-
IonSpray Voltage: 5500 V.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Example transitions:
Analyte Q1 (m/z) Q3 (m/z) MK-4 445.4 187.1 MK-7 649.5 187.1 (MRM transitions should be optimized for your specific instrument).[11]
3. Data Analysis
-
Integrate the peak areas for the target analytes and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of prepared standards.
-
Calculate the concentration of menaquinones in the original sample using the calibration curve, accounting for all dilution factors during sample preparation.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: General workflow for the quantification of long-chain menaquinones.
Caption: A decision tree for troubleshooting low signal intensity issues.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Long-chain vitamin K2 production in Lactococcus lactis is influenced by temperature, carbon source, aeration and mode of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Menaquinone-7 Content and Impurities in Oil and Non-Oil Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discover the Methodology for Effectively Evaluating and Screening for this compound Compounds | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 10. mdpi.com [mdpi.com]
- 11. phenomenex.com [phenomenex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Navigating Vitamin K2 Testing: Key Challenges and Emerging Technologies - Eurofins USA [eurofinsus.com]
- 14. lcms.cz [lcms.cz]
- 15. Menaquinone (K2) analytical standard 863-61-6 [sigmaaldrich.com]
- 16. Menaquinone (K2) analytical standard 863-61-6 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Vitamin K Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of vitamin K isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating this compound isomers?
A1: The most prevalent techniques are Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and UltraPerformance Convergence Chromatography (UPC²), which is a form of Supercritical Fluid Chromatography (SFC). NP-HPLC is often cited in pharmacopoeial methods for vitamin K1 isomers.[1][2] RP-HPLC with specialized stationary phases like C30 offers high shape selectivity for hydrophobic, long-chain isomers.[3][4] UPC² provides a rapid and efficient alternative, often with reduced organic solvent consumption.[5]
Q2: Why is the separation of cis and trans isomers of vitamin K1 important?
A2: The trans-isomer of vitamin K1 (phylloquinone) is the biologically active form.[5] Synthetic vitamin K1 used in dietary supplements can contain significant amounts of the inactive cis-isomer.[5] Therefore, it is crucial to separate these isomers to accurately assess the nutritional value and potency of a product.[5]
Q3: What type of column is recommended for separating vitamin K1 isomers?
A3: For NP-HPLC, silica columns are commonly used.[1][2] For RP-HPLC, a C30 stationary phase is highly recommended due to its excellent shape selectivity for structurally related isomers, which is often superior to standard C18 columns for this application.[4][6][7][8] However, with optimized methods, C18 columns can also be used, particularly in UPC² systems.[5]
Q4: How can I improve the detection of this compound isomers?
A4: this compound isomers can be detected using UV absorbance, but their sensitivity is significantly enhanced by fluorescence detection after post-column reduction.[7][9][10] This involves converting the this compound quinones to their highly fluorescent hydroquinone derivatives.[6][10] This can be achieved using a post-column reactor with a reducing agent or a reduction catalyst column.[10] Mass spectrometry (MS) is also a highly sensitive and specific detection method.[9]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between cis and trans Vitamin K1 Isomers
Possible Causes & Solutions
-
Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient shape selectivity for these isomers in RP-HPLC.[4]
-
Solution: Switch to a C30 column, which is specifically designed for separating long-chain, structurally related isomers.[4]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.
-
Incorrect Column Temperature: Temperature can significantly impact the resolution of vitamin K1 isomers.[3][4]
-
Insufficient Method for Isomer Type: Different isomers may require different approaches. For menaquinone-7 (MK-7) geometric isomers, argentation chromatography, which involves the use of silver ions in the mobile or stationary phase, can be effective.[11]
Issue 2: Unstable and Drifting Retention Times
Possible Causes & Solutions
-
Insufficient Column Equilibration: This is a common issue, especially in normal-phase chromatography.[1]
-
Water Content in Normal-Phase Mobile Phase: NP-LC is highly sensitive to the water content in the eluent.[2]
-
Solution: To speed up equilibration and achieve stable retention times, a specific solvent preparation technique can be used. This involves pre-saturating a portion of the non-polar solvent (e.g., heptane) with water before mixing it with the rest of the mobile phase components.[2]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contamination of the Column or System: Extraneous compounds from the sample matrix or system can interfere with the chromatography.
-
Solution: Implement a robust sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to clean up the sample.[6][9] Ensure the HPLC system is clean; for NP-HPLC, be aware that some components of RP-HPLC systems may be incompatible with the organic solvents used.[2]
-
-
Inappropriate Mobile Phase pH: While less common for this compound separations, the mobile phase pH can influence peak shape for certain analytes.
-
Solution: For some methods, adding a small amount of an acid like formic or acetic acid to the mobile phase can improve peak shape.[9]
-
Issue 4: Low Signal Intensity or Sensitivity
Possible Causes & Solutions
-
Suboptimal Detection Method: UV detection may not be sensitive enough for low concentrations of this compound.
-
Matrix Effects (Ion Suppression in LC-MS): Co-eluting compounds from the sample matrix, such as phospholipids, can suppress the ionization of the target analytes in ESI-MS.[12]
Data Summary Tables
Table 1: Comparison of HPLC Methods for Vitamin K1 Isomer Separation
| Parameter | NP-HPLC Method | RP-HPLC Method |
| Stationary Phase | Silica[1] | C30[3][4] |
| Mobile Phase | Heptane with diisopropyl ether and octanol[1] | Methanol/Water[4] or Methanol[3] |
| Column Temperature | Ambient (not specified) | 15-20 °C for optimal resolution[3][4] |
| Key Advantage | Established pharmacopoeial method[1] | High shape selectivity for isomers[3][4] |
| Key Challenge | Long equilibration times[1][2] | Standard C18 columns often ineffective[4] |
Table 2: Performance Data for UPC² (SFC) Method for this compound Isomers
| Parameter | Value |
| Stationary Phase | HSS C18 SB (1.8 µm)[5] |
| Mobile Phase | CO2 and Acetonitrile/Methanol mixture[5] |
| Run Time | < 3 minutes[5] |
| Resolution (cis/trans K1) | 1.7 |
| Key Advantage | Very fast analysis, reduced solvent use[5] |
Experimental Protocols
Protocol 1: NP-HPLC Separation of Vitamin K1 Isomers (Based on European Pharmacopoeia)
-
System Preparation: Use an HPLC system configured for normal-phase chromatography. Ensure all tubing and components are compatible with organic solvents.[2]
-
Column: Hypersil Silica, 5 µm particle size.[1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of heptane, diisopropyl ether, and octanol. A special procedure to pre-saturate a portion of the heptane with water can significantly reduce equilibration time.[2] For example, stir 500 mL of heptane with 1 mL of water for 20 minutes, then decant the heptane and mix with the other solvents.[2]
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min for at least 2 hours, or until stable retention times are achieved.[1][2]
-
Sample Preparation: Dissolve vitamin K1 standard in the mobile phase to a concentration of approximately 0.14 mg/mL.[1]
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the eluent using a UV detector.
Protocol 2: RP-HPLC Separation of this compound Isomers using a C30 Column
-
System: A standard RP-HPLC system.
-
Mobile Phase: 98% methanol and 2% deionized water.[4]
-
Flow Rate: 0.65 mL/min.[4]
-
Column Temperature: Maintain the column at 20 °C using a column oven for optimal separation.[4]
-
Sample Preparation: Dissolve vitamin K1 and K2 standards in acetonitrile.[4]
-
Injection: Inject 2.5 µL of the sample.[4]
-
Detection: Use a Diode Array Detector (DAD) or UV detector at 250 nm.[4]
Protocol 3: UPC² (SFC) Separation of Vitamin K1 and K2 Isomers
-
System: An ACQUITY UPC² System with a PDA detector.[5]
-
Column: ACQUITY UPC² HSS C18 SB, 1.8 µm.[5]
-
Mobile Phase A: CO2.[5]
-
Mobile Phase B: 50/50 (v/v) acetonitrile/methanol.[5]
-
Gradient: Start with a 2-minute isocratic hold at 0.5% B, then ramp to 20% B over 1.5 minutes.[5]
-
Flow Rate: Not specified, but typical for UPC².
-
Back Pressure: 1500 psi.[5]
-
Sample Preparation: Dissolve this compound standards in iso-octane.[5]
-
Detection: PDA detector.
Visualizations
Caption: General experimental workflow for this compound isomer analysis.
Caption: Troubleshooting decision tree for poor isomer resolution.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jasco-global.com [jasco-global.com]
- 11. Separation of menaquinone-7 geometric isomers by semipreparative high-performance liquid chromatography with silver complexation and identification by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
dealing with interferences from other fat-soluble vitamins in vitamin K assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding interferences from other fat-soluble vitamins (A, D, and E) during the quantification of vitamin K.
Frequently Asked Questions (FAQs)
Q1: Why do other fat-soluble vitamins interfere with this compound assays?
Fat-soluble vitamins (A, D, E, and K) share similar chemical properties, primarily their hydrophobic (lipophilic) nature. This structural similarity can cause them to behave alike during extraction and chromatographic separation, leading to overlapping signals and inaccurate quantification. The main challenge arises because vitamins A and E are often present in biological samples at concentrations that are orders of magnitude higher than this compound[1].
Q2: Which types of this compound assays are most susceptible to interference?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are most commonly affected. In HPLC with UV or fluorescence detection, interfering vitamins can co-elute with this compound, leading to unresolved or overlapping chromatographic peaks[2][3]. In LC-MS/MS, co-eluting compounds can cause ion suppression, where the presence of a high concentration of an interfering molecule reduces the ionization efficiency of the target analyte (this compound), leading to an underestimation of its concentration[4][5].
Q3: What are the common signs of interference in my assay?
Common indicators of interference include:
-
Poor Peak Resolution: In HPLC, the chromatographic peak for this compound may not be sharp or well-separated from adjacent peaks.
-
Inaccurate Quantification: Results may show unexpectedly high or low concentrations of this compound that are inconsistent with expected physiological ranges.
-
Poor Reproducibility: Significant variation in results across replicate samples or different sample batches.
-
Matrix Effects: In LC-MS/MS, a significant difference in signal intensity for this compound when comparing a pure standard to a sample spiked with the same standard amount indicates signal suppression or enhancement[6].
Q4: Can high doses of other vitamins affect this compound metabolism in vivo?
Yes, high doses of certain vitamins can interfere with the absorption or metabolism of this compound. For example, high-dose vitamin E has been noted to potentially interfere with this compound's role in the coagulation cascade[7][8]. This is a physiological interaction distinct from the analytical interference that occurs during the assay itself.
Troubleshooting Guide
This section provides solutions to specific problems encountered during this compound analysis.
Problem 1: Poor Chromatographic Resolution of this compound
Potential Cause: The analytical column and mobile phase are not optimized to separate structurally similar lipophilic molecules. Standard C18 columns may fail to adequately resolve this compound from other fat-soluble vitamins or its own isomers[2].
Solution:
-
Column Selection: Employ a column with high shape selectivity, such as a C30 column , which is specifically designed for separating long-chain, hydrophobic isomers[2][3]. Alternatively, columns with different selectivities like Phenyl or Pentafluorophenyl (PFP) phases can provide the necessary resolution.
-
Mobile Phase Optimization: Use a non-aqueous or low-aqueous reversed-phase mobile phase. Methanol-based mobile phases have shown excellent performance in separating this compound isomers[2]. Gradient elution, rather than isocratic, can also improve separation from interfering compounds[9].
-
Temperature Control: Column temperature can affect selectivity. For some separations, sub-ambient temperatures (e.g., 15-20 °C) can improve the resolution of this compound isomers[3].
Problem 2: Inaccurate this compound Quantification due to Co-eluting Interferences
Potential Cause: Inadequate sample preparation fails to remove the bulk of interfering substances like triglycerides, cholesterol, and high-concentration vitamins A and E before instrumental analysis.
Solution: Implement a multi-step sample preparation protocol.
-
Protein Precipitation: Initially treat the sample (e.g., serum, plasma) with a solvent like ethanol or acetonitrile to precipitate proteins[4][5].
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent such as hexane to extract the lipophilic vitamins from the aqueous matrix. This is a crucial first step for cleanup[10][11].
-
Solid-Phase Extraction (SPE): Follow LLE with an SPE step for further purification. A silica-based SPE cartridge can effectively separate this compound from more polar and non-polar interferences. The this compound fraction is typically eluted with a solvent mixture like hexane:diethyl ether[11][12].
Problem 3: Signal Suppression (Matrix Effects) in LC-MS/MS Assays
Potential Cause: Co-eluting matrix components, particularly phospholipids and high levels of other fat-soluble vitamins, are interfering with the ionization of this compound in the mass spectrometer source[5].
Solution:
-
Enhance Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate this compound from the interfering compounds. Use the column and mobile phase optimization strategies described in Problem 1[1][5].
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound (e.g., d7-vitamin K1) is essential. Because it co-elutes with the analyte and has nearly identical ionization properties, it can effectively compensate for signal loss due to matrix effects, ensuring accurate quantification[5][6].
-
Optimize Sample Preparation: A thorough sample cleanup using the LLE and SPE methods described in Problem 2 will significantly reduce the concentration of phospholipids and other interfering lipids, thereby minimizing ion suppression[12].
Quantitative Impact of Interferences
The following table summarizes potential quantitative effects of interfering substances on this compound assays, as noted in validation studies.
| Interfering Substance | Assay Type | Observed Effect | Mitigation Strategy | Reference |
| Retinol (Vitamin A) & Alpha-tocopherol (Vitamin E) | LC-MS/MS | No significant interference observed when recoveries were within ±7.6% of controls, indicating successful chromatographic separation. | Optimized UPLC with HSS PFP column. | [6] |
| Endogenous Lipids (e.g., Phospholipids) | LC-MS/MS | Ion suppression is a known issue, especially with simple protein precipitation. | Chromatographic separation to resolve analytes from phospholipids; use of a PFP or Biphenyl column. | [4][5] |
| Vitamin K1 2,3-epoxide & Vitamin K2 | LC-MS/MS | No significant interference on Vitamin K1 quantification when recoveries were within ±7.6%. | Method validation demonstrated specificity through chromatographic separation. | [6] |
| High concentrations of Vitamins A and E | General (HPLC, LC-MS/MS) | Potential for co-elution and inaccurate quantification due to concentrations being an order of magnitude higher than this compound. | Separate analytical panels for this compound and Vitamins A/E; use of more rigorous sample extraction for this compound. | [1] |
Experimental Protocols
Protocol 1: Combined LLE-SPE for this compound Extraction from Serum/Plasma
This protocol is designed to maximize the removal of interfering lipids.
-
Sample Preparation: To 200 µL of serum, add 10 µL of an internal standard solution (e.g., d7-phylloquinone in ethanol)[11].
-
Protein Precipitation & LLE:
-
Add 200 µL of ethanol containing an antioxidant like 0.01% BHT and vortex[11].
-
Add 1,000 µL of hexane, vortex thoroughly for 5-10 minutes[11][12].
-
Centrifuge at 5,000 rpm for 3 minutes to separate the layers[11].
-
Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen[11].
-
-
SPE Cleanup:
-
Reconstitute the dried extract in 1,000 µL of hexane[11].
-
Condition a silica SPE cartridge (100 mg, 1 mL) with hexane[11].
-
Load the reconstituted sample onto the SPE cartridge[11].
-
Wash the cartridge with 3 x 1 mL of hexane to remove non-polar interferences[11].
-
Elute the this compound fraction with 1 mL of hexane:diethyl ether (97:3, v/v)[11][12].
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 50-100 µL) of the initial mobile phase for injection[5].
Protocol 2: HPLC Method for Separation of Fat-Soluble Vitamins
This method utilizes a C30 column for enhanced shape selectivity.
-
HPLC System: A standard HPLC or UPLC system with UV or fluorescence detection. For fluorescence, a post-column reduction step (e.g., using a zinc reactor) is needed to convert quinones to fluorescent hydroquinones[12].
-
Column: Acclaim C30, 3 µm, 3.0 x 150 mm[2].
-
Mobile Phase: 98% Methanol, 2% Deionized Water[2].
-
Flow Rate: 0.65 mL/min[2].
-
Column Temperature: 20 °C[2].
-
Detection: UV at 250 nm[2].
-
Injection Volume: 2.5 µL[2].
Visualizations
References
- 1. Discover the Methodology for Effectively Evaluating and Screening for this compound Compounds | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. waters.com [waters.com]
- 7. business-standard.com [business-standard.com]
- 8. Fat-Soluble Vitamins A, D, E, and K: Review of the Literature and Points of Interest for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
strategies to enhance the recovery of vitamin K from complex biological samples
Welcome to the technical support center for the analysis of vitamin K from complex biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the recovery and quantification of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the recovery of this compound from biological samples so challenging?
A1: The analysis of this compound is inherently difficult due to several factors:
-
Lipophilic Nature: As a fat-soluble vitamin, it is deeply embedded in lipid-rich matrices, making it difficult to separate from interfering lipids like triglycerides.[1][2]
-
Low Concentrations: this compound circulates in the blood at very low concentrations (e.g., as low as 0.1 ng/mL in serum), requiring highly sensitive analytical methods.[1]
-
Physicochemical Properties: Its non-polar nature leads to poor ionization with common techniques like electrospray ionization (ESI) and causes it to adhere to surfaces of lab materials, leading to sample loss during preparation.[3]
-
Instability: this compound is sensitive to light, and prolonged exposure can cause degradation, leading to inaccurate quantification.[3] Some forms are also unstable in alkaline conditions used during traditional saponification.[4]
Q2: What are the primary sample preparation techniques for extracting this compound?
A2: The most common techniques aim to isolate this compound from interfering matrix components.[1] These include:
-
Protein Precipitation (PP): A rapid method often used as an initial step, but it is generally insufficient on its own and is typically combined with LLE or SPE for cleaner extracts.[1]
-
Liquid-Liquid Extraction (LLE): Widely used for its effectiveness in extracting lipophilic compounds. Solvents like hexane, ethanol, and isooctane are common.[1][5]
-
Solid-Phase Extraction (SPE): A highly effective and convenient cleanup method that can provide high recovery rates and be automated for high-throughput applications.[6][7]
-
Supercritical Fluid Extraction (SFE): A modern technique using supercritical CO2 that is rapid and avoids the use of large volumes of organic solvents.[8][9]
-
Ultrasound-Assisted Extraction (UAE): Often used for solid or semi-solid samples (like food and tissues), this method uses ultrasonic waves to improve extraction efficiency and is typically followed by SPE cleanup.[6]
Q3: Which analytical method offers the best sensitivity and specificity for this compound quantification?
A3: While traditional methods like HPLC with UV or fluorescence detection are used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the preferred method.[1][10][11] LC-MS/MS provides superior sensitivity and specificity, allowing for the detection of very low concentrations in complex matrices.[10] For the non-polar this compound molecule, atmospheric pressure chemical ionization (APCI) can be a more robust ionization source than ESI.[3] Additionally, supercritical fluid chromatography (SFC-MS/MS) is emerging as a faster alternative that can simplify sample preparation by eliminating the need for solvent evaporation steps.[7]
Q4: How can I minimize the degradation of this compound during sample preparation and storage?
A4: To ensure the stability of this compound:
-
Protect from Light: Use amber or foil-wrapped collection tubes, vials, and syringes at all stages of the experiment.[12] Studies show vitamin K1 in serum is light-sensitive, showing degradation after just one day of exposure.[3]
-
Control Temperature: Store samples at low temperatures (-20°C or colder for long-term storage).[3][13] Avoid excessive heat during solvent evaporation steps.[14]
-
Minimize Processing Time: Process samples as quickly as possible to reduce the risk of degradation.
-
Storage Vehicle: The choice of storage vehicle matters. For instance, vitamin K1 in sterile water stored in amber glass bottles is stable for up to 105 days under refrigeration, whereas its stability in amber plastic syringes is reduced.[12]
Q5: What is the role of an internal standard (IS) in this compound analysis?
A5: An internal standard is crucial for accurate quantification. It is a compound with similar chemical properties to the analyte (this compound) that is added to the sample at a known concentration before processing. The IS helps to correct for the loss of analyte during extraction, cleanup, and analysis, as well as variations in instrument response.[15] Stable-isotope-labeled standards (e.g., vitamin K1-d7) are considered the gold standard as they have nearly identical extraction recovery and chromatographic behavior to the analyte.[1][16]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis.
Issue: Low Analyte Recovery
Q: My this compound recovery is consistently low after a liquid-liquid extraction (LLE) protocol. What are the potential causes and solutions? A: Low LLE recovery can stem from several factors:
-
Insufficient Extraction: The solvent may not be optimal for your sample matrix. For high-fat samples, a single extraction with a polar solvent like methanol may be insufficient.[14]
-
Solution: Try a less polar solvent or a solvent mixture (e.g., hexane/isopropanol).[17] Perform multiple extractions (2-3 times) and pool the organic layers to maximize yield.
-
-
Analyte Loss During Evaporation: this compound is non-polar and can stick to glass or plastic surfaces, especially during the solvent evaporation step.[3]
-
Emulsion Formation: Emulsions can form at the solvent interface, trapping the analyte.
-
Solution: Centrifuge the sample at a higher speed or for a longer duration. Adding salt (salting out) can also help break the emulsion.
-
Q: I am using Solid-Phase Extraction (SPE), but my recovery is poor and inconsistent. How can I troubleshoot this? A: Poor SPE performance is often related to incorrect methodology.
-
Inadequate Sorbent Conditioning: If the sorbent is not properly conditioned and equilibrated, it will not retain the analyte effectively.
-
Solution: Ensure you are using the correct solvents for conditioning (e.g., methanol) and equilibration (e.g., water or buffer) and that a sufficient volume is passed through the cartridge. Consider adding a soak time to allow for better solvent-sorbent interaction.[18]
-
-
Incorrect Flow Rate: A flow rate that is too fast during sample loading can lead to analyte breakthrough (the analyte doesn't have time to bind to the sorbent).
-
Solution: Optimize the flow rate. For a 6mL reversed-phase cartridge, a sample loading rate of 10-15 mL/min is a good starting point.[18]
-
-
Inappropriate Wash/Elution Solvents: The wash solvent may be too strong, causing premature elution of the analyte. Conversely, the elution solvent may be too weak to desorb the analyte completely.
-
Solution: Test different solvent strengths. Be methodical; a slightly stronger wash solvent can produce a much cleaner extract without significant analyte loss.[19] For elution, ensure the solvent is strong enough to disrupt the analyte-sorbent interaction. A second elution step might improve recovery.[18]
-
Issue: Poor Chromatography and Detection
Q: I observe significant ion suppression in my LC-MS/MS analysis. How can this be mitigated? A: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of the analyte.
-
Improve Sample Cleanup: The best solution is to remove the interfering compounds.
-
Optimize Chromatography: Separate the analyte from the interfering compounds chromatographically.
-
Solution: Modify the gradient to better resolve the this compound peak from the matrix. Experiment with different column chemistries (e.g., Phenyl-Hexyl or PFP columns have shown good results).[3]
-
-
Use a Different Ionization Source: If using ESI, consider switching to APCI, which is often less susceptible to matrix effects for non-polar compounds.[3]
Q: My signal in HPLC with post-column fluorescence detection is weak. What should I check? A: A weak signal in this setup usually points to an issue with the reduction step.
-
Inefficient Reduction: The post-column reactor is responsible for reducing this compound to its fluorescent hydroquinone form.
Section 3: Data Presentation
Table 1: Comparison of this compound Extraction Method Performance
| Extraction Method | Biological Matrix | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD %) | Citation(s) |
| Supercritical Fluid Extraction (SFE) | Milk-based Infant Formula | Vitamin K1 | 95.6% | 7.4% | [8][9] |
| Supercritical Fluid Extraction (SFE) | Soy-based Infant Formula | Vitamin K1 | 94.4% | 6.5% | [8][9] |
| Ultrasound-Assisted (UAE) + SPE | Fat-containing Foods | Vitamin K1 | 80.9% - 119.1% | Not Specified | [6][20] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | PK, MK-4, MK-7 | >92% | 4.9% - 19.3% | [21] |
| Protein Precipitation + SPE | Human Serum | Vitamin K1 | Satisfactory | <10% | [16] |
Table 2: Comparison of Analytical Method Sensitivity for this compound
| Analytical Technique | Matrix | Analyte(s) | Limit of Quantification (LOQ) | Citation(s) |
| UPLC-MS/MS (ESI) | Serum | Vitamin K1 | 0.05 ng/mL | |
| Online SPE-LC-MS/MS (APCI) | Serum | Vitamin K1 | 0.05 nmol/L | [3] |
| SFC-MS/MS | Serum | Vitamin K1 | 0.1 ng/mL | [16] |
| LC-MS/MS | Fat-containing Foods | Vitamin K1 | 0.16 µg/kg | [4][6] |
| HPLC-UV | Human/Bovine Serum | VK1, VK2, MD | 0.33 ng/mL (VK1) | [1] |
Section 4: Experimental Protocols
Protocol 1: Combined Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE) for this compound in Serum/Plasma
This protocol is a generalized representation based on common procedures.[5]
-
Sample Preparation: To a 500 µL serum/plasma sample in a glass tube, add 50 µL of an internal standard solution (e.g., 1000 ng/mL deuterated this compound). Vortex briefly.
-
Protein Precipitation: Add 1.5 mL of cold ethanol to the tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Liquid-Liquid Extraction: Add 4 mL of n-hexane to the tube. Vortex for another minute to extract the lipids, including this compound.
-
Phase Separation: Centrifuge the tubes for 10 minutes at high speed (e.g., 13,000 rpm) to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic (hexane) layer to a new clean glass tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., <37°C).
-
Reconstitution: Reconstitute the dried extract in 200 µL of a mobile phase-compatible solvent (e.g., 1:3 water:methanol). Vortex to dissolve.
-
Final Step: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Vitamin K1 Cleanup in Serum
This protocol is a generalized representation based on common procedures.[7][16]
-
Sample Pre-treatment: Take 250 µL of serum and add it to a 96-well deep-well plate.
-
Protein Precipitation: Add 800 µL of a cold precipitation solution (e.g., ethanol/methanol 50/50, v/v) containing the internal standard (e.g., Vitamin K1-d7). Mix to denature proteins.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing methanol followed by water through it.
-
Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove polar interferences while retaining this compound.
-
Elution: Elute the this compound from the cartridge using a strong organic solvent (e.g., heptane or methanol/dichloromethane).
-
Analysis: The eluate can be directly injected if using SFC-MS/MS.[7] For LC-MS/MS, the solvent may need to be evaporated and the residue reconstituted in a compatible mobile phase.
Section 5: Visual Workflows and Logic Diagrams
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: A decision tree to guide the selection of an appropriate extraction method.
Caption: A logical flowchart for troubleshooting low this compound recovery.
References
- 1. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 3. Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of vitamin K1 in powdered infant formulas, using supercritical fluid extraction and liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights into this compound-From Its Natural Sources through Biological Properties and Chemical Methods of Quantitative Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Stability of Vitamin K1 Oral Liquids Prepared in Sterile Water for Injection and Stored in Amber Glass Bottles and Amber Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. real.mtak.hu [real.mtak.hu]
- 14. welchlab.com [welchlab.com]
- 15. researchgate.net [researchgate.net]
- 16. Routine Supercritical Fluid Chromatography Tandem Mass Spectrometry Method for Determination of Vitamin K1 Extracted from Serum with a 96-Well Solid-Phase Extraction Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. promochrom.com [promochrom.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
quality control measures for ensuring accuracy in vitamin K testing
Welcome to the Technical support center for vitamin K analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible results in this compound testing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider for accurate this compound analysis?
A1: Pre-analytical variables can significantly impact the accuracy of this compound testing. Due to the lipophilic and light-sensitive nature of this compound, strict sample handling is crucial.[1][2][3][4][5] Key considerations include:
-
Patient Preparation: Patients should ideally fast overnight (at least 12 hours) before blood collection, as recent dietary intake can influence plasma this compound levels.[2][3] Alcohol consumption should be avoided for 24 hours prior to sampling.[3][6]
-
Sample Collection: Venipuncture should be performed using appropriate collection tubes, such as serum separator tubes (SST) or EDTA plasma tubes.[1][4] It is important to ensure proper mixing to prevent clotting.[7]
-
Light Protection: this compound is highly sensitive to light. Samples must be protected from light at all times using amber vials or by wrapping the tubes in foil.[1][4][5]
-
Sample Processing: Serum or plasma should be separated from cells within one hour of collection.[3][4]
-
Storage and Transport: Samples should be stored frozen, ideally at -20°C or lower, and shipped on dry ice to maintain stability.[3][4]
-
Sample Quality: Hemolyzed and lipemic samples should be rejected as they can interfere with the assay and are expected to have elevated this compound levels, which can prevent an accurate assessment of deficiency.[2][3][4]
Q2: Which analytical method is best for quantifying this compound? HPLC or LC-MS/MS?
A2: The choice between High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the specific requirements of your research.
-
HPLC with fluorescence or electrochemical detection is a widely used and robust method.[8][9] Post-column reduction is often required to convert this compound to its fluorescent hydroquinone form, enhancing sensitivity.[8][10][11] However, HPLC methods can be susceptible to interference from endogenous lipids, requiring extensive sample purification.[8]
-
LC-MS/MS offers higher sensitivity and specificity, allowing for the quantification of low circulating levels of different this compound forms (e.g., K1, MK-4, MK-7).[9] It is particularly advantageous for complex biological matrices as it can better distinguish analytes from interfering compounds.[9] However, matrix effects, such as ion suppression or enhancement, can still be a challenge and must be carefully evaluated.[12][13][14]
Q3: What are common sources of interference in this compound assays?
A3: Several factors can interfere with this compound assays, leading to inaccurate results:
-
Endogenous Lipids: Given that this compound is a fat-soluble vitamin, lipids and lipoproteins in the sample matrix are a major source of interference, especially in HPLC and LC-MS/MS methods.[8][12][14] This can cause matrix effects, leading to ion suppression or enhancement in LC-MS/MS.[12][13]
-
Triglycerides: High levels of triglycerides can interfere with the detection of menaquinones in HPLC assays.[6]
-
Poor Specificity at Low Concentrations: Assays may exhibit poor specificity at low phylloquinone concentrations, leading to a high rate of false-positive results for this compound deficiency.[15][16]
-
Exogenous Compounds: Other fat-soluble vitamins or their metabolites could potentially interfere with the analysis.
-
Isomers: For vitamin K2 (menaquinones), it is important to use a method that can distinguish between different isomers, as not all may be biologically active.[17]
Q4: How can I ensure the quality and comparability of my this compound measurements over time and with other labs?
A4: Participating in an External Quality Assurance Scheme (EQAS) is crucial for ensuring the long-term quality and inter-laboratory comparability of your this compound analysis.[15][16][18]
-
KEQAS (this compound External Quality Assurance Scheme): This is a well-established program that helps harmonize vitamin K1 (phylloquinone) analysis.[15][16][18] Participants receive serum samples several times a year and submit their results for statistical analysis, including Z-scoring.[18] This allows laboratories to assess their performance against other labs and identify potential biases in their methods.[15][18]
-
Certified Reference Materials (CRMs): Using CRMs, when available, is essential for validating in-house methods and ensuring accuracy.[19]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound testing.
Troubleshooting HPLC/UPLC-MS/MS Methods
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape / Tailing | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary.[11] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to optimize peak shape. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization in MS. | Optimize MS source parameters (e.g., temperature, gas flow). |
| Ion suppression from matrix effects.[12] | Improve sample cleanup to remove interfering phospholipids.[12][14] Use a deuterated internal standard to compensate for matrix effects.[13] | |
| Detector issue (e.g., aging lamp in fluorescence detector). | Check and replace the detector lamp if necessary.[11] | |
| High Background Noise | Contaminated mobile phase or system. | Use high-purity solvents and flush the system thoroughly. |
| Electrical interference. | Ensure proper grounding of the instrument. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. | |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. | |
| Carryover | Contamination in the injector or column. | Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover. |
Troubleshooting Coagulation-Based Functional Assays (e.g., Prothrombin Time)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Prolonged PT/INR not correlating with clinical picture | Pre-analytical errors (e.g., improper sample collection, incorrect citrate-to-blood ratio). | Review and strictly adhere to sample collection protocols. Ensure proper fill volume of collection tubes. |
| Presence of other coagulation factor deficiencies.[20] | Perform specific factor assays to rule out other deficiencies.[20] | |
| Liver disease affecting coagulation factor synthesis.[6] | Evaluate liver function tests. | |
| Normal PT/INR in a patient with suspected mild this compound deficiency | Low sensitivity of the assay for mild deficiency.[6][21] | Consider more sensitive tests like measuring undercarboxylated prothrombin (PIVKA-II) or direct measurement of serum phylloquinone.[6][21][22] |
Experimental Protocols
General Protocol for Vitamin K1 Analysis in Serum/Plasma by HPLC-Fluorescence
This protocol provides a general workflow. Specific parameters should be optimized for individual laboratory setups.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of serum or plasma, add an internal standard (e.g., a synthetic this compound analog).[10]
-
Add 2 mL of ethanol to precipitate proteins.[10]
-
Vortex and then add 4 mL of hexane for liquid-liquid extraction.[10]
-
Shake vigorously and centrifuge to separate the layers.[10]
-
The hexane layer is then further purified using a solid-phase extraction (SPE) cartridge.[10][11]
-
Elute the this compound fraction and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[11]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and a buffer.
-
Post-Column Reduction: Pass the column effluent through a zinc reactor to reduce this compound to its fluorescent form.[10][11]
-
Detection: Fluorescence detector with excitation at ~246 nm and emission at ~430 nm.[10]
-
-
Quantification:
-
Generate a calibration curve using standards of known vitamin K1 concentrations.
-
Calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.[11]
-
Visualizations
Caption: The this compound cycle's role in activating coagulation factors.
Caption: A logical workflow for troubleshooting inaccurate this compound results.
References
- 1. This compound Studies - Worcestershire Acute Hospitals NHS Trust [worcsacute.nhs.uk]
- 2. labcorp.com [labcorp.com]
- 3. wardelab.com [wardelab.com]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. southtees.nhs.uk [southtees.nhs.uk]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. selectscience.net [selectscience.net]
- 8. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eaglebio.com [eaglebio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. restek.com [restek.com]
- 15. The external quality assurance of phylloquinone (this compound(1)) analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eurofinsus.com [eurofinsus.com]
- 18. Quality control and references | OpeN-Global | King’s College London [kcl.ac.uk]
- 19. This compound [birminghamquality.org.uk]
- 20. This compound Deficiency | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 21. Laboratory assessment of this compound status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Refining Protocols for the Enzymatic Release of Menaquinones from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic release of menaquinones (Vitamin K2) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis necessary for menaquinone extraction from tissues?
A1: Menaquinones are fat-soluble vitamins often embedded within complex lipid and protein matrices in tissues. Direct solvent extraction can be inefficient, leading to low recovery. Enzymatic hydrolysis helps to break down these matrices, releasing the menaquinones and improving extraction efficiency. Lipases are used to hydrolyze triglycerides, while proteases like Proteinase K digest proteins that can entrap menaquinones.
Q2: Which enzymes are most commonly used for releasing menaquinones from tissues?
A2: The most common enzymes are lipases and proteases. Lipases, such as Candida antarctica lipase B (CALB), are effective in breaking down fat tissues.[1] Proteases, like Proteinase K, are broad-spectrum serine proteases used to digest proteins in various tissue types. The choice of enzyme depends on the tissue composition. For tissues rich in both lipids and proteins, a combination of both enzyme types may be optimal.
Q3: What are the critical parameters to optimize for efficient enzymatic digestion?
A3: Key parameters to optimize include enzyme concentration, incubation temperature, pH, and incubation time. Each enzyme has an optimal range for these parameters. For example, Proteinase K is active over a wide pH range (4.3-12.0) and has an optimal temperature between 50-65°C.[2] It is also crucial to ensure proper tissue homogenization to increase the surface area for enzyme activity.
Q4: How can I inactivate the enzymes after digestion to prevent interference with downstream analysis?
A4: Enzymes are typically inactivated by heat. For instance, Proteinase K can be inactivated by heating the sample at 95-100°C for 10-15 minutes. Chemical inhibitors can also be used, but heat inactivation is often preferred to avoid introducing substances that might interfere with subsequent chromatographic analysis.
Q5: What are the common downstream analytical techniques for quantifying menaquinones after extraction?
A5: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is the most common method for quantifying menaquinones.[3] LC-MS/MS offers high sensitivity and selectivity, which is crucial due to the low concentrations of menaquinones in many biological tissues.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Menaquinone Recovery | 1. Incomplete tissue homogenization.2. Suboptimal enzyme activity.3. Inefficient solvent extraction after digestion.4. Degradation of menaquinones. | 1. Ensure thorough mechanical or enzymatic homogenization. For tough tissues, consider using a rotor-stator homogenizer or bead beating.[5]2. Optimize enzyme concentration, temperature, pH, and incubation time. Verify the activity of your enzyme stock.3. Use a non-polar solvent like hexane or a mixture of hexane and isopropanol for extraction. Perform multiple extraction steps.4. Protect samples from light and heat throughout the procedure. Menaquinones are sensitive to photo-oxidation.[6] |
| High Variability in Results | 1. Inconsistent sample preparation.2. Incomplete enzyme inactivation.3. Matrix effects in the analytical method. | 1. Standardize all steps of the protocol, from tissue sampling and storage to homogenization and extraction.2. Ensure complete heat inactivation of the enzyme before solvent extraction.3. Use an internal standard, preferably a deuterated form of the menaquinone of interest, to correct for matrix effects and variations in recovery.[3] |
| Enzyme Inhibition | 1. Presence of endogenous inhibitors in the tissue.2. High concentration of lipids or other cellular components. | 1. Perform a preliminary clean-up step, such as a simple protein precipitation with methanol, before enzymatic hydrolysis.[7]2. Dilute the tissue homogenate or increase the enzyme concentration. |
| Clogged HPLC Column | 1. Incomplete removal of proteins and lipids.2. Precipitation of sample components in the mobile phase. | 1. Ensure complete enzymatic digestion and efficient solvent extraction. Consider a solid-phase extraction (SPE) clean-up step before HPLC analysis.2. Filter the final extract through a 0.22 µm syringe filter before injection. Ensure the sample solvent is compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Lipase-Mediated Menaquinone Release from Adipose Tissue
-
Tissue Homogenization:
-
Weigh 100-200 mg of frozen adipose tissue.
-
Homogenize the tissue in 2 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
-
Enzymatic Digestion:
-
Add 200 µL of lipase solution (Candida antarctica lipase B, 10 mg/mL in phosphate buffer).
-
Incubate at 37°C for 2-4 hours with constant shaking.
-
-
Enzyme Inactivation:
-
Heat the sample at 95°C for 10 minutes.
-
-
Solvent Extraction:
-
Add 4 mL of n-hexane to the cooled digest.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the upper hexane layer.
-
Repeat the extraction twice more.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Proteinase K-Mediated Menaquinone Release from Muscle Tissue
-
Tissue Homogenization:
-
Weigh 100-200 mg of frozen muscle tissue.
-
Homogenize in 1 mL of digestion buffer (50 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS).
-
-
Enzymatic Digestion:
-
Add Proteinase K to a final concentration of 100-200 µg/mL.
-
Incubate at 55-65°C for 4-6 hours, or until the tissue is completely lysed.[8]
-
-
Enzyme Inactivation:
-
Heat the sample at 95-100°C for 15 minutes.
-
-
Solvent Extraction:
-
Follow the same procedure as in Protocol 1 (steps 4 and 5).
-
Quantitative Data Summary
The following table summarizes typical recovery rates for menaquinones from different matrices using various extraction methods. Note that recovery can vary significantly based on the specific tissue and experimental conditions.
| Menaquinone | Matrix | Extraction Method | Average Recovery (%) | Reference |
| MK-7 | Serum | Liquid-Liquid Extraction (n-hexane) | 89-97% | [4] |
| Phylloquinone (K1) | Corn Oil | Enzymatic Digestion and Extraction | 82-100% | [9] |
| MK-7 | Oil-based Supplements | Semi-preparative HPLC fractionation | 85-94.6% | [10] |
Mandatory Visualizations
Vitamin K Cycle and Gamma-Carboxylation Pathway
Caption: The this compound cycle and its role in the gamma-carboxylation of proteins.
Experimental Workflow for Menaquinone Extraction
References
- 1. On-line supercritical fluid extraction/enzymatic hydrolysis of vitamin a esters: a new simplified approach for the determination of vitamins a and e in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zellbio.eu [zellbio.eu]
- 9. Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Post-Column Derivatization for Fluorescence Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their post-column derivatization (PCD) for fluorescence detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is post-column derivatization (PCD) and why is it used in HPLC with fluorescence detection?
Post-column derivatization is a technique used in High-Performance Liquid Chromatography (HPLC) where a chemical reaction is performed on the analytes after they have been separated on the column but before they reach the detector.[1][2] This process converts analytes that are difficult to detect into derivatives that are easily detectable, typically by making them fluorescent.[1] The primary goals of PCD are to increase the sensitivity and selectivity of the analysis.[1][2] By making only specific classes of compounds fluorescent, it allows for their clear detection against a complex background matrix.[1]
Q2: What are the key components of a post-column derivatization system?
A typical post-column derivatization system consists of the following components:
-
Reagent Pump: A dedicated pump to deliver the derivatization reagent(s) at a precise and pulseless flow rate.
-
Mixing Tee: A low-volume connector where the column effluent and the reagent stream are mixed.
-
Reaction Coil: A length of tubing, often thermostatted, that allows sufficient time for the derivatization reaction to complete. The volume of this coil is critical to minimize peak broadening.[3]
-
Temperature Controller/Reactor: A heating unit to control the temperature of the reaction coil, which can speed up slow reactions.[1]
-
Fluorescence Detector: To measure the fluorescence of the newly formed derivatives.
Q3: What are the ideal characteristics of a post-column derivatization reaction?
For successful post-column derivatization, the chemical reaction should ideally have the following characteristics:
-
Rapid Reaction: The reaction should be fast, ideally completing in a few seconds to a minute, to minimize extra-column band broadening.[4]
-
Stable Reagents and Products: The derivatizing reagent should be stable for at least a workday, and the resulting fluorescent product must be stable long enough to be detected.[1]
-
Minimal Reagent Fluorescence: The derivatizing reagent itself and any by-products should have minimal or no native fluorescence at the detection wavelengths to reduce background noise.[1]
-
Reproducibility: The reaction must be highly reproducible to ensure accurate and precise quantification.[1]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during post-column derivatization for fluorescence detection.
Issue 1: High Background Noise or Drifting Baseline
High background noise can significantly impact the signal-to-noise ratio, making it difficult to detect low-level analytes.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Contaminated Mobile Phase or Reagents | Use only high-purity, HPLC-grade solvents and freshly prepared reagents.[5][6] Ensure thorough degassing of all liquids to prevent bubble formation.[5][6] |
| Reagent Degradation | Prepare fresh derivatization reagent daily, or as recommended for the specific reagent. Some reagents are light-sensitive and should be protected from light. |
| Pump Pulsations | Ensure the reagent pump is delivering a smooth, pulseless flow. A pulse dampener may be necessary. Irregular pump performance can introduce rhythmic baseline noise.[5][6] |
| Incomplete Mixing | Optimize the mixing tee and ensure it is not clogged. Inefficient mixing can lead to an unstable baseline. |
| Detector Lamp Deterioration | A failing detector lamp can cause an unstable baseline. Check the lamp's usage hours and replace if necessary.[7] |
| Contaminated Flow Cell | Flush the detector flow cell with a strong, appropriate solvent to remove any adsorbed fluorescent material.[7] |
| Vibrations | Ensure the reaction coil and tubing are not subject to vibrations from other equipment, as this can be transmitted to the detector.[8] |
Troubleshooting Workflow for High Background Noise:
Caption: A logical workflow for troubleshooting high background noise.
Issue 2: Low or No Signal Intensity
This issue can arise from a variety of factors related to the reaction chemistry, instrumentation, or the analyte itself.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Derivatization Reaction | Optimize reaction conditions such as temperature, reaction time (coil length), and pH. Ensure the pH of the mixed effluent and reagent is optimal for the reaction. |
| Incorrect Reagent Concentration | The concentration of the derivatizing reagent may be too low. Prepare a fresh, more concentrated solution.[9] |
| Degraded Reagent or Analyte | Ensure the stability of both the analyte and the derivatization reagent under the experimental conditions. Some reagents are unstable and must be prepared fresh.[1] |
| Suboptimal Detector Settings | Verify that the fluorescence detector is set to the correct excitation and emission wavelengths for the derivative.[10] Check the detector's gain or sensitivity settings. |
| Quenching of Fluorescence | Components in the mobile phase or sample matrix can quench the fluorescence of the derivative. If possible, modify the mobile phase composition.[10] |
| Analyte Adsorption | Highly active sites in the system (e.g., column, tubing) can adsorb the analyte, preventing it from reaching the derivatization step. |
Troubleshooting Workflow for Low Signal Intensity:
Caption: A logical workflow for troubleshooting low signal intensity.
Issue 3: Peak Tailing or Broadening
Poor peak shape can compromise resolution and the accuracy of quantification.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Excessive Extra-Column Volume | The reaction coil is a significant source of band broadening.[3] Use the shortest possible reaction coil that still allows for complete reaction. Optimize the internal diameter of all connecting tubing. |
| Inappropriate Reaction Coil Design | Knitted or woven reaction coils are often preferred over simple coiled tubing as they can reduce band broadening. |
| Slow Reaction Kinetics | If the derivatization reaction is slow, it will lead to significant peak broadening. Increase the reaction temperature to speed up the reaction, or consider a different derivatization reagent with faster kinetics. |
| Column Overload | If all peaks are tailing, it might be due to column overload. Try injecting a smaller sample volume or a more dilute sample.[11] |
| Secondary Interactions on the Column | Active sites on the column packing can cause peak tailing. This is often analyte-specific. Consider using a different column or modifying the mobile phase (e.g., adjusting pH or adding an ion-pairing reagent).[11] |
| Partially Blocked Frit or Tubing | A blockage in the column inlet frit or connecting tubing can distort peak shape. Backflushing the column or replacing the frit may resolve the issue.[12] |
Troubleshooting Workflow for Peak Shape Issues:
Caption: A logical workflow for troubleshooting peak shape problems.
Experimental Protocols
Protocol 1: Post-Column Derivatization of Primary Amines with o-Phthalaldehyde (OPA)
This protocol describes the general procedure for the derivatization of primary amines (e.g., amino acids) with OPA.
1. Reagent Preparation:
-
OPA Reagent: Dissolve 800 mg of o-phthalaldehyde in 40 mL of methanol. To this solution, add 600 mL of a buffer solution (e.g., 0.4 M borate buffer, pH 10.4) and 1 mL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily and protected from light.[13]
-
Buffer Solution: Prepare a 0.4 M borate buffer by dissolving the appropriate amount of boric acid in water, adjusting the pH to 10.4 with a concentrated sodium hydroxide solution, and diluting to the final volume.
2. HPLC and PCD System Setup:
-
HPLC System: Equilibrate the analytical column with the mobile phase.
-
Reagent Pump: Prime the reagent pump with the OPA reagent. Set the flow rate typically between 0.3 and 0.5 mL/min.
-
Reaction Coil: A reaction coil with a volume of 100-500 µL is commonly used. The reaction is typically performed at ambient temperature.
-
Fluorescence Detector: Set the excitation wavelength to 340 nm and the emission wavelength to 455 nm.
3. Derivatization and Detection:
-
Inject the sample onto the HPLC column.
-
After separation, the column effluent is mixed with the OPA reagent in a mixing tee.
-
The mixture flows through the reaction coil, where the derivatization reaction occurs.
-
The fluorescent derivatives are then detected by the fluorescence detector.
Protocol 2: Post-Column Derivatization of Primary Amines with Fluorescamine
This protocol outlines the general procedure for the derivatization of primary amines with fluorescamine.
1. Reagent Preparation:
-
Fluorescamine Reagent: Dissolve 50 mg of fluorescamine in 50 mL of acetonitrile. To this solution, add 150 mL of a 20 mM sodium phosphate buffer (pH 3.0) and 0.4 mL of mercaptoethanol. Mix well. This reagent should be prepared fresh and protected from light.[13]
-
Buffer Solution: A buffer (e.g., 0.1 M borate buffer, pH 9.0) is often required to be mixed with the column effluent before the addition of the fluorescamine reagent to ensure optimal reaction pH.[14]
2. HPLC and PCD System Setup:
-
HPLC System: Equilibrate the analytical column with the mobile phase.
-
Reagent Pump(s): If a separate buffer is needed to adjust the pH, two reagent pumps may be required. One for the buffer and one for the fluorescamine reagent. Set the flow rate for each pump, typically around 0.1 to 0.3 mL/min.
-
Reaction Coil(s): One or two reaction coils may be necessary depending on the setup. The reaction is usually performed at ambient temperature.
-
Fluorescence Detector: Set the excitation wavelength to 390 nm and the emission wavelength to 475 nm.[15]
3. Derivatization and Detection:
-
Inject the sample onto the HPLC column.
-
The column effluent is first mixed with the buffer (if used) and then with the fluorescamine reagent in mixing tees.
-
The mixture passes through the reaction coil(s) for the derivatization to occur.
-
The fluorescent derivatives are detected by the fluorescence detector.
Data Presentation
Table 1: Typical Operating Parameters for OPA and Fluorescamine Derivatization
| Parameter | o-Phthalaldehyde (OPA) | Fluorescamine |
| Excitation Wavelength | 340 nm | 390 nm[15] |
| Emission Wavelength | 455 nm | 475 nm[15] |
| Typical Reagent Flow Rate | 0.3 - 0.5 mL/min | 0.1 - 0.3 mL/min |
| Typical Reaction Temperature | Ambient | Ambient |
| Optimal pH | 9.5 - 10.5 | 9.0 - 9.5 |
Table 2: Comparison of Limits of Detection (LOD) for Amino Acid Analysis
| Derivatization Method | Typical LOD Range (pmol) |
| Pre-column OPA | 1 - 10 |
| Post-column OPA | 5 - 50 |
| Post-column Fluorescamine | 10 - 100 |
Note: LOD values can vary significantly depending on the specific analyte, HPLC system, and detector.
Table 3: Troubleshooting Guide Summary for Quantitative Data
| Issue | Parameter to Check | Typical Range/Value | Potential Impact of Deviation |
| Low Signal | Reagent Concentration | 0.1 - 1.0 mg/mL | Too low: incomplete reaction; Too high: increased background |
| High Background | Reagent Flow Rate | 0.1 - 0.5 mL/min | Too high: increased noise and reagent consumption |
| Peak Broadening | Reaction Coil Volume | 100 - 500 µL | Too large: significant band broadening |
| Poor Reproducibility | Reaction Temperature | Ambient to 60 °C | Fluctuations can lead to variable reaction rates and inconsistent signal |
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. actascientific.com [actascientific.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. uhplcs.com [uhplcs.com]
- 6. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotium.com [biotium.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 14. interchim.fr [interchim.fr]
- 15. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
addressing the challenges of measuring vitamin K in pediatric populations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of measuring vitamin K in pediatric populations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring this compound in children?
A1: Measuring this compound in pediatric populations presents several key challenges:
-
Low Circulating Concentrations: this compound, being a lipophilic vitamin, is present in very low concentrations in serum, often at or below 0.1 ng/mL.[1]
-
Small Sample Volumes: The limited blood volume that can be safely drawn from infants and children necessitates highly sensitive analytical methods.[2]
-
Lipid Interference: The fat-soluble nature of this compound means it is carried in lipoproteins, and high levels of triglycerides can interfere with certain analytical methods.[3][4]
-
Preanalytical Instability: Vitamin K1 (phylloquinone) is sensitive to light and can degrade in serum samples, even within a day if not properly protected.[5][6]
-
Multiple Vitamers: this compound is a family of compounds, including phylloquinone (K1) and various menaquinones (K2), which can be challenging to measure simultaneously.[3][7][8]
-
Lack of Established Pediatric Reference Ranges: Until recently, comprehensive reference ranges for different this compound vitamers in healthy children were not well-established, making interpretation of results difficult.[9]
Q2: What are the most common methods for this compound analysis in pediatric samples?
A2: The most common and reliable methods for quantifying this compound in pediatric samples are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard due to its high specificity and sensitivity, allowing for the measurement of low concentrations in small sample volumes.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection: These methods are also widely used. They often require a post-column reduction step to convert this compound to a detectable form.[3][4] While sensitive, they can be more susceptible to interference from triglycerides than LC-MS/MS.[3]
Q3: What are the established serum reference ranges for this compound in healthy children?
A3: A recent study has established reference intervals for serum vitamin K1, MK-4, and MK-7 in healthy children from 1 month to 14 years of age using liquid chromatography-tandem mass spectrometry.[9]
| Age Group | Vitamin K1 (μg/L) | MK-7 (μg/L) | MK-4 (μg/L) |
| 1 month - 3 years | 0.09 - 4.54 | 0.07 - 1.42 | 0 - 0.42 |
| 4 - 14 years | 0.10 - 1.73 | 0.19 - 2.03 | 0 - 0.42 |
| Data sourced from a 2024 study on reference ranges in healthy children.[9] |
Q4: What indirect markers can be used to assess this compound status?
A4: While direct measurement of this compound is preferred, indirect functional assays can provide valuable information, especially in a clinical setting to assess the risk of bleeding.[2] These include:
-
Prothrombin Time (PT): A prolonged PT is a common indicator of this compound deficiency, as several clotting factors are this compound-dependent.[10][11][12] However, it lacks sensitivity for detecting subclinical deficiency.[2][7]
-
Proteins Induced by this compound Absence/Antagonism-II (PIVKA-II): PIVKA-II, or undercarboxylated prothrombin, is an inactive precursor of prothrombin that accumulates in the blood when this compound is deficient.[4][7][12] It is a more sensitive marker of this compound status than PT.[13]
-
Undercarboxylated Osteocalcin: The ratio of undercarboxylated to carboxylated osteocalcin, a bone protein, increases with this compound deficiency.[7]
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Signal
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure blood samples were protected from light immediately after collection and during processing and storage.[5][6] Vitamin K1 is highly light-sensitive. Store serum/plasma at -20°C or lower. |
| Insufficient Sample Volume | For LC-MS/MS methods, ensure the minimum required serum volume (often around 200 µL) is used for extraction.[1][14] Consider methods optimized for smaller volumes if necessary.[2] |
| Poor Extraction Recovery | The lipophilic nature of this compound can lead to it adhering to labware.[5][6] Use silanized glassware or polypropylene tubes. Optimize the extraction solvent (e.g., hexane, ethanol) and consider a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.[1][14][15] |
| Ion Suppression (LC-MS/MS) | Co-eluting lipids can suppress the ionization of this compound.[15] Use a stable isotope-labeled internal standard (e.g., ¹³C₆-vitamin K1) to compensate for matrix effects.[1] Incorporate a phospholipid removal step in your sample preparation.[15] |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Preanalytical Variables | Standardize collection procedures. Note whether the patient was fasting, as recent dietary intake can influence plasma phylloquinone levels.[4][7] Use of certain medications (e.g., antibiotics, anticoagulants) can also affect this compound status.[16] |
| Inconsistent Sample Handling | Ensure all samples are treated identically from collection to analysis, especially regarding light exposure and temperature. |
| Matrix Effects | As mentioned above, use a suitable internal standard and consider methods to reduce lipid interference, such as phospholipid removal plates or optimized LLE.[1][15] |
| Instrument Calibration | Prepare fresh calibration standards for each run. Ensure the calibration curve is linear across the expected concentration range of your samples. |
Experimental Protocols
Key Experiment: LC-MS/MS Method for Vitamin K1 in Pediatric Serum
This protocol is a generalized summary based on established methods.[1][5][14]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of serum, add 600 µL of ethanol containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-vitamin K1).[1]
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Load the supernatant onto an appropriate SPE plate (e.g., Oasis PRiME HLB).[1]
-
Wash the plate to remove interferences.
-
Elute the this compound using a non-polar solvent like heptane.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent mixture (e.g., methanol/water) for injection into the LC-MS/MS system.[1]
2. Chromatographic Separation
-
Analytical Column: A column suitable for hydrophobic compounds, such as a PFP (Pentafluorophenyl) or Phenyl-Hexyl column.[1][5][6]
-
Mobile Phase: A gradient of an aqueous mobile phase (e.g., water with ammonium fluoride or formic acid) and an organic mobile phase (e.g., methanol with the same additive).[1][5][6][14]
-
Flow Rate: Optimized for the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Run Time: Modern methods can achieve run times of approximately 4 minutes per sample.[14][15]
3. Mass Spectrometry Detection
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.[1][5][6]
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.[1][5][6]
-
Detection: Use Scheduled Multiple Reaction Monitoring (sMRM) to monitor specific precursor-to-product ion transitions for both the native vitamin K1 and the internal standard. This enhances sensitivity and specificity.
Visualizations
Caption: Workflow for this compound analysis in pediatric samples.
Caption: Decision tree for troubleshooting low signal issues.
Caption: this compound's role in the blood coagulation cascade.
References
- 1. waters.com [waters.com]
- 2. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound plasma levels determination in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Establishing reference ranges of serum this compound in healthy children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. This compound deficiency bleeding in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 16. This compound Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Vitamin K Analysis for Epidemiological Studies
Welcome to the technical support center for the high-throughput analysis of vitamin K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology and to troubleshoot common issues encountered during large-scale epidemiological studies.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in high-throughput this compound analysis?
A1: The primary challenge in high-throughput this compound analysis is its lipophilic (fat-soluble) nature and low concentrations in biological matrices like plasma or serum.[1][2] This necessitates efficient extraction and sensitive detection methods to overcome matrix effects, especially from phospholipids, which can interfere with the analysis.[2][3]
Q2: Which analytical technique is best suited for large-scale this compound studies?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for high-throughput this compound analysis due to its high sensitivity, specificity, and speed.[4] Modern UPLC-MS/MS systems can achieve run times of less than four minutes per sample, making them ideal for large epidemiological cohorts.[1][5]
Q3: What are the critical sample preparation steps for reliable this compound analysis?
A3: Effective sample preparation is crucial and typically involves protein precipitation, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[4] SPE is often favored for its efficiency in sample clean-up and the potential for automation.[6][7]
Q4: How can I minimize the degradation of this compound during sample handling and analysis?
A4: this compound is sensitive to light.[5][8] All sample preparation steps should be performed in amber or light-protected vials to prevent photodegradation.[8] Additionally, minimizing the exposure of samples to alkaline conditions can prevent degradation.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My this compound peaks are showing significant tailing or fronting. What are the possible causes and how can I fix this?
Answer:
Poor peak shape can compromise the accuracy of quantification. The table below outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Column Overloading | Reduce the injection volume or dilute the sample.[9] Consider using a column with a higher capacity.[9] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from contaminants.[9] Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9] |
| Inappropriate Mobile Phase pH | For basic analytes, ensure the mobile phase pH is appropriate to prevent interactions with residual silanol groups on the column. Adding a buffer to the mobile phase can help.[10][11] |
| Extra-column Volume | Check all tubing and connections for dead volume. Use shorter, narrower inner diameter tubing where possible.[12] |
| Sample Solvent Incompatibility | Dissolve and inject samples in a solvent that is of equal or lower eluotropic strength than the initial mobile phase.[12] |
Issue 2: Low Signal Intensity or No Peaks
Question: I am observing a very low signal for my this compound analytes, or the peaks are completely absent. What should I investigate?
Answer:
A complete loss of signal can be frustrating. This guide will help you systematically identify the root cause.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issues | Verify the sample extraction procedure, including solvent volumes and pH. Ensure complete evaporation and reconstitution of the sample. For SPE, check for proper column conditioning and elution.[13][14] |
| LC System Problems | Check for leaks in the system. Ensure the pumps are primed and delivering the correct flow rate. Verify that the autosampler is injecting the correct volume and the needle is reaching the sample.[14][15] |
| Mass Spectrometer (MS) Issues | Confirm that the MS is properly tuned and calibrated. Check the ion source for contamination and ensure the spray is stable. Verify that the correct MRM transitions are being monitored.[15][16] |
| Analyte Degradation | Ensure samples and standards have been protected from light and stored at the correct temperature. Prepare fresh standards to rule out degradation of stock solutions.[5][8] |
Issue 3: High Background Noise
Question: My chromatograms have a high and noisy baseline, which is affecting my ability to detect low-level analytes. What are the common sources of high background noise?
Answer:
High background noise can significantly impact the limit of detection. The following table provides guidance on how to reduce it.
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives.[11][16] Prepare fresh mobile phase and filter it before use.[9] |
| Dirty Ion Source | Clean the ion source, including the capillary and cone, according to the manufacturer's instructions.[16][17] |
| Column Bleed | Flush the column with a strong solvent. If the noise persists, the column may be degrading and need replacement. |
| Electronic Interference | Ensure that the mass spectrometer has a stable power supply and is properly grounded. Check for interference from other electronic devices.[16] |
Issue 4: Poor Reproducibility and Precision
Question: I am seeing significant variation in retention times and peak areas between injections. How can I improve the reproducibility of my assay?
Answer:
Poor reproducibility can undermine the validity of your results. Here are some common causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | If performing manual extraction, ensure each step is performed consistently. For automated methods, check the liquid handler for accuracy and precision. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. Even small temperature changes can affect retention times.[18] |
| Unstable LC Flow Rate | Check the pump for pressure fluctuations, which could indicate a leak or a failing pump seal. Degas the mobile phase to prevent air bubbles.[16] |
| Variable Injection Volume | Ensure the autosampler is functioning correctly and the sample loop is being completely filled. |
Issue 5: Sample Carryover
Question: I am observing peaks in my blank injections that correspond to the analytes from the previous sample. How can I eliminate carryover?
Answer:
Carryover can lead to false-positive results and inaccurate quantification. The following steps can help mitigate this issue.
| Potential Cause | Troubleshooting Steps |
| Contaminated Autosampler Needle/Syringe | Optimize the needle wash procedure. Use a strong, appropriate solvent for the wash and increase the wash volume or the number of wash cycles.[17] |
| Adsorption to Column or Tubing | Incorporate a column wash step at the end of each run with a strong solvent to elute any retained compounds.[19] |
| Worn Injector Parts | Inspect and replace the injector rotor seal and other components as needed, as worn parts can trap and release analytes.[19] |
| Contaminated Mobile Phase | In rare cases, the mobile phase can become contaminated. Prepare fresh mobile phase to rule this out.[19] |
Data Presentation: Performance of High-Throughput this compound Analysis Methods
The following table summarizes the performance characteristics of various published methods for the high-throughput analysis of this compound in human plasma or serum.
| Analytical Method | Sample Volume | Sample Preparation | Run Time (min) | LLOQ (ng/mL) | Reference |
| UPLC-MS/MS | 200 µL | SPE | 3.7 | 0.05 (Vitamin K1) | [1] |
| LC-MS/MS | 500 µL | Protein Precipitation | Not Specified | 0.1 (Vitamin K1, MK-4, MK-7) | [3] |
| LC-MS/MS | 50 µL | Automated | 4.5 | Not Specified | [4] |
| HPLC-Fluorescence | 500 µL | LLE + SPE | ~15 | 0.03 (Vitamin K1, MK-7), 0.04 (MK-4) | [7] |
| LC-MS/MS | 500 µL | LLE | 4 | 0.05-0.1 (Vitamin K1) | [5] |
| LC-MS/MS | 500 µL | LLE | Not Specified | 0.01 (MK-7) | [20] |
Experimental Protocols
Protocol 1: High-Throughput this compound Analysis by UPLC-MS/MS with Solid-Phase Extraction (SPE)
This protocol is a composite based on several high-throughput methods.[1][7]
1. Sample Preparation
-
To 200 µL of serum or plasma in a 2 mL amber tube, add 10 µL of an internal standard solution (e.g., ¹³C₆-vitamin K1).
-
Add 600 µL of ethanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Load the supernatant onto an SPE plate (e.g., Oasis PRiME HLB µElution Plate).
-
Wash the SPE plate with an appropriate wash solution (e.g., methanol/water).
-
Elute the analytes with an organic solvent (e.g., heptane or methanol/isopropanol/hexane).[1][21]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol/water mixture).
2. UPLC-MS/MS Conditions
-
Column: ACQUITY UPLC HSS PFP Column or equivalent (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipophilic this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Optimize cone voltage and collision energy for each this compound analog and the internal standard.
Visualizations
Caption: High-throughput this compound analysis workflow.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. waters.com [waters.com]
- 2. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mastelf.com [mastelf.com]
- 10. waters.com [waters.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. biotage.com [biotage.com]
- 16. zefsci.com [zefsci.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mdpi.com [mdpi.com]
- 21. bevital.no [bevital.no]
Validation & Comparative
Menaquinone-7 Demonstrates Superior Bioavailability and Sustained Activity Compared to Vitamin K1
A comprehensive review of pharmacokinetic data reveals that menaquinone-7 (MK-7), a form of vitamin K2, exhibits significantly higher bioavailability and a longer half-life than vitamin K1 (phylloquinone), leading to more stable serum levels and greater potential for extrahepatic health benefits.
Vitamin K, a fat-soluble vitamin essential for blood coagulation and bone metabolism, exists in two primary dietary forms: vitamin K1, found predominantly in green leafy vegetables, and vitamin K2, a family of menaquinones found in fermented foods and animal products.[1][2] Among the menaquinones, MK-7 has garnered considerable scientific interest due to its distinct pharmacokinetic profile. This guide provides a comparative analysis of the bioavailability of dietary vitamin K1 versus menaquinone-7, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Profile: A Tale of Two Half-Lives
Multiple studies have consistently demonstrated the superior bioavailability of MK-7 when compared to vitamin K1. While both forms are well-absorbed, with peak serum concentrations typically reached within 4 to 6 hours after ingestion, their subsequent metabolic fates diverge significantly.[3][4][5] The most striking difference lies in their plasma half-lives. Vitamin K1 has a relatively short half-life of approximately 1 to 2 hours, leading to a rapid decline in serum concentrations.[6][7] In stark contrast, MK-7 has a remarkably long half-life of about 3 days, allowing it to remain in circulation for an extended period.[3][6][7]
This prolonged circulatory time of MK-7 results in more stable serum levels and a 7- to 8-fold greater accumulation in the blood during sustained intake compared to vitamin K1.[3][4][8] This key difference suggests that MK-7 is more consistently available to extrahepatic tissues, such as bone and the vasculature, where it plays a crucial role in activating this compound-dependent proteins like osteocalcin and matrix Gla protein.[3][4][5][8]
Quantitative Bioavailability Data
The following tables summarize key pharmacokinetic parameters from comparative studies, illustrating the differences in bioavailability between vitamin K1 and menaquinone-7.
| Pharmacokinetic Parameter | Vitamin K1 (Phylloquinone) | Menaquinone-7 (MK-7) | Reference |
| Peak Plasma Concentration (Cmax) | Lower | Higher | [3] |
| Time to Peak (Tmax) | ~4 hours | ~4-6 hours | [3] |
| Plasma Half-life (t½) | ~1-2 hours | ~3 days | [6][7] |
| Serum Accumulation (prolonged intake) | Minimal | 7- to 8-fold higher than K1 | [3][4] |
| Area Under the Curve (AUC) | Lower | Significantly Higher | [3] |
| Study | Dosage | Key Findings | Reference |
| Schurgers et al. (2007) | Single and multiple doses of K1 and MK-7 | MK-7 has a much longer half-life, leading to higher and more stable serum levels. MK-7 is more effective in carboxylating osteocalcin. | [3][4] |
| Sato et al. (2012) | 420 µg single dose, 60 µ g/day for 7 days | MK-7 was well absorbed and detected up to 48 hours post-intake, while MK-4 was not detectable at nutritional doses. MK-7 supplementation significantly increased serum MK-7 levels. | [9][10][11][12] |
Experimental Protocols
The findings presented are based on robust clinical trial methodologies. A representative experimental design is outlined below.
Study Design: A randomized, double-blind, placebo-controlled crossover study is often employed. Healthy adult volunteers are recruited and randomly assigned to receive either vitamin K1 or MK-7 supplements for a specified period, followed by a washout period, and then crossed over to the other supplement.
Subjects: Healthy men and postmenopausal women are typically included. Exclusion criteria often include the use of anticoagulants, pregnancy, and known malabsorption disorders.
Intervention: Participants receive standardized daily doses of either vitamin K1 (e.g., phylloquinone) or MK-7 (e.g., in an oil-based softgel). Doses can range from nutritional to pharmacological levels depending on the study's objectives.
Data Collection: Blood samples are collected at baseline and at multiple time points after supplementation (e.g., 0, 2, 4, 6, 8, 24, 48, 72, and 96 hours) to determine the pharmacokinetic profile. Markers of this compound status, such as serum levels of K1 and MK-7, and the carboxylation status of this compound-dependent proteins (e.g., osteocalcin), are measured.
Analytical Methods: High-performance liquid chromatography (HPLC) with fluorescence detection is a common and reliable method for quantifying vitamin K1 and menaquinones in serum.[13] This method involves extracting the vitamins from the serum, followed by chromatographic separation and sensitive detection.
Signaling Pathways and Mechanism of Action
The primary function of this compound is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in this compound-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of VKDPs, enabling them to bind calcium and interact with other molecules.
Conclusion
The available evidence strongly supports the superior bioavailability of menaquinone-7 compared to vitamin K1. Its longer half-life and greater accumulation in the bloodstream suggest that MK-7 may be a more effective form of this compound for supporting extrahepatic health, particularly bone and cardiovascular health. For researchers and professionals in drug development, these findings highlight the potential of MK-7 as a therapeutic agent and underscore the importance of considering the specific form of this compound in nutritional and pharmaceutical applications. The distinct pharmacokinetic profiles of vitamin K1 and MK-7 necessitate a nuanced approach to recommendations for this compound intake and supplementation.
References
- 1. This compound: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin K2 higher bioavailability than K1, say scientists [nutraingredients.com]
- 6. wearefeel.com [wearefeel.com]
- 7. academic.oup.com [academic.oup.com]
- 8. rejuvenation-science.com [rejuvenation-science.com]
- 9. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. [epistemonikos.org]
- 10. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. VKORC1-dependent pharmacokinetics of intravenous and oral phylloquinone (vitamin K1) mixed micelles formulation - PMC [pmc.ncbi.nlm.nih.gov]
validation of PIVKA-II as a sensitive biomarker for subclinical vitamin K deficiency
A Comparison Guide for Researchers and Drug Development Professionals
Introduction
Vitamin K is an essential fat-soluble vitamin that acts as a crucial cofactor for the enzyme γ-glutamyl carboxylase.[1][2][3] This enzyme catalyzes the post-translational conversion of glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on several specific proteins, known as this compound-dependent proteins (VKDPs).[2][4] This carboxylation is vital for their biological activity, particularly for the coagulation factors II (prothrombin), VII, IX, and X, which are essential for hemostasis.[2][3]
Subclinical this compound deficiency is a state where the body has insufficient this compound to ensure the complete carboxylation of these proteins, but not to the extent that it causes overt bleeding symptoms. In this state, the liver secretes undercarboxylated, biologically inactive forms of these clotting factors.[5][6] Protein Induced by this compound Absence or Antagonist-II (PIVKA-II), also known as des-γ-carboxy prothrombin (DCP), is the undercarboxylated, inactive precursor of prothrombin.[7][8] The presence of PIVKA-II in circulation is a direct indicator of a this compound-deficient state in the liver and has emerged as a highly sensitive biomarker for detecting subclinical this compound deficiency before coagulation tests, like prothrombin time, become abnormal.[1][7][9]
The this compound Cycle and PIVKA-II Formation
This compound-dependent carboxylation is a cyclical process within the liver. This compound hydroquinone is the active form that enables the γ-glutamyl carboxylase to convert Glu to Gla on prothrombin precursors. In the process, it is oxidized to this compound epoxide. The enzyme this compound epoxide reductase (VKOR) then reduces it back to its active form, completing the cycle. When this compound is deficient, or its recycling is inhibited (e.g., by warfarin), there is insufficient this compound hydroquinone to fully carboxylate all prothrombin precursors. This leads to the release of PIVKA-II into the bloodstream.
Comparison of Biomarkers for this compound Status
PIVKA-II offers distinct advantages in sensitivity and specificity compared to traditional and other emerging biomarkers for assessing this compound status.
| Biomarker | Principle | Advantages | Disadvantages |
| PIVKA-II | Measures inactive, undercarboxylated prothrombin.[7] | Highly sensitive to subclinical this compound deficiency.[5][6] Detectable before changes in coagulation tests.[7] Independent of renal function in some studies.[10] | Can be elevated in hepatocellular carcinoma, independent of this compound status.[11][12] |
| Prothrombin Time (PT) | A functional assay measuring the time for plasma to clot. | Widely available and standardized (as INR). | Insensitive; only becomes prolonged when clotting factors fall below 50% of normal levels.[7] Not suitable for detecting subclinical deficiency.[5][6] |
| Serum Phylloquinone (Vitamin K1) | Directly measures the concentration of vitamin K1 in the blood. | Reflects recent dietary intake. | Short half-life means it does not reflect long-term this compound status or body stores.[10] Levels are influenced by lipid concentrations.[10] |
| Undercarboxylated Osteocalcin (%ucOC) | Measures the proportion of osteocalcin (a bone protein) that is not fully carboxylated. | Reflects this compound status in bone tissue. | May be confounded by factors affecting bone metabolism. Can be influenced by renal function.[10] |
Experimental Data: PIVKA-II vs. Prothrombin Time (PT) in Newborns
A prospective, controlled, randomized study by Dituri et al. highlights the superior sensitivity of PIVKA-II for detecting subclinical this compound deficiency in exclusively breast-fed newborns compared to Prothrombin Time (PT).[5][6][13]
Study Design: 53 term newborns received this compound at birth. At 30 days, they were divided into three groups:
-
Group I: 25 µ g/day of this compound
-
Group II: 12 µ g/day of this compound
-
Group III: Placebo
PIVKA-II and PT were measured at 30 and 90 days of life.[5][6][13]
Results:
| Group | Parameter | Day 30 (Baseline) | Day 90 | P-value | Conclusion |
| Group I (25 µ g/day ) | PIVKA-II | 2.4 | 2.5 | Not Significant | Supplementation prevents PIVKA-II increase. |
| Group II (12 µ g/day ) | PIVKA-II | 2.3 | 3.5 | < 0.001 | Significant increase in PIVKA-II, indicating developing deficiency. |
| Group III (Placebo) | PIVKA-II | 2.6 | 4.7 | = 0.001 | Significant increase in PIVKA-II, indicating developing deficiency. |
| All Groups | PT (Prothrombin Time) | No significant changes | No significant changes | Not Significant | PT is not a sensitive marker for subclinical deficiency.[5][6] |
Data sourced from Dituri et al.[5][6][13]
These results demonstrate that while PIVKA-II levels significantly increased in the placebo and low-dose this compound groups, indicating a subclinical deficiency, the Prothrombin Time showed no significant changes across any group.[6] This confirms that PIVKA-II is a much earlier and more sensitive marker of subclinical this compound deficiency than PT.[5][6]
Experimental Protocol: PIVKA-II Measurement by Sandwich ELISA
The following is a generalized protocol for the quantitative measurement of human PIVKA-II in serum or plasma using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: This assay employs the quantitative sandwich enzyme immunoassay technique.[14] A microplate is pre-coated with a monoclonal antibody specific for PIVKA-II.[8] Standards and samples are pipetted into the wells, and any PIVKA-II present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for PIVKA-II is added.[14][15] Following another wash, Avidin conjugated to Horseradish Peroxidase (HRP) is added.[14] A substrate solution is then added, and color develops in proportion to the amount of PIVKA-II bound. The reaction is stopped, and the color intensity is measured spectrophotometrically.[14]
Materials:
-
Micro ELISA Plate pre-coated with anti-PIVKA-II antibody
-
PIVKA-II Reference Standard
-
Biotinylated Detection Antibody (concentrated)
-
HRP Conjugate (concentrated)
-
Standard & Sample Diluent
-
Detection Antibody Diluent
-
HRP Conjugate Diluent
-
Wash Buffer (concentrated)
-
Substrate Reagent (TMB)
-
Stop Solution (e.g., Sulphuric acid)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the specific kit manual. Bring all reagents to room temperature before use.
-
Add Standards and Samples: Add 100 µL of standard or sample to each well. Cover and incubate for 90 minutes at 37°C.[15]
-
Wash: Aspirate each well and wash 3 times with 1x Wash Buffer.
-
Add Detection Antibody: Add 100 µL of the working Biotinylated Detection Antibody solution to each well. Cover and incubate for 1 hour at 37°C.[15]
-
Wash: Aspirate and wash each well 3 times as in step 3.
-
Add HRP Conjugate: Add 100 µL of the working HRP Conjugate solution to each well. Cover and incubate for 30 minutes at 37°C.[15]
-
Wash: Aspirate and wash each well 5 times.[15]
-
Add Substrate: Add 90 µL of Substrate Reagent to each well. Cover and incubate for 15 minutes at 37°C in the dark.[15]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well within 5 minutes, using a microplate reader set to 450 nm.
-
Calculation: Calculate the concentration of PIVKA-II in the samples by comparing the OD of the samples to the standard curve.[14]
Conclusion
The evidence strongly supports the validation of PIVKA-II as a superior biomarker for subclinical this compound deficiency compared to traditional methods like Prothrombin Time.[1][5][6] Its ability to become elevated before any functional changes in coagulation occur makes it an invaluable tool for early diagnosis and monitoring.[7] For researchers, scientists, and drug development professionals investigating this compound metabolism, PIVKA-II provides a sensitive, specific, and clinically relevant endpoint to assess this compound status and the efficacy of interventions.
References
- 1. Review on this compound Deficiency and its Biomarkers: Focus on the Novel Application of PIVKA-II in Clinical Practice. | Semantic Scholar [semanticscholar.org]
- 2. This compound Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Deficiency Bleeding in Infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progression of Prothrombin Induced by this compound Absence-II in Hepatocellular Carcinoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. PIVKA-II plasma levels as markers of subclinical this compound deficiency in term infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Human PIVKA-II ELISA Kit (EEL206) - Invitrogen [thermofisher.com]
- 9. Diagnostic Performance of Extrahepatic Protein Induced by this compound Absence in the Hepatocellular Carcinoma: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 10. Assessment of potential biomarkers of subclinical this compound deficiency in patients with end-stage kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Induced by this compound Absence or Antagonist-II Versus Alpha-Fetoprotein in the Diagnosis of Hepatocellular Carcinoma: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Human PIVKA-II(Protein Induced by this compound Absence or Antagonist-II) ELISA Kit [elkbiotech.com]
- 15. Human PIVKA-II ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
comparing the efficacy of vitamin K1 and K2 in improving bone mineral density
An in-depth analysis of the efficacy of phylloquinone (K1) and menaquinone (K2) in enhancing bone mineral density, supported by experimental data and detailed methodologies.
The role of vitamin K in maintaining skeletal health has garnered significant scientific interest. Beyond its established function in blood coagulation, this fat-soluble vitamin is a critical cofactor for the carboxylation of several bone-related proteins, most notably osteocalcin, which is essential for bone mineralization.[1] this compound exists in two primary forms: phylloquinone (vitamin K1), abundant in leafy green vegetables, and a series of menaquinones (vitamin K2), found in fermented foods and animal products.[2] This guide provides a comprehensive comparison of the efficacy of vitamin K1 and K2 in improving bone mineral density (BMD), with a focus on experimental data for researchers, scientists, and drug development professionals.
Quantitative Comparison of Vitamin K1 and K2 Efficacy
Clinical evidence suggests that both forms of this compound contribute to bone health, primarily by reducing the levels of uncarboxylated osteocalcin (ucOC), a marker of this compound deficiency and increased fracture risk.[3] However, studies indicate that vitamin K2 may have a more pronounced effect on improving bone mineral density.[3][4] A meta-analysis of randomized controlled trials demonstrated that supplementation with vitamin K2 was associated with a significant increase in lumbar spine BMD, an effect not consistently observed with vitamin K1.[4][5]
| Parameter | Vitamin K1 (Phylloquinone) | Vitamin K2 (Menaquinone) | Key Findings from Meta-Analyses and Clinical Trials |
| Effect on Lumbar Spine BMD | No significant effect in most meta-analyses.[3] | Associated with a significant increase.[4][5] | A meta-analysis of 10 randomized controlled trials showed that co-supplementation of this compound and calcium was associated with a higher lumbar spine BMD, with a subgroup analysis indicating a greater effect size for vitamin K2 over K1.[4] |
| Effect on Femoral Neck BMD | No significant effect.[4] | No significant association with improvement in some meta-analyses.[6] However, some studies show it may help maintain bone strength at the femoral neck by improving bone mineral content and width.[7] | While direct increases in femoral neck BMD are not consistently reported for either form, some evidence suggests K2 may positively influence geometric indices of bone strength in this area.[7] |
| Reduction of Undercarboxylated Osteocalcin (ucOC) | Significant reduction.[3] | Significant reduction, with some studies suggesting a greater effect than K1.[1][8] | Both forms effectively reduce ucOC, indicating improved carboxylation of osteocalcin. Vitamin K2, particularly the MK-7 form, is noted for its high bioavailability and long half-life, potentially leading to more consistent effects. |
| Fracture Risk Reduction | Some studies suggest a potential role in reducing fracture risk. | High-dose supplementation (especially MK-4) has been used in Japan to prevent fractures in osteoporotic patients.[6] Meta-analyses show a decreased general fracture risk with this compound supplementation.[6] | Vitamin K2, particularly at pharmacological doses, has shown promise in reducing fracture risk.[8] |
Signaling Pathways and Mechanisms of Action
This compound's primary role in bone metabolism is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues on this compound-dependent proteins, such as osteocalcin.[2] Carboxylated osteocalcin is able to bind to calcium ions and hydroxyapatite crystals in the bone matrix, a critical step in bone mineralization.[2]
Beyond this direct carboxylation-dependent pathway, vitamin K2, particularly menaquinone-4 (MK-4), has been shown to influence bone metabolism through other mechanisms. These include the activation of the steroid and xenobiotic receptor (SXR), which upregulates the transcription of osteoblastic marker genes.[9] Furthermore, vitamin K2 may promote osteoblast differentiation and suppress osteoclast activity by modulating signaling pathways such as those involving osteoprotegerin (OPG) and the receptor activator of nuclear factor kappa-B ligand (RANKL).[9][10]
Experimental Protocols of Key Clinical Trials
The following provides a generalized methodology based on common practices in clinical trials investigating the effects of this compound on bone health, particularly in postmenopausal women, a high-risk group for osteoporosis.
1. Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
2. Participant Selection:
-
Inclusion Criteria: Healthy, ambulatory postmenopausal women, often within a specific age range (e.g., 55-75 years). Participants may be required to have osteopenia or osteoporosis, defined by BMD T-scores.
-
Exclusion Criteria: History of metabolic bone diseases (other than osteoporosis), recent use of medications affecting bone metabolism (e.g., bisphosphonates, hormone replacement therapy), this compound antagonist therapy (e.g., warfarin), and conditions affecting nutrient absorption.
3. Intervention:
-
Treatment Groups:
-
Vitamin K1 (e.g., 1-5 mg/day) + Calcium and Vitamin D
-
Vitamin K2 (MK-4, e.g., 45 mg/day; or MK-7, e.g., 180 µ g/day ) + Calcium and Vitamin D
-
Placebo + Calcium and Vitamin D
-
-
Duration: Typically ranges from 1 to 3 years to observe significant changes in BMD.
4. Outcome Measures:
-
Primary Endpoint: Change in bone mineral density (g/cm²) at the lumbar spine and femoral neck, measured by dual-energy X-ray absorptiometry (DXA) at baseline and at regular intervals (e.g., annually).
-
Secondary Endpoints:
-
Incidence of new vertebral and non-vertebral fractures.
-
Changes in bone turnover markers in serum, including:
-
Uncarboxylated osteocalcin (ucOC)
-
Carboxylated osteocalcin (cOC)
-
Markers of bone formation (e.g., procollagen type I N-terminal propeptide, P1NP)
-
Markers of bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX)
-
-
5. Statistical Analysis:
-
Analysis of covariance (ANCOVA) is often used to compare the changes in BMD and bone turnover markers between the treatment groups, adjusting for baseline values and other potential confounders.
-
Fracture incidence is typically analyzed using survival analysis methods like Kaplan-Meier curves and Cox proportional hazards models.
Conclusion
The available evidence suggests that both vitamin K1 and K2 play a role in bone health, primarily through the carboxylation of osteocalcin. However, vitamin K2, particularly in the forms of MK-4 and MK-7, appears to be more effective in improving bone mineral density, especially at the lumbar spine. The longer half-life and greater bioavailability of some menaquinones may contribute to this enhanced efficacy. High-dose vitamin K2 (MK-4) is an established therapy for osteoporosis in some countries. Further research is warranted to elucidate the full spectrum of mechanisms through which different forms of this compound influence bone metabolism and to establish optimal dosages for the prevention and treatment of osteoporosis.
References
- 1. drkumardiscovery.com [drkumardiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. examine.com [examine.com]
- 5. Effects of this compound supplementation on bone mineral density at different sites and bone metabolism in the middle-aged and elderly population: a meta-analysis and systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on Bone Mineral Density and Fracture Risk in Adults: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. examine.com [examine.com]
- 9. This compound and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Dependent Proteins in Skeletal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different analytical methods for vitamin K quantification
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin K is crucial for a wide range of applications, from clinical diagnostics to food science and pharmaceutical research. This guide provides an objective comparison of the leading analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
This compound, a group of fat-soluble vitamins, plays a vital role in blood coagulation, bone metabolism, and the regulation of various cellular functions. The accurate measurement of different this compound forms, including phylloquinone (K1) and menaquinones (MK-n), in various biological matrices is essential for understanding their physiological roles and clinical significance. This comparison guide delves into the most commonly employed analytical techniques, evaluating their performance based on key analytical parameters.
Quantitative Performance of this compound Quantification Methods
The selection of an analytical method for this compound quantification is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS).
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Precision (%RSD) |
| HPLC-Fluorescence | K1, MK-4, MK-7 | Human Serum | 2-4 pg[1][2] | 0.03-0.04 ng/mL[3] | >0.99 | 92-110%[1][3] | <10% (intra- and inter-day)[3] |
| HPLC-UV | K1, K2, K3 | Human & Bovine Serum | 0.01-0.33 ng/mL[4] | - | - | ~76%[5] | 6.6-13.6% (inter- and intra-assay)[5] |
| HPLC-Electrochemical | K1, MK-4 to MK-10 | Human Serum | 2-10 pg[4] | - | - | - | - |
| LC-MS/MS | K1, MK-4, MK-7 | Human Serum | 14 ng/L[4] | 50 pg/mL - 1 ng/mL[6] | >0.99[7] | ~100%[7] | <15% (intra- and inter-assay)[8] |
| UPLC-MS/MS | K1 | Serum | - | 0.05 ng/mL | ≥0.995 | - | ≤20% CV |
| GC-MS | K1 | Neonatal Plasma | - | - | - | - | - |
| SFC-MS/MS | K1 | Serum | - | 0.1 ng/mL[9][10] | >0.999[9][10] | - | <10% CV (repeatability and reproducibility)[9][10] |
| Electrochemical Sensor | K1 | Human Blood Serum | 16.58 nmol/L[11][12] | - | - | - | <4% (repeatability and reproducibility)[12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of typical experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)
This method is widely used due to its high sensitivity and selectivity, especially after post-column reduction.
-
Sample Preparation:
-
To 500 µL of serum, add an internal standard and 2 mL of ethanol.
-
Perform liquid-liquid extraction with 4 mL of hexane.
-
Further purify the extract using solid-phase extraction (SPE).[3]
-
-
Chromatographic Conditions:
-
Post-Column Reduction:
-
The column effluent is passed through a reduction column containing powdered zinc to convert this compound to its fluorescent hydroquinone form.[13]
-
-
Detection:
-
Fluorescence detection is carried out at an excitation wavelength of 246 nm and an emission wavelength of 430 nm.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it a powerful tool for this compound analysis, often with simpler sample preparation compared to HPLC-FD.
-
Sample Preparation:
-
For food samples, homogenize 0.1g of the sample and add 8mL of hexane and 1mL of water.
-
Shake and centrifuge the mixture.
-
Evaporate the hexane layer to dryness under reduced pressure.
-
Dissolve the residue in 200µL of ethanol, centrifuge, and use the supernatant for analysis.[7]
-
For serum samples, protein precipitation or liquid-liquid extraction can be employed.[6]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)
SFC-MS/MS provides a rapid and efficient alternative to LC-based methods, particularly for fat-soluble vitamins.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate a general experimental workflow and the logical relationships between the different analytical methods.
Caption: A generalized workflow for the quantification of this compound.
References
- 1. Determination of plasma this compound by high-performance liquid chromatography with fluorescence detection using this compound analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Routine Supercritical Fluid Chromatography Tandem Mass Spectrometry Method for Determination of Vitamin K1 Extracted from Serum with a 96-Well Solid-Phase Extraction Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
The Interplay of Vitamin K and its Dependent Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the correlation between circulating vitamin K levels and the presence of undercarboxylated this compound-dependent proteins (VKDPs). Understanding this relationship is crucial for assessing this compound status and its implications in various physiological processes, including bone metabolism, blood coagulation, and vascular health. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Correlation at a Glance
The following table summarizes the quantitative correlation between different forms of circulating this compound and various undercarboxylated VKDPs as reported in select studies. A negative correlation indicates that as this compound levels increase, the levels of undercarboxylated VKDPs decrease, signifying improved this compound status.
| Circulating this compound Marker | Undercarboxylated VKDP | Correlation Coefficient (r) | Coefficient of Determination (R²) | p-value | Study Population |
| Phylloquinone (Vitamin K1) Intake | Undercarboxylated Osteocalcin (ucOC) | -0.288 | - | 0.004 | Postmenopausal Irish women[1] |
| Plasma Phylloquinone (Vitamin K1) | Adjusted Undercarboxylated Osteocalcin (ucOC) | - | 0.324 | 0.008 | Postmenopausal British women[2] |
| Plasma Menaquinone-7 (MK-7) | Carboxylated/Undercarboxylated Osteocalcin (cOC/ucOC) Ratio | - | 0.11 | 0.02 | Healthy adults[3] |
| Menaquinone-4 (MK-4) Dose | % Undercarboxylated Osteocalcin (%ucOC) | Statistically Significant Correlation | - | < 0.0001 | Postmenopausal women with osteoporosis[4][5] |
| - | PIVKA-II and dp-ucMGP | - | ≤ 0.26 | - | Patients with high cardiovascular risk[6] |
Visualizing the this compound Cycle and its Biomarkers
The following diagrams illustrate the essential role of this compound in the carboxylation of VKDPs and a typical workflow for measuring these key biomarkers.
Experimental Protocols
Detailed methodologies are critical for the accurate quantification of circulating this compound and undercarboxylated VKDPs. Below are representative protocols for the key assays mentioned in this guide.
Measurement of Circulating this compound (Phylloquinone) by HPLC
This method is based on the principle of separating compounds in a liquid mixture followed by their detection.
-
Sample Preparation:
-
To 500 µL of serum or plasma, add an internal standard (e.g., a synthetic this compound analog).
-
Add 2 mL of ethanol to precipitate proteins.
-
Vortex the mixture and then extract the lipids, including this compound, by adding 4 mL of hexane and vortexing again.
-
Centrifuge to separate the layers and collect the upper hexane layer.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase HPLC column.
-
The mobile phase typically consists of a mixture of organic solvents like methanol, ethanol, and a buffer.
-
A gradient elution may be used to optimize the separation of different this compound forms.
-
-
Detection:
-
For fluorescence detection, a post-column reduction is necessary to convert this compound to its fluorescent hydroquinone form. This is often achieved using a zinc reactor.
-
The fluorescence is measured at an excitation wavelength of approximately 246 nm and an emission wavelength of around 430 nm.
-
Quantification is performed by comparing the peak area of the analyte to that of the internal standard and a standard curve.
-
Measurement of Undercarboxylated Osteocalcin (ucOC) by ELISA
This protocol outlines a typical sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of ucOC.
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for human ucOC.
-
Sample and Standard Incubation:
-
Add 100 µL of standards, controls, and patient samples to the appropriate wells.
-
Incubate the plate, typically for 60-90 minutes at 37°C, to allow the ucOC to bind to the immobilized antibody.
-
Wash the plate multiple times with a wash buffer to remove any unbound substances.
-
-
Detection Antibody Incubation:
-
Add 100 µL of a biotin-conjugated detection antibody specific for ucOC to each well.
-
Incubate for another 60 minutes at 37°C.
-
Wash the plate to remove unbound detection antibody.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at 37°C. The streptavidin binds to the biotin on the detection antibody.
-
Wash the plate to remove unbound enzyme conjugate.
-
-
Substrate Reaction and Measurement:
-
Add 90 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme catalyzes a color change.
-
Incubate in the dark at 37°C for 10-20 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of ucOC in the sample.
-
Measurement of Dephosphorylated-Uncarboxylated Matrix Gla Protein (dp-ucMGP) by ELISA
Similar to the ucOC ELISA, this assay quantifies dp-ucMGP using a sandwich immunoassay format.
-
Plate Coating: A microplate is pre-coated with a monoclonal antibody specific to the dephosphorylated N-terminal part of MGP.
-
Sample Incubation:
-
Add standards, controls, and patient plasma samples to the wells.
-
Incubate to allow dp-ucMGP to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
-
Second Antibody Incubation:
-
Add a second monoclonal antibody, which is conjugated to a detectable label (e.g., HRP), that recognizes the uncarboxylated C-terminal part of MGP.
-
Incubate to form the "sandwich" complex.
-
Wash the plate to remove any unbound labeled antibody.
-
-
Signal Detection:
-
Add a substrate that reacts with the enzyme label to produce a colorimetric or chemiluminescent signal.
-
Measure the signal intensity, which is directly proportional to the concentration of dp-ucMGP in the sample.
-
Measurement of PIVKA-II by Chemiluminescent Microparticle Immunoassay (CMIA)
This is a fully automated, two-step immunoassay.
-
First Step (Capture):
-
Patient serum or plasma is combined with paramagnetic microparticles that are coated with a monoclonal antibody specific to PIVKA-II.
-
During incubation, the PIVKA-II in the sample binds to these microparticles.
-
A wash step removes unbound materials.
-
-
Second Step (Detection):
-
An acridinium-labeled anti-prothrombin antibody is added. This antibody binds to the captured PIVKA-II.
-
Another wash step removes unbound labeled antibody.
-
-
Signal Generation and Measurement:
-
Pre-trigger and trigger solutions are added to the reaction mixture.
-
This initiates a chemiluminescent reaction, and the resulting light emission is measured.
-
The amount of light is directly proportional to the concentration of PIVKA-II in the sample.
-
References
- 1. cambridge.org [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Maximal dose-response of vitamin-K2 (menaquinone-4) on undercarboxylated osteocalcin in women with osteoporosis [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
comparative analysis of vitamin K metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of vitamin K metabolism in different species, supported by experimental data. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the variations that can influence pharmacological and toxicological studies.
This compound is an essential fat-soluble vitamin that plays a critical role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) in a number of proteins, known as this compound-dependent proteins (VKDPs)[1][2]. These proteins are crucial for various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification[3]. The metabolism of this compound, particularly its recycling through the this compound cycle, exhibits significant variations across different species, impacting its dietary requirements and the efficacy of anticoagulant drugs like warfarin.
Comparative Data on this compound Metabolism
The following tables summarize key quantitative data on this compound metabolism, highlighting the differences observed across various species.
Table 1: Comparative Kinetics of Hepatic Vitamin K1 2,3-Epoxide Reductase (VKOR) Activity In Vitro
| Species | Km app (µM) | Vmax (nmol/mg/min) | CLint app (mL/mg/min) | Warfarin IC50 (µM) |
| Bovine | 3.98 | 29.5 | 8.2 | N/A |
| Canine | 4.87 | 39.8 | 8.8 | N/A |
| Equine | 6.46 | 85.7 | 18.4 | N/A |
| Human | 3.55 | 29.9 | 9.0 | N/A |
| Murine | 2.41 | 19.5 | 8.6 | 0.17 |
| Ovine | 4.11 | 29.4 | 8.2 | N/A |
| Porcine | 3.86 | 32.7 | 9.0 | N/A |
| Rat | 3.84 | 34.6 | 9.8 | 0.07 |
Data sourced from a comparative in vitro study of hepatic microsomes[4][5]. Km app (apparent Michaelis constant), Vmax (maximum reaction velocity), and CLint app (apparent intrinsic clearance) are key kinetic parameters. IC50 represents the concentration of warfarin required to inhibit 50% of VKOR activity.
Table 2: Comparative Tissue Distribution of Phylloquinone (K1) and Menaquinone-4 (MK-4) (pmol/g wet weight)
| Tissue | Human (K1) | Human (MK-4) | Rat (K1) | Rat (MK-4) |
| Liver | 10.6 | <2 | High | Low |
| Heart | 9.3 | Low | High | Low |
| Pancreas | 28.4 | ~28.4 | High | Very High |
| Brain | <2 | > K1 levels | Low | > K1 levels |
| Kidney | <2 | > K1 levels | Moderate | Moderate |
| Lung | <2 | Low | Moderate | Low |
| Salivary Gland | N/A | N/A | Low | Very High |
| Sternum | N/A | N/A | High | Very High |
Data for humans sourced from postmortem tissue analysis[6][7]. Data for rats sourced from studies on this compound-supplemented animals[8][9]. "High", "Moderate", and "Low" for rat tissues indicate relative concentrations as specific pmol/g values were presented graphically in the source.
Key Metabolic Pathways and Interspecies Variations
The core of this compound metabolism is the this compound cycle, a salvage pathway that regenerates the active form of this compound, this compound hydroquinone (KH2), which is essential for the function of GGCX[10]. Significant interspecies differences exist within this cycle.
For instance, chicks have a much higher dietary requirement for this compound compared to rats. This is largely attributed to a significantly lower activity of the hepatic this compound epoxide reductase (VKOR) in chicks, which is approximately 10% of that in rats[11][12][13]. This inefficiency in recycling this compound epoxide back to this compound leads to a greater demand for dietary this compound[11][12][13].
Furthermore, the conversion of phylloquinone (K1) to menaquinone-4 (MK-4) is another area of species-specific metabolism. While rats can convert dietary K1 to MK-4, this conversion is particularly prominent in chicks, where hepatic MK-4 concentrations can exceed those of phylloquinone, even without dietary menadione (a precursor for MK-4)[11][12][13]. In humans and rats, MK-4 is found in various extrahepatic tissues, suggesting a tissue-specific conversion and potentially unique physiological roles[6][7][8][9].
dot
Caption: The this compound Cycle.
Experimental Protocols
Determination of this compound in Plasma/Serum by HPLC
This method is based on high-performance liquid chromatography (HPLC) with fluorescence detection after post-column reduction, a sensitive technique for quantifying this compound vitamers[14].
a. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction)
-
To 0.5 mL of serum or plasma in a glass centrifuge tube, add an appropriate amount of an internal standard (e.g., a non-native menaquinone)[15].
-
Add 2 mL of ethanol to precipitate proteins and vortex for 30 seconds[15].
-
Add 4 mL of n-hexane, vortex vigorously for 2 minutes, and centrifuge to separate the phases[15].
-
Transfer the upper organic (n-hexane) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C[15].
-
Re-dissolve the lipid extract in 2 mL of n-hexane[16].
-
Perform solid-phase extraction (SPE) using a silica cartridge pre-conditioned with hexane[16].
-
After loading the sample, wash the cartridge with hexane. Elute the this compound fraction with a mixture of diethyl ether and hexane (e.g., 3:97 v/v)[16].
-
Evaporate the eluate to dryness under nitrogen and reconstitute the residue in an appropriate volume of the mobile phase (e.g., 100-150 µL isopropanol or methanol) for HPLC injection[16][17].
b. HPLC Analysis
-
Chromatographic System: A reversed-phase C18 column is commonly used[15].
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetonitrile, zinc acetate, acetic acid, and water[15].
-
Post-Column Reduction: After separation on the column, the non-fluorescent this compound quinones are passed through a post-column reactor containing powdered zinc. This reduces the quinones to their fluorescent hydroquinone forms[14][15].
-
Detection: The fluorescent hydroquinones are detected using a fluorescence detector with an excitation wavelength of approximately 246 nm and an emission wavelength of 430 nm[15].
-
Quantification: The concentration of each this compound vitamer is determined by comparing its peak area to that of the internal standard and a standard curve prepared with known amounts of this compound standards[16].
In Vitro Assay for this compound Epoxide Reductase (VKOR) Activity
This assay measures the activity of VKOR in microsomal preparations by quantifying the conversion of this compound epoxide (KO) to this compound.
a. Preparation of Microsomes
-
Homogenize fresh or frozen liver tissue in a suitable buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes[18].
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration[18].
b. VKOR Activity Assay
-
Prepare a reaction mixture containing a buffer (e.g., HEPES, pH 7.5), a reducing agent (e.g., dithiothreitol (DTT) or glutathione (GSH)), and the microsomal preparation[18]. Note that the choice of reducing agent can significantly affect warfarin sensitivity, with GSH providing more physiologically relevant results[18][19].
-
To assess inhibition, pre-incubate the microsomes with various concentrations of warfarin before initiating the reaction[19].
-
Initiate the reaction by adding the substrate, this compound epoxide (KO)[18].
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture such as isopropanol/hexane to extract the lipids[19].
-
Analyze the hexane extract by HPLC with UV or fluorescence detection to quantify the amount of this compound produced from the reduction of KO[19].
-
Enzyme activity is typically expressed as the rate of this compound formation per milligram of microsomal protein per minute.
dot
Caption: Comparative Experimental Workflow.
Conclusion
The metabolism of this compound exhibits notable diversity across species, particularly in the efficiency of the this compound cycle and the tissue-specific conversion and distribution of different this compound vitamers. These variations have significant implications for nutritional requirements and the pharmacological response to this compound antagonists. Researchers and drug development professionals should consider these species-specific differences when designing and interpreting studies related to this compound-dependent pathways and associated pathologies. The experimental protocols detailed in this guide provide a framework for conducting such comparative analyses.
References
- 1. Mutations in the GGCX and ABCC6 Genes in a Family with Pseudoxanthoma Elasticum-like Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Glutamyl carboxylase mutations differentially affect the biological function of this compound–dependent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional insights into enzymes of the this compound cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species comparison of vitamin K1 2,3-epoxide reductase activity in vitro: kinetics and warfarin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. madbarn.com [madbarn.com]
- 6. This compound status in human tissues: tissue-specific accumulation of phylloquinone and menaquinone-4 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. This compound status in human tissues: tissue-specific accumulation of phylloquinone and menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. This compound distribution in rat tissues: dietary phylloquinone is a source of tissue menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chapter 10. This compound [fao.org]
- 11. Comparative metabolism and requirement of this compound in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Comparative metabolism and requirement of this compound in chicks and rats [agris.fao.org]
- 14. This compound analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eaglebio.com [eaglebio.com]
- 18. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane this compound epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Food Frequency Questionnaires for Assessing Vitamin K Intake
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of dietary vitamin K intake is crucial for a wide range of research, from epidemiological studies investigating chronic disease to clinical trials evaluating the efficacy of new therapeutics. Food Frequency Questionnaires (FFQs) are a commonly used tool for this purpose due to their ability to capture long-term dietary habits and their relative ease of administration. However, the validity of FFQs can vary depending on the specific questionnaire design and the population being studied. This guide provides a comparative overview of several cross-validation studies of FFQs for assessing this compound intake, presenting key experimental data and methodologies to aid researchers in selecting and evaluating appropriate dietary assessment tools.
Quantitative Comparison of FFQ Validation Studies
The following table summarizes the quantitative data from various studies that have validated FFQs for this compound intake against reference methods such as food records and 24-hour dietary recalls.
| Study (Population) | FFQ Characteristics | Reference Method | Mean this compound Intake (µ g/day ) - FFQ | Mean this compound Intake (µ g/day ) - Reference Method | Mean Difference (µ g/day ) | Correlation Coefficient (r) | Key Findings |
| Azevedo et al. (2023) (Portuguese Mediterranean) [1][2][3] | 54 food items, 30-day interval | 6-day food records & 24h recalls | 96.5 ± 64.3 | 80 ± 47.7 | 16.5 | 0.70 | The FFQ showed good agreement with food records, with a non-significant overestimation of this compound intake.[1][2] |
| Blais et al. (2007) (Elderly Canadian) [4] | 50-item, semi-quantitative, interviewer-administered | 5-day food records | 222 ± 186 | 135 ± 153 | 87 | 0.83 | The FFQ demonstrated strong correlation but significantly overestimated this compound intake compared to food records.[4] |
| García-Cruz et al. (2023) (Overweight Mexican Adults) [5] | FFQ for Vitamin K1, K2, and total K | Four 24-hour dietary recalls | VK1: Higher than 24HDR (not stat. sig.) VK2 & Total K: Significantly higher | Not specified | VK1: 10.80 ± 79.14 | VK1: 0.32, VK2: 0.011, Total K: 0.163 | The FFQ was found to be valid for estimating Vitamin K1 intake, but showed discrepancies for Vitamin K2 and total this compound.[5] |
| Sledevic et al. (2010) (Overweight/Obese Postmenopausal Women) [6][7][8] | 161 food items (Ca, Vit D, Vit K) | 5-day diet record | Not specified | Not specified | 167 | 0.54 | The FFQ overestimated this compound intake but showed a strong correlation with the 5-day diet record.[6][7] |
| Lee et al. (2016) (Korean Adults) [9] | 25 food items, self-administered | 5-day food record | Not specified | Not specified | Not significantly different | 0.652 | This FFQ showed good validity and reliability for assessing this compound intake in Korean adults.[9] |
Experimental Protocols
A detailed understanding of the methodologies employed in these validation studies is essential for interpreting their results.
1. Study by Azevedo et al. (2023) [1][2][3]
-
Objective: To develop and validate a new FFQ to estimate total this compound intake in a Portuguese Mediterranean population.
-
Study Design: A prospective study with 38 healthy adult volunteers.
-
FFQ Development: The FFQ was designed based on a validated Portuguese FFQ and literature reviews to include foods containing ≥5 µg of this compound/100g and other commonly consumed foods in a Mediterranean diet, resulting in 54 food items.
-
Reference Method: this compound intake was estimated from 24-hour recalls and six days of food records.
-
Statistical Analysis: Mean differences were assessed, and Pearson's correlation coefficient was calculated to determine the agreement between the FFQ and the food records. A p-value < 0.05 was considered statistically significant.
2. Study by Blais et al. (2007) [4]
-
Objective: To validate a semi-quantitative FFQ specifically designed to measure dietary this compound intake in elderly people.
-
Study Design: Thirty-nine community-dwelling healthy men and women aged 65 to 85 years were recruited.
-
FFQ Administration: A 50-item FFQ was interviewer-administered.
-
Reference Method: Data was compared with previously obtained 5-day food records.
-
Statistical Analysis: Absolute and relative agreements were assessed using Bland-Altman analysis and correlation coefficients. Cross-classification into thirds and weighted kappa values were also calculated.
3. Study by García-Cruz et al. (2023) [5]
-
Objective: To validate an FFQ for estimating vitamin K1, vitamin K2, and total this compound intake in the overweight adult Mexican population.
-
Study Design: Validation study with a sample size calculated to have 90% statistical power.
-
Reference Method: The average of four 24-hour dietary recalls (24HDR) was used as the reference.
-
Statistical Analysis: Criterion validity was estimated using an independent t-test. Bland-Altman plots, Pearson's correlation test, and the intraclass correlation coefficient (for reproducibility) were also calculated.
4. Study by Sledevic et al. (2010) [6][7][8]
-
Objective: To validate an FFQ to assess calcium, vitamin D, and this compound intakes in overweight and obese postmenopausal women.
-
Study Design: A pilot validation study with 15 participants.
-
Reference Method: The FFQ was validated against a 5-day diet record (5DDR) that also included supplement intake.
-
Statistical Analysis: Strong correlations between the two methods were assessed, and cross-classification analyses were performed. Bland-Altman analysis was used to evaluate the agreement between the FFQ and the 5DDR.
5. Study by Lee et al. (2016) [9]
-
Objective: To validate a self-administered FFQ to assess this compound intake in Korean adults.
-
Study Design: The FFQ was validated against a 5-day food record (5DR) in 48 participants. Reliability was assessed in 54 participants who completed the FFQ twice over a 6-month period.
-
FFQ Development: 25 food items were selected based on data from the Fifth Korea National Health and Nutrition Examination Survey (KNHANES V).
-
Statistical Analysis: Data were analyzed using Pearson's correlation coefficients, the cross-classification method, and Bland-Altman plots. This compound intake data were log-transformed due to non-normal distribution.
Methodological Visualizations
To further clarify the processes and relationships involved in FFQ cross-validation, the following diagrams are provided.
Caption: Workflow of a typical cross-validation study for a food frequency questionnaire.
References
- 1. mdpi.com [mdpi.com]
- 2. New Food Frequency Questionnaire to Estimate this compound Intake in a Mediterranean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Validation of a semi-quantitative food frequency questionnaire measuring dietary this compound intake in elderly people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a food frequency questionnaire for estimating this compound intake in the overweight adult Mexican population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A food frequency questionnaire for the assessment of calcium, vitamin D and this compound: a pilot validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Validity and Reliability of a Self-administered Food Frequency Questionnaire to Assess this compound Intake in Korean Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Biomarkers for Assessing Extra-Hepatic Vitamin K Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel and established biomarkers for the assessment of extra-hepatic vitamin K status, a critical factor in cardiovascular and bone health. We present a detailed analysis of dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP), a novel biomarker, and uncarboxylated osteocalcin (ucOC), an established marker. This comparison is supported by experimental data, detailed methodologies, and visualizations to aid in the selection of appropriate biomarkers for research and clinical applications.
Introduction to Extra-Hepatic this compound Status
This compound is a vital fat-soluble vitamin that acts as a cofactor for the gamma-glutamyl carboxylase enzyme. This enzyme is responsible for the post-translational modification of this compound-dependent proteins (VKDPs), which are crucial for various physiological processes, including blood coagulation, bone metabolism, and the inhibition of vascular calcification. While the liver is the primary site for the synthesis of coagulation factors, extra-hepatic tissues such as bone and the vasculature also rely on this compound for the activation of specific VKDPs. Inadequate this compound levels in these tissues can lead to the circulation of undercarboxylated, inactive forms of these proteins, which has been associated with an increased risk of osteoporosis and cardiovascular disease.[1][2]
Key Biomarkers for Extra-Hepatic this compound Status
The assessment of extra-hepatic this compound status is challenging as circulating this compound levels may not accurately reflect tissue-specific sufficiency. Therefore, the measurement of circulating levels of undercarboxylated VKDPs has emerged as a more reliable approach.
Dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP): A Novel Biomarker
Matrix Gla-Protein (MGP) is a potent inhibitor of vascular calcification synthesized by vascular smooth muscle cells and chondrocytes.[2] Its activation is dependent on this compound-mediated carboxylation. In a state of this compound deficiency, MGP is not fully carboxylated and is released into the circulation as inactive dp-ucMGP. Elevated plasma levels of dp-ucMGP are therefore indicative of a poor this compound status in the vasculature and have been strongly associated with vascular calcification, cardiovascular disease, and mortality.[3][4]
Uncarboxylated Osteocalcin (ucOC): An Established Biomarker
Osteocalcin (OC) is a protein produced by osteoblasts that plays a role in bone mineralization. Similar to MGP, its activity is dependent on this compound-dependent carboxylation. Insufficient this compound leads to an increase in the circulating levels of ucOC. The ratio of ucOC to total osteocalcin is a widely used marker for this compound status in bone and has been linked to bone mineral density and fracture risk.[1]
Comparative Performance of dp-ucMGP and ucOC
| Feature | dp-ucMGP | ucOC |
| Primary Tissue of Interest | Vasculature | Bone |
| Clinical Association | Vascular Calcification, Cardiovascular Disease & Mortality[3][5][6] | Bone Mineral Density, Fracture Risk[1] |
| Response to this compound Supplementation | Significant reduction in plasma levels[2][7] | Significant reduction in plasma levels |
| Analytical Methods | ELISA, Chemiluminescence Immunoassay (automated)[8][9][10] | ELISA, Chemiluminescence Immunoassay[8] |
| Assay Performance (Automated CLIA for dp-ucMGP) | Within-run CV: 2.9 - 8.9% Total CV: 4.1 - 13.4% Linearity: R²=0.99[10] | Data for direct comparison not available in the searched results. |
| Correlation with Kidney Function | Strongly associated with estimated glomerular filtration rate (eGFR)[8] | Less strongly associated with eGFR compared to dp-ucMGP[8] |
Experimental Protocols
Measurement of dp-ucMGP by Automated Chemiluminescence Immunoassay (IDS-iSYS InaKtif MGP assay)
This method offers a fully automated and highly reproducible measurement of dp-ucMGP in human plasma.
Principle: The assay is a sandwich chemiluminescence immunoassay. Plasma samples are incubated with magnetic particles coated with a murine monoclonal antibody against dp-MGP and an acridinium-labeled murine monoclonal antibody against ucMGP. After incubation and washing steps to remove unbound components, trigger reagents are added. The resulting light emission from the acridinium label is directly proportional to the concentration of dp-ucMGP in the sample.[8][9]
Procedure Outline:
-
Plasma samples and internal calibrators are incubated with magnetic particles coated with anti-dp-MGP antibodies and acridinium-labeled anti-ucMGP antibodies in an assay buffer.
-
The magnetic particles are captured using a magnet, and unbound analytes are washed away.
-
Trigger reagents are added to initiate the chemiluminescent reaction.
-
The light emitted is measured by the system's luminometer.
-
The concentration of dp-ucMGP is calculated from a calibration curve.[8][9]
Performance Characteristics:
Measurement of ucOC by Enzyme-Linked Immunosorbent Assay (ELISA)
This method is a widely used technique for the quantification of ucOC in serum or plasma.
Principle: A competitive ELISA is often employed. The microplate wells are coated with a capture antibody specific for osteocalcin. The sample containing ucOC and a fixed amount of labeled (e.g., horseradish peroxidase - HRP) carboxylated osteocalcin are added to the wells. The ucOC in the sample competes with the labeled carboxylated osteocalcin for binding to the capture antibody. After washing, a substrate for the enzyme is added, and the resulting color development is inversely proportional to the amount of ucOC in the sample.
Procedure Outline:
-
Standards, controls, and samples are added to the microplate wells pre-coated with an anti-osteocalcin antibody.
-
A solution containing HRP-conjugated carboxylated osteocalcin is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution (e.g., TMB) is added, and the plate is incubated for color development.
-
A stop solution is added to terminate the reaction.
-
The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of ucOC is determined from a standard curve.
Signaling Pathways and Experimental Workflows
Caption: this compound-dependent carboxylation of VKDPs.
Caption: General workflows for CLIA and ELISA.
Conclusion
The validation of novel biomarkers is essential for advancing our understanding of disease and developing targeted therapies. For assessing extra-hepatic this compound status, both dp-ucMGP and ucOC serve as valuable tools.
-
dp-ucMGP is emerging as a strong biomarker for vascular this compound status and is closely linked to cardiovascular health outcomes. The availability of a fully automated chemiluminescence immunoassay enhances its clinical utility by providing high-throughput and reproducible results.[2][10]
-
ucOC remains a well-established and sensitive biomarker for This compound status in bone , providing critical information for studies on osteoporosis and bone metabolism.[1]
The choice between these biomarkers should be guided by the specific research question and the tissue of interest. For studies focusing on cardiovascular endpoints, dp-ucMGP appears to be the more specific and relevant biomarker. Conversely, for investigations into bone health, ucOC remains the standard. The use of both biomarkers in concert could provide a more comprehensive picture of overall extra-hepatic this compound status.
References
- 1. researchgate.net [researchgate.net]
- 2. Early experience with the interpretation of dp-ucMGP: an indicator of vascular calcification | Synnovis [synnovis.co.uk]
- 3. Uncarboxylated matrix Gla-protein: A biomarker of this compound status and cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Association of dp-ucMGP with Cardiovascular Morbidity and Decreased Renal Function in Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIVKA-II but not dp-ucMGP is associated with aortic calcification in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circulating Nonphosphorylated Carboxylated Matrix Gla Protein Predicts Survival in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kidney Function-Dependence of this compound-Status Parameters: Results from the TransplantLines Biobank and Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. orbi.uliege.be [orbi.uliege.be]
A Comparative Guide to the Tissue Distribution of Vitamin K1 and K2
An in-depth analysis of the tissue-specific accumulation of phylloquinone (vitamin K1) and menaquinones (vitamin K2) is crucial for understanding their distinct physiological roles. While both vitamers are essential for the activation of vitamin K-dependent proteins (VKDPs), their distribution throughout the body is markedly different, suggesting specialized functions in hepatic and extra-hepatic tissues.[1][2][3] This guide provides a comparative overview of their tissue distribution, supported by experimental data, detailed methodologies, and mechanistic diagrams for researchers, scientists, and drug development professionals.
Comparative Tissue Distribution: Quantitative Data
Experimental studies, primarily in animal models such as rats, have demonstrated significant differences in how vitamin K1 and K2 are distributed and retained in various organs. Vitamin K1 is preferentially retained in the liver, where it plays a dominant role in the carboxylation of coagulation factors.[1][2] In contrast, vitamin K2, particularly the short-chain menaquinone-4 (MK-4) and long-chain menaquinones (e.g., MK-7), shows broader distribution to extra-hepatic tissues like bone, brain, and blood vessels.[1][4]
The following tables summarize quantitative data from studies in both rats and humans, illustrating these differential patterns.
Table 1: Vitamin K1 (Phylloquinone) and MK-4 Concentrations in Rat Tissues
This table presents data from a study where rats were fed a diet supplemented with vitamin K1. The results show the concentration of both K1 and the locally converted MK-4 in various tissues.
| Tissue | Vitamin K1 (ng/g wet weight) | Menaquinone-4 (MK-4) (ng/g wet weight) | K1/MK-4 Ratio |
| Liver | 101 ± 28 | Low / Undetectable | ~ High |
| Heart | 77 ± 21 | > K1 levels | < 1 |
| Pancreas | High | Very High | < 1 |
| Brain | Low | > K1 levels | < 1 |
| Sternum (Cartilage) | High | > K1 levels | < 1 |
| Salivary Gland | Low | Very High | << 1 |
| Bone Marrow | 13 ± 2 | - | - |
Data synthesized from studies in rats supplemented with phylloquinone.[5][6][7] It is noteworthy that even when the diet contains only K1, significant levels of MK-4 are found in extra-hepatic tissues, indicating local conversion from K1.[5][6]
Table 2: Vitamin K1 (Phylloquinone) and MK-4 Concentrations in Human Tissues (Postmortem)
This table shows the median concentrations of K1 and MK-4 found in various human tissues, further confirming the tissue-specific distribution patterns observed in animal models.
| Tissue | Vitamin K1 (pmol/g) | Menaquinone-4 (MK-4) (pmol/g) | Key Observation |
| Liver | 10.6 | Low | K1 Predominates |
| Heart | 9.3 | Low | K1 Predominates |
| Pancreas | 28.4 | ~ Equal to K1 | High levels of both |
| Brain | < 2.0 | > K1 levels | MK-4 Predominates |
| Kidney | < 2.0 | > K1 levels | MK-4 Predominates |
| Lung | < 2.0 | Low | Low levels of both |
Data from a study on human postmortem tissues.
Mechanisms of Differential Distribution
The structural differences between K1 and K2, specifically in their side chains, govern how they are absorbed, transported, and taken up by tissues.[8] After intestinal absorption, both vitamers are incorporated into chylomicrons.[1][2][9] However, their subsequent pathways diverge significantly.
-
Vitamin K1 (Phylloquinone): Is primarily transported by triglyceride-rich lipoproteins (TRLs), such as chylomicrons, which are rapidly cleared by the liver.[8][10][11] This leads to the preferential accumulation of K1 in hepatic tissue, where it is used for the synthesis of coagulation proteins.[1][2][11]
-
Vitamin K2 (Menaquinones): Particularly long-chain menaquinones like MK-7 and MK-9, are incorporated into a wider range of lipoproteins, including low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[8][11] These lipoproteins have a longer circulation half-life and deliver their lipid contents to extra-hepatic tissues, resulting in higher K2 concentrations in organs such as bone, the vasculature, and the brain.[1][4]
The following diagram illustrates this differential transport mechanism.
Key Experimental Protocols
The quantification of this compound vitamers in biological tissues is a complex process requiring precise and sensitive analytical methods. Below is a generalized protocol synthesized from methodologies reported in peer-reviewed studies.[12][13][14]
1. Animal Model and Diet Administration
-
Species: Sprague-Dawley or C57Bl/6 mice/rats are commonly used.[15][16][17]
-
Diet: Animals are often first fed a this compound-deficient diet to deplete existing stores. Subsequently, they are re-supplemented with experimental diets containing known concentrations of vitamin K1 or K2 for a specified period (e.g., one week).[5][15]
-
Administration: The vitamin is typically mixed into the rodent chow. Intravenous infusion may also be used for specific pharmacokinetic studies.[5]
2. Tissue Collection and Processing
-
Euthanasia & Perfusion: Animals are euthanized, and tissues are perfused with a saline solution to remove blood contamination.
-
Dissection: Organs of interest (liver, brain, heart, kidneys, pancreas, bone, etc.) are rapidly dissected, weighed, and immediately frozen in liquid nitrogen to prevent degradation.
-
Storage: Samples are stored at -80°C until analysis.
3. This compound Extraction and Analysis
-
Homogenization: Frozen tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) with an organic solvent mixture, often containing ethanol or isopropanol to precipitate proteins.
-
Lipid Extraction: A liquid-liquid extraction is performed, typically using a solvent like hexane, to isolate the lipophilic this compound compounds from the homogenate.
-
Purification: The lipid extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.
-
Quantification: The final extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13] A deuterated form of vitamin K1 is often used as an internal standard to ensure accuracy.[13]
The following diagram outlines this typical experimental workflow.
References
- 1. This compound: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vitad.org [vitad.org]
- 3. wellnessresources.com [wellnessresources.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound distribution in rat tissues: dietary phylloquinone is a source of tissue menaquinone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound distribution in rat tissues: dietary phylloquinone is a source of tissue menaquinone-4 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. cambridge.org [cambridge.org]
- 8. ClinPGx [clinpgx.org]
- 9. Absorption, transport and metabolism of this compound | PPSX [slideshare.net]
- 10. Recent trends in the metabolism and cell biology of this compound with special reference to this compound cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. Tissue distribution of K-vitamers under different nutritional regimens in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phylloquinone and Menaquinone-4 Tissue Distribution at Different Life Stages in Male and Female Sprague–Dawley Rats Fed Different VK Levels Since Weaning or Subjected to a 40% Calorie Restriction since Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tissue Concentrations of this compound and Expression of Key Enzymes of this compound Metabolism Are Influenced by Sex and Diet but Not Housing in C57Bl6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Vitamin K Analysis: A Guide to Inter-Laboratory Variability
For researchers, scientists, and drug development professionals, the accurate measurement of vitamin K is paramount for robust clinical and nutritional studies. However, significant inter-laboratory variability presents a considerable challenge. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection and standardization of this compound quantification.
The primary forms of this compound, phylloquinone (vitamin K1) and menaquinones (MKs, such as MK-4 and MK-7), circulate at very low concentrations in the blood, making their accurate measurement technically demanding.[1] This inherent difficulty is compounded by a lack of a definitive gold-standard biomarker for this compound status, leading to a variety of analytical approaches with differing performance characteristics.[2]
Performance of this compound Measurement Methods: A Comparative Overview
The two most prevalent methods for quantifying this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Data from proficiency testing schemes, such as the this compound External Quality Assurance Scheme (KEQAS), and individual studies highlight the performance variability of these methods.
A key indicator of inter-laboratory performance is the coefficient of variation (CV), which expresses the standard deviation as a percentage of the mean, providing a standardized measure of dispersion. The KEQAS, a program designed to harmonize phylloquinone analysis, reported a mean inter-laboratory CV of 29.6% among participating laboratories.[1] This underscores the substantial variability that can exist between different analytical setups. In this scheme, an analytical performance target was set at a 20% absolute difference from the all-laboratory trimmed mean (ALTM), a target that 47% of participating groups consistently met.[1]
The following table summarizes the performance characteristics of HPLC and LC-MS/MS methods for this compound analysis as reported in various studies.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | Source(s) |
| Inter-Laboratory CV | 29.6% (for phylloquinone) | Not widely reported in comparative schemes | [1] |
| Intra-Assay CV | 5.7-19.3% | 2.3-14.3% | [3] |
| Inter-Assay CV | Not consistently reported | 7.2-15.2% | [3] |
| Limit of Detection (LOD) | 0.03-0.17 ng/mL | 0.0019-14 ng/L | [4] |
| Limit of Quantification (LOQ) | 0.01 ng/L - 0.17 ng/mL | 0.01-0.03 ng/mL | [4][5][6] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for understanding the sources of variability and for the successful implementation of these methods. Below are outlines of typical protocols for HPLC with fluorescence detection and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method relies on the native fluorescence of this compound after post-column reduction.
-
Sample Preparation:
-
Chromatographic Separation:
-
Post-Column Derivatization and Detection:
-
After separation, the this compound compounds are passed through a post-column reactor containing a reducing agent (e.g., zinc chloride) to enhance their fluorescence.[5]
-
Detection is performed using a fluorescence detector with an excitation wavelength of approximately 248 nm and an emission wavelength of around 430 nm.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound vitamers.
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Visualizing the Workflow and Relationships
To better understand the process of a typical this compound measurement study and the relationship between different analytical stages, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Concepts and Controversies in Evaluating this compound Status in Population-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise review of quantification methods for determination of this compound in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. listarfish.it [listarfish.it]
- 8. eaglebio.com [eaglebio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. waters.com [waters.com]
The Gatekeeper of Vascular Health: Validating Matrix Gla Protein (MGP) as a Premier Inhibitor of Vascular Calcification
For researchers, scientists, and drug development professionals, understanding the mechanisms of vascular calcification is paramount in the quest to combat cardiovascular disease. This guide provides a comprehensive comparison of Matrix Gla Protein (MGP) with other key inhibitors of vascular calcification, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. It is an actively regulated process involving a delicate balance between inducers and inhibitors. Among the endogenous inhibitors, Matrix Gla Protein (MGP) has emerged as a potent and crucial player in preventing the mineralization of the vasculature. This guide delves into the experimental evidence validating MGP's role and objectively compares its performance against other notable inhibitors: Fetuin-A, Osteoprotegerin (OPG), Osteopontin (OPN), and inorganic pyrophosphate (PPi).
MGP: A Vitamin K-Dependent Guardian of the Arteries
MGP is a this compound-dependent protein synthesized by vascular smooth muscle cells (VSMCs) and chondrocytes. Its inhibitory function is critically dependent on post-translational modifications: gamma-carboxylation and phosphorylation. The carboxylation of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) is essential for MGP's ability to bind calcium ions and hydroxyapatite crystals, thereby directly inhibiting their deposition and growth in the vessel wall.[1][2]
Comparative Analysis of Vascular Calcification Inhibitors
While MGP stands out as a powerful local inhibitor, other circulating and locally produced factors also contribute to the prevention of vascular calcification. The following tables summarize key experimental findings that highlight the roles and relative importance of these inhibitors.
Table 1: Experimental Evidence for MGP's Role in Inhibiting Vascular Calcification
| Experimental Model | Key Findings | Reference(s) |
| MGP Knockout (MGP-/-) Mice | Spontaneous and extensive arterial calcification leading to vessel rupture and death within 8 weeks of birth.[3] | [3] |
| Vascular smooth muscle cells undergo osteochondrogenic differentiation. | [4] | |
| Warfarin-Treated Rats | Warfarin, a this compound antagonist, inhibits MGP carboxylation and induces extensive arterial calcification, mimicking the MGP-/- phenotype.[5][6] | [5][6] |
| MGP Overexpression in ApoE-/- Mice | Overexpression of MGP reduced both intimal and medial calcification in atherosclerotic plaques. | [7] |
| Clinical Studies | High levels of inactive, uncarboxylated MGP (ucMGP) are associated with the prevalence and severity of vascular calcification and cardiovascular events in humans.[8][9] | [8][9] |
Table 2: Comparison with Other Endogenous Calcification Inhibitors
| Inhibitor | Primary Mechanism of Action | Key Experimental Findings | Reference(s) |
| Fetuin-A | A systemic inhibitor that forms soluble complexes with calcium and phosphate in the circulation, called calciprotein particles (CPPs), preventing their precipitation.[10][11] | Fetuin-A knockout mice exhibit extensive soft tissue calcification, but vascular calcification is less pronounced unless challenged with a mineral-rich diet or in the context of atherosclerosis (e.g., ApoE-/- background).[4][10] | [4][10][11] |
| Osteoprotegerin (OPG) | A decoy receptor for RANKL, thereby inhibiting osteoclast-like cell formation and bone resorption-like processes in the vessel wall.[12][13] | OPG knockout mice develop severe osteoporosis and arterial calcification.[14] Treatment with recombinant OPG inhibits vascular calcification in animal models.[15][16] | [14][15][16] |
| Osteopontin (OPN) | An inducible inhibitor that binds to hydroxyapatite and inhibits crystal growth. It is upregulated at sites of inflammation and calcification.[5][17] | OPN knockout mice do not spontaneously develop vascular calcification. However, MGP-/-OPN-/- double knockout mice exhibit significantly more severe and accelerated vascular calcification than MGP-/- mice alone, demonstrating OPN's compensatory inhibitory role.[1][18] | [1][18] |
| Pyrophosphate (PPi) | A small molecule that directly inhibits hydroxyapatite crystal formation and growth. Its extracellular levels are regulated by enzymes like ENPP1 (produces PPi) and TNAP (degrades PPi).[9][19] | Mice lacking ENPP1 (which produces PPi) exhibit severe arterial calcification.[20] Administration of PPi can inhibit vascular calcification in uremic rat models.[21] | [9][19][20][21] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways and a typical workflow for studying vascular calcification.
Figure 1: MGP signaling pathway in the inhibition of vascular calcification.
Figure 2: Signaling pathways of alternative vascular calcification inhibitors.
References
- 1. Quercetin Attenuates Warfarin-induced Vascular Calcification in Vitro Independently from Matrix Gla Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Warfarin and Vascular Calcification | The American Journal of Medicine Blog [amjmed.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Warfarin and Vascular Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Warfarin exposure and calcification of the arterial system in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tissue chaperoning—the expanded functions of fetuin-A beyond inhibition of systemic calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of vascular smooth muscle cell calcification by ATP analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fetuin-A Protects against Atherosclerotic Calcification in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Osteoprotegerin and RANKL-RANK-OPG-TRAIL signalling axis in heart failure and other cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Osteoprotegerin inhibits vascular calcification without affecting atherosclerosis in ldlr(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Matrix Gla protein (MGP) and bone morphogenetic protein-2 in aortic calcified lesions of aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Correlation of serum Klotho, fetuin-A, and MGP levels with coronary artery calcification in maintenance hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ENPP1 enzyme replacement therapy improves blood pressure and cardiovascular function in a mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Treatment with pyrophosphate inhibits uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vitamin K Supplementation Strategies: Efficacy, Bioavailability, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different vitamin K supplementation strategies, focusing on the two primary forms: vitamin K1 (phylloquinone) and vitamin K2 (menaquinones, particularly subtypes MK-4 and MK-7). We will delve into their comparative bioavailability, efficacy in promoting bone and cardiovascular health, and the underlying biochemical pathways. All quantitative data from key studies are summarized, and detailed experimental protocols are provided for full transparency.
Comparative Bioavailability and Pharmacokinetics
The effectiveness of any this compound supplement is fundamentally linked to its absorption and circulatory half-life. Vitamin K1 and the various forms of K2 exhibit significant differences in these pharmacokinetic properties.
Vitamin K1, primarily found in leafy green vegetables, is tightly bound to chloroplasts, which limits its bioavailability; absorption from food can be as low as 4-17% of that from a supplement.[1] In contrast, vitamin K2, particularly the long-chain menaquinone-7 (MK-7) found in fermented foods like natto, is more readily absorbed.[2][3][4] One study noted that postprandial serum concentrations of MK-7 were tenfold higher than those of K1.[2]
The circulatory half-life also varies dramatically. Vitamin K1 and MK-4 have relatively short half-lives, remaining in the plasma for approximately 8-24 hours.[5] Long-chain menaquinones like MK-7, however, have a much longer half-life and can be detected in the blood for up to 96 hours after administration, allowing for more effective distribution to extrahepatic tissues such as bone and blood vessels.[2][5][6]
| Parameter | Vitamin K1 (Phylloquinone) | Vitamin K2 (MK-4) | Vitamin K2 (MK-7) |
| Primary Sources | Green leafy vegetables (e.g., spinach, kale)[4] | Animal products (e.g., meat, eggs, liver)[7] | Fermented foods (e.g., natto, cheese)[3][7] |
| Bioavailability | Lower from food sources; ~80% from supplements[1][4] | Generally considered bioavailable, but does not significantly increase serum MK-4 levels after administration[2][7] | High, with serum concentrations 10-fold higher than K1 post-ingestion[2][3] |
| Half-life | Short (cleared from circulation in hours)[6] | Short[5][8] | Long (circulates for days)[2][5] |
| Tissue Distribution | Primarily directed to the liver[6] | Found in various tissues as a product of K1 conversion[2] | Effectively distributed to extrahepatic tissues (bone, vasculature)[2][6] |
Comparative Efficacy on Health Outcomes
The distinct pharmacokinetic profiles of vitamin K1 and K2 subtypes influence their efficacy in targeting different physiological systems. While K1 is crucial for hepatic synthesis of coagulation factors, K2 is emerging as a key player in bone and cardiovascular health.[6][9]
Bone Health
This compound is essential for bone metabolism as it activates osteocalcin, a protein that binds calcium to the bone matrix.[10][11] Undercarboxylated osteocalcin (ucOC) is a sensitive marker of this compound deficiency.[10]
Meta-analyses suggest that vitamin K2, in particular, is beneficial for bone health.[12][13] One meta-analysis found that vitamin K2 supplementation was associated with increased bone mineral density (BMD), whereas K1 was not.[12] Another review highlighted that K2 supplementation significantly reduced the risk of bone fractures.[14] A 2022 meta-analysis of studies on postmenopausal women concluded that K2 had a positive effect on bone mineralization and strength.[11] More recently, a meta-analysis found that this compound, especially K2, helps maintain or increase lumbar spine BMD in middle-aged and older adults, primarily by increasing the conversion of ucOC to its active, carboxylated form.[10][15]
| Study Type | This compound Form | Key Findings on Bone Health | Citations |
| Meta-analysis | K1 | No significant effect on Bone Mineral Density (BMD). | [12] |
| Meta-analysis | K2 | Associated with increased BMD and reduced fracture risk. | [12][13][14] |
| Meta-analysis | K2 | Improved lumbar spine BMD and decreased ucOC levels in postmenopausal women. | [10][15] |
| Clinical Trial | K1 (1 mg/day) & MK-4 (45 mg/day) | Both forms significantly lowered levels of undercarboxylated osteocalcin compared to placebo. | [1] |
Cardiovascular Health
Vascular calcification, the deposition of calcium in blood vessels, is a significant risk factor for cardiovascular disease.[16] Matrix Gla protein (MGP) is a potent this compound-dependent inhibitor of soft tissue calcification.[16][17] In a state of this compound deficiency, MGP remains uncarboxylated and inactive, a form known as dephospho-uncarboxylated MGP (dp-ucMGP).[16][17]
Systematic reviews and meta-analyses suggest that this compound supplementation can reduce the progression of vascular calcification.[18][19] One analysis found that supplementation significantly reduced coronary artery calcification (CAC) scores and lowered levels of dp-ucMGP.[19] Observational studies have suggested that vitamin K2 is more effective than K1 at reducing calcium deposits and lowering the risk of heart disease.[14] However, some clinical trials have yielded inconsistent results, indicating that benefits may be more pronounced in individuals with pre-existing calcification or that longer-term supplementation is required.[20][21][22]
| Study Type | This compound Form | Key Findings on Cardiovascular Health | Citations |
| Meta-analysis | K1 and K2 | Supplementation significantly reduced the progression of vascular calcification and levels of dp-ucMGP. | [18] |
| Meta-analysis | K1 and K2 | Slowed the progression of Coronary Artery Calcification (CAC) scores. | [19] |
| Systematic Review | K1 and K2 | Effects on vascular calcification are inconsistent, though there may be benefits for those with existing calcification. | [20][21] |
| Observational Studies | K2 > K1 | Higher intake of K2 was associated with a lower risk of coronary heart disease and reduced arterial calcification. | [1][14] |
Signaling Pathways and Experimental Workflows
This compound Cycle and Protein Carboxylation
This compound acts as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[23][24] This enzyme catalyzes the post-translational conversion of specific glutamate (Glu) residues on this compound-dependent proteins (VKDPs) into γ-carboxyglutamate (Gla) residues.[23][25] This carboxylation process is critical for the biological activity of VKDPs, enabling them to bind calcium and participate in processes like blood coagulation, bone mineralization, and the inhibition of vascular calcification.[23][24][26]
Caption: The this compound cycle, illustrating the carboxylation of this compound-dependent proteins.
Proposed Mechanism of MGP in Inhibiting Vascular Calcification
In the vasculature, Matrix Gla Protein (MGP) is a key inhibitor of calcification.[17] Vitamin K2 is required for the carboxylation of MGP, which transforms it into its active form. Active, carboxylated MGP (cMGP) can then bind to calcium ions and inhibit the formation of hydroxyapatite crystals in the arterial wall, thereby preventing vascular calcification.[16][27]
References
- 1. This compound - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. This compound: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K2 higher bioavailability than K1, say scientists [nutraingredients.com]
- 4. differencebetween.com [differencebetween.com]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 10. Effects of this compound supplementation on bone mineral density at different sites and bone metabolism in the middle-aged and elderly population: a meta-analysis and systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Everything You Need to Know About Vitamin K2 [healthline.com]
- 12. Research Portal [openresearch.surrey.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Vitamin K1 vs K2: What’s the Difference? [healthline.com]
- 15. This compound supplementation improves bone mineral density for middle-aged and older adults – especially women, according to a meta-analysis of randomised controlled trials (RCTs). [nutraingredients.com]
- 16. The Inhibitory Roles of this compound in Progression of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound status, supplementation and vascular disease: a systematic review and meta-analysis | Heart [heart.bmj.com]
- 19. Frontiers | this compound supplementation and vascular calcification: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 20. examine.com [examine.com]
- 21. This compound Supplementation for the Prevention of Cardiovascular Disease: Where Is the Evidence? A Systematic Review of Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Insights into this compound-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]
- 26. This compound-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Validating Genetic Markers for Personalized Vitamin K Requirements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between genetics and individual nutritional needs is a burgeoning field of research. Vitamin K, a crucial nutrient for blood coagulation and bone metabolism, exemplifies this complexity. An individual's requirement for this compound can be significantly influenced by their genetic makeup. This guide provides a comprehensive comparison of key genetic markers known to modulate this compound metabolism and requirements, supported by experimental data and detailed protocols for their validation. Understanding these genetic influences is paramount for advancing personalized nutrition and pharmacogenomics, particularly in the context of anticoagulant therapies.
Genetic Markers Influencing this compound Requirements
Variations in several key genes have been identified as significant determinants of an individual's response to this compound and, consequently, their dietary requirements and sensitivity to this compound antagonists like warfarin. The most extensively studied of these are:
-
This compound Epoxide Reductase Complex Subunit 1 (VKORC1): This gene encodes the enzyme that is the primary target of warfarin.[1] Polymorphisms in VKORC1, particularly the -1639G>A (rs9923231) single nucleotide polymorphism (SNP), are the most significant genetic determinants of warfarin dose variability, accounting for approximately 30% of the variance.[1][2] Individuals with the 'A' allele exhibit increased sensitivity to warfarin and thus have lower this compound requirements.[1]
-
Cytochrome P450 2C9 (CYP2C9): This gene is responsible for metabolizing the S-enantiomer of warfarin.[3] The variant alleles CYP2C92 and CYP2C93 result in decreased enzyme activity, leading to lower warfarin dose requirements.[1][4] These variants account for less than 10% of the dose variation.[1]
-
Cytochrome P450 4F2 (CYP4F2): This enzyme is involved in the metabolism of this compound itself.[1] The CYP4F2*3 variant (rs2108622) is associated with a need for a slightly higher warfarin dose, as it leads to increased this compound levels in the liver.[1]
-
Gamma-Glutamyl Carboxylase (GGCX): This gene encodes the enzyme responsible for the carboxylation of this compound-dependent proteins, a crucial step in the this compound cycle.[2][5] The SNP rs699664 in this gene has been shown to influence warfarin dose requirements.[5]
Comparative Performance of Genetic Markers in Predicting this compound Requirements
Numerous studies have focused on developing and validating pharmacogenetic algorithms that incorporate these genetic markers, along with clinical factors, to predict the optimal warfarin dose. The performance of these algorithms provides a quantitative measure of the predictive power of these genetic markers.
| Algorithm/Study | Genetic Markers Included | Contribution to Dose Variability (R²) | Key Findings |
| Gage et al. | VKORC1, CYP2C9 | 54% | The pharmacogenetic model significantly outperformed a clinical-only model (17% variability explained).[3] |
| International Warfarin Pharmacogenetics Consortium (IWPC) | VKORC1, CYP2C9 | 40-44% | Performed well across diverse ethnic populations, particularly for patients requiring low or high doses.[6][7] |
| Michaud et al. | VKORC1, CYP2C9 | 51% | Effective in predicting short-term warfarin dose requirements in heavily medicated hospitalized patients.[3] |
| Wadelius et al. | VKORC1, CYP2C9 | 40-44% | Performed best for patients requiring high doses of warfarin.[3][7] |
| Saudi Patients Study | VKORC1, CYP2C9, CYP4F2 | 54.6% (INR 2.0-3.0), 51.2% (INR 2.5-3.5) | CYP4F2 polymorphism did not significantly influence warfarin dose in this population. Age, BSA, CYP2C9, and VKORC1 were the primary predictors.[8] |
| South Chinese Patients Study | VKORC1, CYP2C9, CYP1A2, GGCX, UGT1A1 | Not explicitly stated as a single R² value | A new algorithm incorporating these genes was developed to predict warfarin maintenance dose in this specific population.[5] |
Experimental Protocols
Genotyping of VKORC1 and CYP2C9 Polymorphisms
Objective: To determine the genotype of an individual for key SNPs in the VKORC1 and CYP2C9 genes.
Methodology: Real-Time PCR with TaqMan® Drug Metabolism Genotyping Assays
This method utilizes the 5' nuclease activity of DNA polymerase to detect specific alleles.
Materials:
-
Genomic DNA extracted from whole blood.
-
TaqMan® Drug Metabolism Genotyping Assays for the target SNPs (e.g., rs9923231 for VKORC1, rs1057910 for CYP2C9*3).[9]
-
PCR Master Mix.
-
Real-Time PCR System (e.g., Applied Biosystems® ViiA™ 7).[9]
Procedure:
-
DNA Isolation: Extract genomic DNA from whole blood samples using a standard extraction kit.[9]
-
DNA Quantification: Measure the concentration and purity of the extracted DNA.
-
PCR Reaction Setup: Prepare the PCR reaction mix containing the genomic DNA (approximately 6-10 ng), TaqMan® Assay (primers and allele-specific probes), and PCR Master Mix.[9]
-
Real-Time PCR: Perform the PCR on a real-time instrument with the appropriate thermal cycling conditions. The instrument will monitor the fluorescence generated by the cleavage of the TaqMan® probes in real-time.
-
Genotype Calling: The software analyzes the endpoint fluorescence to generate an allelic discrimination plot, from which the genotype of each sample is determined.[9]
Alternative Methodology: PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)
This method involves amplifying a DNA segment containing the SNP and then digesting it with a restriction enzyme that recognizes only one of the alleles.
Procedure:
-
PCR Amplification: Amplify the DNA region containing the SNP of interest using specific primers.[10]
-
Restriction Enzyme Digestion: Incubate the PCR product with a specific restriction enzyme that will cut the DNA only if a particular allele is present.
-
Agarose Gel Electrophoresis: Separate the resulting DNA fragments by size on an agarose gel.[10]
-
Genotype Determination: Visualize the DNA fragments under UV light. The pattern of fragments will indicate the genotype (homozygous for one allele, homozygous for the other, or heterozygous).[10]
Assessment of this compound Status
Objective: To measure biomarkers that reflect an individual's this compound status.
Methodology 1: Serum Phylloquinone (Vitamin K1) Measurement
This method directly measures the concentration of the primary dietary form of this compound in the blood.
Materials:
-
Fasting blood sample (serum or plasma).[11]
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection.[11]
Procedure:
-
Sample Collection: Collect a fasting blood sample. The procedure should be performed under subdued lighting, and samples should be stored at < -20°C.[11]
-
Extraction: Extract lipids, including phylloquinone, from the serum or plasma sample.
-
HPLC Analysis: Separate and quantify phylloquinone using an HPLC system with fluorescence detection.[11]
-
Interpretation: Serum phylloquinone concentrations <0.15 µg/L are indicative of a deficiency.[12] It's important to note that this measurement reflects recent dietary intake.[11]
Methodology 2: Measurement of Undercarboxylated this compound-Dependent Proteins
This is an indirect but sensitive method that assesses the functional status of this compound.
a) Undercarboxylated Prothrombin (PIVKA-II)
Materials:
-
Serum or plasma sample.
-
Commercially available PIVKA-II immunoassay kit (e.g., ELISA).
Procedure:
-
Sample Collection: Collect a blood sample.
-
Immunoassay: Perform the immunoassay according to the manufacturer's instructions. This typically involves the binding of PIVKA-II to specific antibodies and subsequent detection.
-
Interpretation: Elevated levels of PIVKA-II indicate a this compound deficiency.[12][13]
b) Undercarboxylated Osteocalcin (ucOC)
Materials:
-
Serum sample.
-
Commercially available ucOC immunoassay kit.
Procedure:
-
Sample Collection: Collect a blood sample.
-
Immunoassay: Perform the immunoassay as per the kit's protocol.
-
Interpretation: An increased ratio of undercarboxylated to carboxylated osteocalcin is a sensitive indicator of this compound deficiency, particularly in community-dwelling individuals.[11][13]
Visualizing Key Pathways and Workflows
To better understand the interplay of these genetic markers and the experimental processes for their validation, the following diagrams are provided.
Caption: The this compound cycle and points of genetic influence.
Caption: Experimental workflow for genetic marker validation.
References
- 1. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How Genes Influence Your this compound Requirements [xcode.life]
- 3. tandfonline.com [tandfonline.com]
- 4. Absence of Novel CYP4F2 and VKORC1 Coding Region DNA Variants in Patients Requiring High Warfarin Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of VKORC1, CYP2C9, CYP1A2, UGT1A1, and GGCX polymorphisms on warfarin maintenance dose: Exploring a new algorithm in South Chinese patients accept mechanical heart valve replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and comparison of pharmacogenetics-based warfarin dosing algorithms for application of pharmacogenetic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of warfarin pharmacogenetic algorithms in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of CYP2C9, VKORC1, and CYP4F2 polymorphisms on warfarin dose requirement in Saudi patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. protocols.io [protocols.io]
- 11. Human biomarkers for measuring this compound intake and status | OpeN-Global | King’s College London [kcl.ac.uk]
- 12. Laboratory assessment of this compound status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Vitamin K in a Laboratory Setting: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of Vitamin K and its associated waste materials in a laboratory environment. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.
This compound, a fat-soluble vitamin, exists in various forms, including phylloquinone (K1), menaquinones (K2), and the synthetic menadione (K3). While essential for biological functions, these compounds and the solvents used with them require disposal as regulated chemical waste.[1] Improper disposal, such as flushing down the drain, is prohibited and can lead to environmental contamination.[2][3]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste, especially volatile solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Segregation and Collection of this compound Waste
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to facilitate compliant disposal.[4] Do not mix different waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.
Table 1: this compound Waste Streams and Collection Procedures
| Waste Stream | Description | Collection Container | Labeling Requirements |
| Solid this compound Waste | Expired or unused pure this compound (phylloquinone, menaquinone), contaminated powders, or residues. | Sealable, compatible plastic or glass container. | "Hazardous Waste"; "Solid this compound Waste"; List chemical name(s); Hazard identification (e.g., Irritant). |
| Non-Halogenated Solvent Waste with this compound | Solutions of this compound in solvents such as ethanol, methanol, hexane, or acetone. | Sealable, compatible solvent waste container (e.g., HDPE or glass). | "Hazardous Waste"; "Non-Halogenated Solvents with this compound"; List all components and approximate percentages; Hazard identification (e.g., Flammable, Toxic). |
| Halogenated Solvent Waste with this compound | Solutions of this compound in solvents such as chloroform or dichloromethane. | Sealable, compatible solvent waste container (e.g., glass). | "Hazardous Waste"; "Halogenated Solvents with this compound"; List all components and approximate percentages; Hazard identification (e.g., Toxic, Health Hazard). |
| Contaminated Sharps | Needles, syringes, Pasteur pipettes, or broken glass contaminated with this compound. | Puncture-resistant sharps container. | "Hazardous Waste Sharps"; "Contaminated with this compound"; List chemical name(s); Biohazard symbol if applicable. |
| Contaminated Labware and PPE | Gloves, bench paper, pipette tips, and empty vials with more than residual amounts of this compound. | Lined, sealable container or a designated hazardous waste bag. | "Hazardous Waste"; "Solid Lab Waste Contaminated with this compound"; List chemical name(s). |
III. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for managing and disposing of this compound waste. Always consult your institution's specific waste management guidelines, as they may have unique requirements.
Step 1: Waste Identification and Segregation
-
At the start of your experiment, identify all potential this compound waste streams that will be generated.
-
Prepare separate, clearly labeled waste containers for each stream as detailed in Table 1.
Step 2: Accumulation of Waste
-
Collect waste in the appropriate containers at the point of generation, also known as a Satellite Accumulation Area (SAA).[4][5] This area must be at or near the process generating the waste.
-
Keep all waste containers securely closed except when adding waste.[6] This prevents the release of vapors and reduces the risk of spills.
-
Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.[4]
Step 3: Decontamination of Reusable Labware
-
Reusable glassware and equipment that have come into contact with this compound must be decontaminated before washing.
-
Procedure:
-
Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove this compound residues.
-
Collect this initial rinsate as hazardous waste in the appropriate solvent waste container.
-
Then, wash the equipment with a laboratory detergent and water.[7]
-
Step 4: Managing Empty Chemical Containers
-
A container that held this compound is considered "empty" if all contents have been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains.
-
Triple-rinse the empty container with a suitable solvent. The rinsate must be collected as hazardous waste.[3]
-
After triple-rinsing, deface the original label and dispose of the container in the appropriate recycling or trash bin as per institutional policy.[3]
Step 5: Arranging for Waste Pickup
-
Once a waste container is full, or if the waste has been stored for the maximum allowable time (consult your EHS office), arrange for a pickup by your institution's hazardous waste management service.
-
Ensure all labels are complete and legible. Fill out any required waste pickup forms or online requests.
IV. Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cvear.com [cvear.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. cmich.edu [cmich.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Vitamin K
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vitamin K, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans. Adherence to these procedures will help safeguard personnel and maintain a secure research environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE based on Safety Data Sheet (SDS) recommendations.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles or Glasses, Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is recommended when there is a possibility of spraying liquid or airborne particles.[2] |
| Skin | Chemical Impermeable Gloves, Protective Clothing | Use chemically resistant gloves (e.g., Neoprene, Nitrile/butadiene rubber, PVC, or vinyl).[2][3] Wear a lab coat, long sleeves, or chemically impervious coveralls to prevent skin exposure.[2][4] Fire/flame resistant clothing is also recommended.[1] |
| Respiratory | Respirator | If exposure limits are exceeded, or if irritation is experienced, use a full-face respirator.[1] For dusts or aerosols, a NIOSH-approved dust/particulate respirator is necessary.[2][3] Ensure adequate ventilation in the handling area.[1][3] |
Standard Operating Procedure for Handling this compound
Following a systematic workflow is crucial for the safe handling of this compound in a laboratory setting. This includes preparation, handling, and disposal.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is necessary.
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, ensuring to rinse under the eyelids.[1][4]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.[1] In all cases of exposure, seek medical attention.[1][4]
Accidental Release Measures: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Use personal protective equipment, including chemical impermeable gloves, during cleanup.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1]
Storage and Disposal
Handling and Storage: Handle this compound in a well-ventilated area and avoid the formation of dust.[1][3] Store containers tightly closed in a dry, cool, and well-ventilated place.[1] Protect from light.[5] It is incompatible with strong bases and oxidizing agents.[4][6]
Disposal Plan: Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.[7] Do not dispose of it down the drain.[8] For safer trash disposal, it is recommended to mix the substance with an unappealing material like coffee grounds or cat litter, place it in a sealed container, and then discard it in the trash.[8] Empty containers should be recycled.[8] Some communities may have take-back programs for expired supplements.[8]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
